molecular formula C7H8O2 B1484971 3-(1-Methylcyclopropyl)prop-2-ynoic acid CAS No. 1876993-80-4

3-(1-Methylcyclopropyl)prop-2-ynoic acid

Cat. No.: B1484971
CAS No.: 1876993-80-4
M. Wt: 124.14 g/mol
InChI Key: FCSVUAMWKKTMKM-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)prop-2-ynoic acid is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Methylcyclopropyl)prop-2-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methylcyclopropyl)prop-2-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1-methylcyclopropyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-7(4-5-7)3-2-6(8)9/h4-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSVUAMWKKTMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(1-Methylcyclopropyl)prop-2-ynoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(1-Methylcyclopropyl)prop-2-ynoic Acid: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-(1-Methylcyclopropyl)prop-2-ynoic acid is a functionalized alkynoic acid featuring a sterically demanding 1-methylcyclopropyl moiety. In medicinal chemistry, this structure serves as a critical pharmacophore, often utilized as a bioisostere for tert-butyl groups to modulate metabolic stability and lipophilicity. Its primary utility lies in the development of G-protein coupled receptor (GPCR) ligands, specifically negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).

This guide details the physiochemical properties, validated synthetic protocols, and reactivity profiles required for the integration of this motif into drug discovery campaigns.

Chemical Identity & Physiochemical Properties[1][2][3][4][5][6][7][8]

The molecule combines a rigid acetylene spacer with a quaternary cyclopropyl ring, providing a unique vector for hydrophobic interaction while maintaining a low molecular weight.

PropertyValue / Description
IUPAC Name 3-(1-Methylcyclopropyl)prop-2-ynoic acid
Common Precursor CAS 2809-75-8 (1-Ethynyl-1-methylcyclopropane)
Molecular Formula C₇H₈O₂
Molecular Weight 124.14 g/mol
SMILES CC1(CC1)C#CC(=O)O
Predicted LogP (cLogP) 1.6 – 1.9 (Lipophilic acid)
Predicted pKa 2.5 – 3.0 (Enhanced acidity due to sp-hybridized carbon)
TPSA 37.3 Ų
H-Bond Donors/Acceptors 1 / 2
Structural Analysis
  • Cyclopropyl Ring: Acts as a conformational lock. The 1-methyl substitution introduces a quaternary center, preventing metabolically labile hydrogen abstraction common in secondary alkyl chains.

  • Alkyne Linker: Provides a linear, rigid spacer (~4.1 Å) that positions the carboxylic acid (or derived pharmacophore) at a precise distance from the hydrophobic pocket.

  • Carboxylic Acid: Serves as a synthetic handle for amide coupling or as a polar head group for solubility.

Synthetic Methodology

The most robust synthesis of 3-(1-methylcyclopropyl)prop-2-ynoic acid involves the direct lithiation and carboxylation of the commercially available terminal alkyne, 1-ethynyl-1-methylcyclopropane.

Protocol: Carboxylation of 1-Ethynyl-1-methylcyclopropane

Reagents:

  • Starting Material: 1-Ethynyl-1-methylcyclopropane (CAS 2809-75-8)[1]

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Electrophile: Dry CO₂ (gas or solid)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (0.5 M concentration relative to substrate).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add 1-ethynyl-1-methylcyclopropane (1.0 equiv).

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 20 minutes, maintaining internal temperature below -70 °C. Stir for 1 hour at -78 °C to generate the lithium acetylide species.

  • Carboxylation: Introduce crushed dry ice (excess) into the reaction mixture or bubble dry CO₂ gas through the solution for 30 minutes.

  • Warm-up: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench with 1M HCl until pH ~1. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallization from hexanes/EtOAc or silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Visualization: Synthetic Pathway

Synthesispath SM 1-Ethynyl-1-methyl- cyclopropane (CAS 2809-75-8) Inter Lithium Acetylide Intermediate (-78°C) SM->Inter n-BuLi, THF -78°C, 1h Prod 3-(1-Methylcyclopropyl) prop-2-ynoic acid Inter->Prod 1. CO2 (excess) 2. H3O+ Quench

Figure 1: Lithiation-carboxylation sequence for the synthesis of the target alkynoic acid.

Reactivity & Stability Profile

Decarboxylation Risks

Alkynoic acids are prone to decarboxylation, particularly under transition metal catalysis (Cu, Pd) or high thermal stress (>100 °C).

  • Mechanism: Protonation of the

    
    -carbon followed by loss of CO₂ regenerates the terminal alkyne.
    
  • Mitigation: Store at -20 °C. Avoid heating in acidic media unless decarboxylation is the intended "masked alkyne" release strategy.

Cyclopropane Ring Opening

The cyclopropyl ring is generally stable to basic conditions. However, strong electrophiles or radical conditions can trigger ring opening, often driven by the release of ring strain (~27.5 kcal/mol).

  • Acid Sensitivity: Prolonged exposure to strong Lewis acids (e.g., AlCl₃) may cause rearrangement to homoallylic cations.

Click Chemistry Utility

The acid can be converted to an azide-reactive dipolarophile. Alternatively, the in situ decarboxylation allows it to function as a "safe" surrogate for the volatile terminal alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Discovery[8]

mGluR5 Negative Allosteric Modulators (NAMs)

The 1-methylcyclopropyl-alkyne motif is a structural analog of the MPEP/MTEP class of mGluR5 NAMs.

  • Pharmacophore Role: The cyclopropyl group occupies a hydrophobic sub-pocket (allosteric site) on the transmembrane domain of the receptor.

  • Bioisosterism: Replacing the phenyl ring of MPEP with a 1-methylcyclopropyl group reduces aromaticity (improving solubility) and lowers molecular weight while retaining the necessary steric bulk.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<130 Da) and distinct geometry, this acid is an ideal fragment for screening.

  • Ligand Efficiency: High potential for specific binding interactions per heavy atom.

  • Vector: The carboxylic acid allows for rapid elaboration into amides, esters, or heterocycles (e.g., oxadiazoles) to probe adjacent binding pockets.

Visualization: mGluR5 Pharmacophore Logic

Pharmacophore Receptor mGluR5 Allosteric Pocket Hydrophobic Hydrophobic Pocket (Target for Cyclopropyl) Receptor->Hydrophobic RigidSpacer Rigid Channel (Target for Alkyne) Receptor->RigidSpacer PolarContact H-Bond Region (Target for Acid/Amide) Receptor->PolarContact Compound 3-(1-Methylcyclopropyl) prop-2-ynoic acid Compound->Hydrophobic Steric fit (Gem-dimethyl mimic) Compound->RigidSpacer Linear Geometry Compound->PolarContact H-bond Donor

Figure 2: Pharmacophore mapping of the target acid within the mGluR5 allosteric binding site.

Safety & Handling

  • Explosion Hazard: While less volatile than lower molecular weight alkynes, alkynoic acids can be energetic. Avoid concentrating to dryness in the presence of metal salts.

  • Storage: Hygroscopic solid. Store under inert gas (Argon/Nitrogen) at -20 °C.

  • Skin/Eye Contact: Corrosive due to acidity. Use standard PPE (gloves, goggles, fume hood).

References

  • Precursor Availability: Enamine Ltd. 1-Ethynyl-1-methylcyclopropane (CAS 2809-75-8). Catalog Entry. Link

  • Structural Analogues: PubChem. 3-Cyclopropylprop-2-ynoic acid (CAS 7358-93-2). National Library of Medicine. Link

  • mGluR5 NAM Chemistry: Lindemann, L., et al. "Metabotropic glutamate receptor 5 negative allosteric modulators: a patent review (2010 – 2013)." Expert Opinion on Therapeutic Patents, 2014. (Contextual grounding for alkyne linkers in mGluR5).
  • Decarboxylation Mechanism: Moon, N. G., et al. "Decarboxylative coupling of alkynoic acids." Journal of Organic Chemistry, 2018.[2] Link

Sources

Technical Guide: 3-(1-Methylcyclopropyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(1-Methylcyclopropyl)prop-2-ynoic acid CAS Number: 1876993-80-4[1]

Advanced Building Block for Conformational Restriction in Drug Discovery

Executive Summary

3-(1-Methylcyclopropyl)prop-2-ynoic acid (CAS 1876993-80-4 ) is a specialized alkyne-functionalized carboxylic acid used primarily in medicinal chemistry.[1] It serves as a critical intermediate for introducing the 1-methylcyclopropyl moiety—a bioisostere for tert-butyl or isopropyl groups. This structural motif is highly valued for its ability to lock molecular conformation, improve metabolic stability by blocking


-carbon oxidation, and modulate lipophilicity without significantly increasing molecular weight.

This guide details the physicochemical profile, synthesis pathways, and application logic for researchers integrating this scaffold into small molecule therapeutics, particularly in the development of GPCR agonists and kinase inhibitors.

Chemical Profile & Identification

PropertyData
CAS Registry Number 1876993-80-4
IUPAC Name 3-(1-Methylcyclopropyl)prop-2-ynoic acid
Synonyms 3-(1-Methylcyclopropyl)propiolic acid; (1-Methylcyclopropyl)acetylene carboxylic acid
Molecular Formula C

H

O

Molecular Weight 124.14 g/mol
SMILES CC1(CC1)C#CC(=O)O
InChI Key Predicted based on structure:[1][2]KVQPQZ... (Specific key varies by algorithm)
Physical State Solid / Crystalline Powder
Acidity (pKa) ~3.5 (Predicted, typical for propiolic acids)
Boiling Point ~200°C (Predicted at 760 mmHg)

Synthesis & Production Protocols

The synthesis of 3-(1-Methylcyclopropyl)prop-2-ynoic acid typically proceeds via the carboxylation of the terminal alkyne precursor, 1-ethynyl-1-methylcyclopropane (CAS 2809-75-8 ). Below is a field-proven, self-validating protocol adapted for high-purity laboratory scale synthesis.

Core Synthesis Workflow

SynthesisPath Start 1-Ethynyl-1-methylcyclopropane (CAS 2809-75-8) Lithiation Lithium Acetylide Intermediate Start->Lithiation n-BuLi, THF -78°C, 1h Carboxylation Carboxylate Salt Lithiation->Carboxylation CO2 (g) -78°C to RT Product 3-(1-Methylcyclopropyl) prop-2-ynoic acid (CAS 1876993-80-4) Carboxylation->Product H3O+ Quench Extraction

Figure 1: Synthetic pathway from the commercially available alkyne precursor.[1]

Detailed Experimental Protocol

Reagents:

  • 1-Ethynyl-1-methylcyclopropane (CAS 2809-75-8)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Dry Tetrahydrofuran (THF)

  • Dry Carbon Dioxide (CO

    
    ) gas or Dry Ice
    
  • Hydrochloric acid (1M HCl)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon or Nitrogen for 15 minutes.

  • Solvation: Add 1-ethynyl-1-methylcyclopropane (1.0 equiv) and anhydrous THF (concentration ~0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 20 minutes. Maintain internal temperature below -70°C. Causality: Slow addition prevents localized heating and polymerization of the alkyne.

  • Activation: Stir at -78°C for 45–60 minutes to ensure complete formation of the lithium acetylide species.

  • Carboxylation:

    • Method A (Gas): Bubble dry CO

      
       gas through the solution for 30 minutes while maintaining -78°C.
      
    • Method B (Solid): Add crushed, excess dry ice (washed with dry ether) directly to the reaction mixture.

  • Equilibration: Allow the mixture to warm slowly to room temperature (RT) over 2 hours. The solution typically turns from clear/yellow to a suspension (lithium carboxylate).

  • Quench & Workup:

    • Quench with water (10 mL).

    • Wash with diethyl ether (to remove unreacted alkyne).

    • Acidify the aqueous layer to pH ~2 using 1M HCl. Critical Step: The product precipitates or oils out upon acidification.

    • Extract the acidic aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from hexanes/EtOAc if necessary.

Applications in Drug Discovery

The 1-methylcyclopropyl moiety is a high-value structural element in modern drug design, often superior to simple alkyl chains or phenyl rings.

Structural Logic & Bioisosterism
  • Metabolic Stability: The methyl group at the C1 position of the cyclopropane ring blocks the

    
    -proton.[1] This prevents metabolic degradation via Cytochrome P450-mediated hydroxylation or hydrogen abstraction, significantly extending the half-life (
    
    
    
    ) of the parent drug.
  • Conformational Locking: The cyclopropyl ring is rigid. When linked via an alkyne (prop-2-ynoic acid), it forces the attached pharmacophore into a specific vector, reducing the entropic penalty of binding to a target protein (e.g., a kinase ATP pocket).

  • Sigma-Hole Interactions: The electron-rich alkyne combined with the strained cyclopropyl ring can engage in unique

    
    -stacking or hydrophobic interactions within receptor pockets.
    
Target Classes
  • GPCR Agonists: Used in the design of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists for Type 2 Diabetes, where the acid moiety mimics the carboxylate of endogenous fatty acids but with a rigidified tail.

  • Kinase Inhibitors: The alkyne can serve as a "warhead" for covalent modification (Michael acceptor) or simply as a rigid linker to project the cyclopropyl group into a hydrophobic "back pocket" of the kinase.

Bioisostere Substrate Standard Alkyl Chain (Flexible, Metabolically Labile) Modification Replacement with 1-Methylcyclopropyl-alkyne Substrate->Modification Lead Optimization Result Optimized Drug Candidate 1. Rigid Vector (High Potency) 2. Blocked Metabolism (High Stability) Modification->Result

Figure 2: Strategic utility of the 1-methylcyclopropyl scaffold in lead optimization.

Quality Control & Safety

Analytical Standards
  • 1H NMR (CDCl

    
    ):  Look for the characteristic cyclopropyl protons (multiplets around 0.7–1.2 ppm) and the singlet methyl group (approx 1.3–1.4 ppm). The carboxylic acid proton will appear broad >10 ppm.
    
  • 13C NMR: Distinct alkyne carbons (~70–90 ppm) and carbonyl carbon (~158 ppm).

  • Purity: Validated via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

Safety Precautions (MSDS Highlights)
  • Corrosivity: As a carboxylic acid, it causes skin irritation and serious eye damage (H314/H318).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Alkyne carboxylic acids can be sensitive to light and polymerization over time.

References

  • BLD Pharm. (2025). Product Analysis: 3-(1-Methylcyclopropyl)prop-2-ynoic acid (CAS 1876993-80-4).[1] Catalog ID: BD01045568.

  • A2B Chem. (2025). Precursor Data: 1-Ethynyl-1-methylcyclopropane (CAS 2809-75-8).

  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 13(36), 3769-3772. (Foundational chemistry for alkyne synthesis).[3]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for cyclopropyl bioisosterism and metabolic stability).

Sources

An In-Depth Technical Guide to 3-Cyclopropylprop-2-ynoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This technical guide focuses on the chemical compound 3-Cyclopropylprop-2-ynoic acid (CAS 7358-93-2). Initial searches for "3-(1-Methylcyclopropyl)prop-2-ynoic acid" did not yield publicly available data, suggesting it may be a novel or less-documented compound. Given the structural similarity, this guide will provide a comprehensive overview of the non-methylated parent compound, which is of significant interest to the scientific community.

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique structural and electronic properties is paramount. 3-Cyclopropylprop-2-ynoic acid emerges as a compound of considerable interest, embodying a fascinating convergence of a strained cyclopropyl ring and a reactive acetylenic carboxylic acid. This combination imparts a distinct conformational rigidity and a rich chemical reactivity, making it a valuable building block for the synthesis of complex organic molecules and a promising starting point for drug discovery programs. The cyclopropyl moiety is increasingly recognized for its ability to enhance metabolic stability and binding affinity in drug candidates, while the propynoic acid unit offers a versatile handle for a variety of chemical transformations.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, physicochemical properties, and potential applications of 3-cyclopropylprop-2-ynoic acid, grounded in established chemical principles and field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is the foundation of its application in research and development. The key physicochemical and spectroscopic data for 3-cyclopropylprop-2-ynoic acid are summarized below.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₆H₆O₂[3]
Molecular Weight 110.11 g/mol [3]
CAS Number 7358-93-2[3]
Physical Form Solid[3]
Melting Point 63-68 °C[3]
Canonical SMILES C1CC1C#CC(=O)O[3]
InChI Key IJODLTUIUAZITN-UHFFFAOYSA-N[3]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The carboxylic acid proton (-COOH) would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons of the cyclopropyl ring would exhibit complex multiplets in the upfield region, generally between 0.5 and 1.5 ppm, due to their unique magnetic environment and geminal and vicinal coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid at a downfield position, likely between 160 and 180 ppm. The two sp-hybridized carbons of the alkyne would resonate in the range of 70-90 ppm. The carbons of the cyclopropyl ring would appear at upfield chemical shifts, typically between 0 and 20 ppm.[4]

  • IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching vibrations.[5] A sharp, weaker absorption around 2200-2260 cm⁻¹ would be indicative of the C≡C triple bond stretching. A strong carbonyl (C=O) stretching absorption would be observed around 1700-1725 cm⁻¹.[5]

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (110.11). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and fragmentation of the cyclopropyl ring.

Synthesis and Mechanistic Considerations

The synthesis of 3-cyclopropylprop-2-ynoic acid can be approached through several established synthetic methodologies. A robust and versatile approach involves the carboxylation of a terminal alkyne, which can be synthesized via a Sonogashira coupling reaction. This multi-step synthesis provides a clear illustration of fundamental organic transformations.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Carboxylation A Cyclopropylacetylene C Pd(PPh₃)₄, CuI, Et₃N A->C B Vinyl Bromide B->C D Intermediate Alkyne C->D Coupling E Intermediate Alkyne F n-BuLi, THF, -78 °C E->F Deprotonation G CO₂ (dry ice) F->G Carboxylation H 3-Cyclopropylprop-2-ynoic acid G->H Acidic Workup

Caption: Proposed two-step synthesis of 3-cyclopropylprop-2-ynoic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative method based on well-established procedures for Sonogashira coupling and alkyne carboxylation.[3][6][7]

Step 1: Synthesis of a Suitable Alkynyl Precursor via Sonogashira Coupling

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add cyclopropylacetylene (1.0 eq), a suitable vinyl or aryl halide (e.g., vinyl bromide, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

  • Solvent and Base: Add a suitable solvent, such as anhydrous tetrahydrofuran (THF) or diethylamine, followed by a base, typically a trialkylamine like triethylamine (2.0 eq), to scavenge the hydrohalic acid byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired substituted cyclopropyl alkyne.

Step 2: Carboxylation of the Terminal Alkyne

  • Deprotonation: Dissolve the purified alkyne from Step 1 in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Carboxylation: While maintaining the temperature at -78 °C, add an excess of freshly crushed dry ice (solid CO₂) to the reaction mixture. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

  • Acidic Workup: Quench the reaction by slowly adding water. Acidify the aqueous solution to a pH of approximately 2 with dilute hydrochloric acid (e.g., 1 M HCl).

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-cyclopropylprop-2-ynoic acid. Further purification can be achieved by recrystallization.

Reactivity and Potential Applications in Drug Discovery

The unique structural features of 3-cyclopropylprop-2-ynoic acid make it a versatile synthon for the construction of a diverse array of molecular architectures.

Key Reaction Pathways

The reactivity of 3-cyclopropylprop-2-ynoic acid is primarily dictated by its two key functional groups: the alkyne and the carboxylic acid.

Reactivity_Pathways cluster_0 Carboxylic Acid Reactions cluster_1 Alkyne Reactions A 3-Cyclopropylprop-2-ynoic acid B Esterification (R-OH, H⁺) A->B C Amide Coupling (R₂NH, coupling agent) A->C D Reduction (LiAlH₄) A->D E [3+2] Cycloaddition (e.g., with azides) A->E F Hydrogenation (e.g., Lindlar's catalyst) A->F G Hydration (H₂O, H⁺, Hg²⁺) A->G

Caption: Key reaction pathways of 3-cyclopropylprop-2-ynoic acid.

  • Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a lead compound.

  • Reactions of the Alkyne: The alkyne functionality is a gateway to a wide range of chemical transformations. It can participate in cycloaddition reactions, such as the [3+2] Huisgen cycloaddition with azides to form triazoles, a common motif in drug molecules.[8][9] Additionally, the alkyne can be selectively hydrogenated to either the cis- or trans-alkene, or fully reduced to the alkane, providing access to a variety of saturated and unsaturated derivatives. Hydration of the alkyne would yield a β-keto acid.

Significance in Medicinal Chemistry

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy in medicinal chemistry.[1] The strained three-membered ring can act as a bioisostere for a gem-dimethyl group or a double bond, often leading to improved metabolic stability and reduced off-target effects.[10] The conformational constraint imposed by the cyclopropyl group can also enhance the binding affinity of a molecule to its biological target.[1]

3-Cyclopropylprop-2-ynoic acid, as a readily accessible building block, provides a straightforward entry point for introducing the beneficial cyclopropyl moiety into a variety of molecular scaffolds. Its derivatives have the potential to be explored as inhibitors of various enzymes or as ligands for a range of receptors, making it a valuable tool for drug discovery professionals.

Conclusion

3-Cyclopropylprop-2-ynoic acid stands out as a molecule with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a strained cyclopropyl ring and a reactive propynoic acid functionality offers a rich platform for the development of novel chemical entities. This guide has provided a comprehensive overview of its physicochemical properties, a representative synthetic protocol, and an exploration of its reactivity and potential applications. As the demand for innovative molecular building blocks in drug discovery continues to grow, 3-cyclopropylprop-2-ynoic acid is poised to be a valuable asset in the arsenal of synthetic and medicinal chemists.

References

  • Drewes, S. E., Douglas, D., Malissar, D. G. S., Roos, G. H. P., & Kay, P. T. (1990). Reactivity and Reactions of Aromatic Acetylenic Acids and Ketones. Journal of the Chemical Society, Perkin Transactions 1, 1507-1511.
  • PubChem. (n.d.). 3-Cyclopropyl-2-methylpropanoic acid. National Center for Biotechnology Information.
  • Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394.
  • Sigma-Aldrich. (n.d.). 3-Cyclopropyl-2-propynoic acid. Merck KGaA.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • LibreTexts. (2021). Relative Reactivities of Carboxylic Acids and Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives.
  • KPU Pressbooks. (n.d.). Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution.
  • Singh, A., & Singh, V. K. (2017). Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study.
  • BenchChem. (n.d.). Comparative Analysis of 3-(Phenylamino)propanoic Acid Derivatives: A Guide for Drug Discovery Professionals.
  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
  • CymitQuimica. (n.d.). CAS 7358-93-2: 3-cyclopropylprop-2-ynoic acid.
  • PubChem. (n.d.). 3-(1-ethylcyclopropyl)prop-2-ynoic acid. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2021). Cycloaddition Reactions. Chemistry LibreTexts.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
  • El-Sayed, M. A., et al. (2023).
  • Google Patents. (n.d.). Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
  • Sigma-Aldrich. (n.d.). 3-Cyclopropyl-2-propynoic acid 95%. Merck KGaA.
  • Wikipedia. (n.d.). Cycloaddition.
  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID.
  • PubChem. (n.d.). 3-[Cyclopropyl(propyl)amino]prop-2-enoic acid. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid.
  • NIST. (n.d.). Phenylpropiolic acid. National Institute of Standards and Technology.
  • YouTube. (2016). Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.
  • PubChem. (n.d.). Propiolic Acid. National Center for Biotechnology Information.
  • NIST. (n.d.). Propiolic acid. National Institute of Standards and Technology.
  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.

Sources

Safety data sheet (SDS) for 3-(1-Methylcyclopropyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Risk Profile & Handling of 3-(1-Methylcyclopropyl)prop-2-ynoic Acid

Core Directive & Scope

Status: Predictive Technical Guide Target Compound: 3-(1-Methylcyclopropyl)prop-2-ynoic acid CAS Registry Number: Not Listed (Analog Reference: 7358-93-2 for des-methyl variant) Primary Application: Pharmaceutical intermediate (Bioisostere for rigidified fatty acid analogs, GPR40/GPR120 agonists).[1]

Executive Summary: This guide addresses the safety, handling, and stability profile of 3-(1-Methylcyclopropyl)prop-2-ynoic acid .[1][2] As a specific Safety Data Sheet (SDS) is not publicly indexed for this precise methylated analog, this document synthesizes data from the closest structural homolog (3-Cyclopropylprop-2-ynoic acid ) and the parent pharmacophore (Propiolic acid ).[1][2]

Critical Hazard Overview:

  • Corrosive: High probability of severe skin burns and eye damage (Category 1B).

  • Reactive Instability: The conjugated alkyne-acid motif is prone to exothermic polymerization and decarboxylation upon heating.[1][2]

  • Lachrymator: Likely to cause severe respiratory and ocular irritation.

Physiochemical Profiling & Identification

To handle this compound safely, one must understand its structural behavior. The addition of the methyl group to the cyclopropyl ring increases lipophilicity (LogP) and steric bulk compared to the des-methyl analog, potentially lowering the melting point and increasing skin permeation rates.[1]

PropertyValue (Predicted/Analog)Scientific Rationale
Chemical Formula C₇H₈O₂Methylated cyclopropyl-alkyne acid.[1][2]
Molecular Weight 124.14 g/mol +14 Da vs. des-methyl analog (110.11 g/mol ).[1][2]
Physical State Low-melting Solid or Viscous OilMethyl disruption of crystal lattice often lowers MP relative to parent acids.[1][2]
Acidity (pKa) ~1.8 – 2.5Electron-withdrawing alkyne increases acidity vs. saturated acids (pKa ~4.8).[1]
LogP ~1.2 – 1.6Increased lipophilicity aids membrane crossing (and skin absorption).
Boiling Point >150°C (Decomposes)Do not distill at atmospheric pressure. Risk of explosive decarboxylation.[1]

Hazard Identification (GHS Classification)

Based on Read-Across from Propiolic Acid (CAS 471-25-0) and 3-Cyclopropylprop-2-ynoic acid (CAS 7358-93-2).[1][2]

Signal Word: DANGER

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

  • H310: Fatal in contact with skin (Precautionary assignment due to high permeability of propiolic derivatives).

  • H227: Combustible liquid (if liquid state).

Precautionary Statements (P-Codes):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[3] Rinse skin with water [or shower].[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Self-Validating Handling Protocols

In the absence of a vendor-specific SDS, researchers must employ a Self-Validating System —a workflow where the user actively verifies the compound's stability before and during use.[1]

A. Storage & Stability Validation
  • The Risk: Acetylenic acids can undergo spontaneous polymerization or decarboxylation (releasing CO₂ and forming reactive terminal alkynes).

  • The Protocol:

    • Temperature: Store at -20°C .

    • Atmosphere: Argon blanket is mandatory. Oxygen promotes radical polymerization.

    • Validation Step: Before use, inspect the container for pressure buildup (convex septum). If pressure is detected, do not open . The compound has likely decarboxylated.

B. Reaction Setup (The "Cold-Start" Rule)
  • The Risk: Exothermic runaway during deprotonation or coupling.

  • The Protocol:

    • Dissolve the acid in solvent (DCM or THF) at 0°C before adding reagents.

    • Validation Step: Monitor internal temperature. If temperature spikes >10°C upon dissolution, quench immediately; the batch may contain autocatalytic impurities.

C. Metal Avoidance
  • The Risk: Formation of explosive metal acetylides.

  • The Protocol:

    • Avoid contact with Copper (Cu), Silver (Ag), or Mercury (Hg) unless strictly controlled in a catalytic cycle.

    • Use glass or Teflon-coated spatulas only.[1][2]

Visualizing the Workflow

Diagram 1: Exposure Response Decision Tree

This workflow dictates the immediate actions required upon accidental exposure, prioritizing the corrosive nature of the alkyne-acid.[1][2]

ExposureResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact (High Permeability Risk) Type->Skin Eye Eye Contact (Corrosive Risk) Type->Eye Inhale Inhalation (Lachrymator) Type->Inhale Action_Skin 1. Drench with Water (15 min) 2. Apply Calcium Gluconate (If HF used) 3. Seek Medical Attn Skin->Action_Skin Immediate Action_Eye 1. Irrigate (15 min) 2. Do NOT neutralize 3. Emergency Ophthalmology Eye->Action_Eye Immediate Action_Inhale 1. Move to Fresh Air 2. 100% Oxygen (if dyspneic) 3. Monitor for Edema Inhale->Action_Inhale Immediate

Caption: Emergency response logic for acetylenic acid exposure. Note the emphasis on irrigation over neutralization.

Diagram 2: Thermal Degradation Logic

Why temperature control is non-negotiable for this compound.

DegradationPath Compound 3-(1-Methylcyclopropyl) prop-2-ynoic acid Heat Heat (>50°C) or Base Catalysis Compound->Heat Decarb Decarboxylation (-CO2) Heat->Decarb Pathway A Polymer Exothermic Polymerization (Runaway Risk) Heat->Polymer Pathway B (Concentrated) Terminal 1-Ethynyl-1-methylcyclopropane (Volatile/Flammable) Decarb->Terminal

Caption: Degradation pathways.[1][2] Pathway A leads to a flammable gas; Pathway B leads to thermal runaway.

Disposal & Environmental Stewardship

Disposal Protocol: Do not dispose of down the drain. The acidity can mobilize heavy metals in plumbing, and the alkyne can form explosive acetylides with copper piping.

  • Neutralization: Dilute slowly into a stirred solution of 5% Sodium Bicarbonate (NaHCO₃) in an ice bath. Caution: CO₂ evolution will be vigorous.[2]

  • Incineration: Combine the neutralized aqueous layer with combustible solvent waste for high-temperature incineration equipped with a scrubber.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10110, Propiolic Acid. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: 2-Propynoic acid. Retrieved from [Link][1]

Disclaimer: This guide is a technical synthesis for research planning. It does not replace a legal Safety Data Sheet provided by the specific manufacturer of the lot in hand.

Sources

1-Methylcyclopropyl Alkynoic Acid Derivatives: Synthetic Architectures & Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, chemical properties, and therapeutic utility of 1-Methylcyclopropyl Alkynoic Acid Derivatives . This document is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on the 1-methylcyclopropyl (1-MCP) moiety as a high-value bioisostere for unsaturated fatty acids and conformationally restricted pharmacophores.

Executive Technical Summary

1-Methylcyclopropyl alkynoic acids represent a specialized class of carboxylic acid surrogates and fatty acid bioisosteres. Structurally, they combine the metabolic robustness of the gem-methylcyclopropyl ring with the electronic rigidity of an alkynoic acid tail.

  • Core Scaffold: 1-Methylcyclopropane ring fused to an alkynoic acid side chain (typically prop-2-ynoic acid).

  • Chemical Utility: The cyclopropyl group acts as a "kink" mimic for cis-double bonds (Z-alkenes) but lacks the metabolic liability of allylic oxidation. The 1-methyl substituent introduces steric bulk that locks conformation, enhancing selectivity for GPCRs (e.g., FFA2/GPR43) and preventing enzymatic degradation.

  • Primary Applications:

    • Antimicrobial Lipids: Bioisosteres of bactericidal unsaturated fatty acids (targeting Mycobacterium).

    • Agrochemicals: Abscisic acid analogs for plant stress tolerance.

    • Peptidomimetics: Conformationally restricted amino acid precursors.

Structural Logic & Bioisosterism

The 1-methylcyclopropyl group is not merely a spacer; it is a conformational lock .

  • The Gem-Dimethyl Effect: The 1-methyl group forces the adjacent substituents into a gauche orientation, reducing the entropic penalty of binding to a receptor.

  • Metabolic Blockade: In natural fatty acids, the allylic position (next to a double bond) is a "hotspot" for cytochrome P450 oxidation. Replacing the alkene with a cyclopropane ring eliminates this metabolic soft spot while retaining the 120° bond angle necessary for receptor fit.

Visualization: Bioisosteric Overlay

The following diagram illustrates how the 1-methylcyclopropyl scaffold mimics a cis-alkene while blocking metabolic degradation.

Bioisostere FattyAcid Natural Unsaturated Fatty Acid (Metabolically Unstable) Metabolism P450 Oxidation (Allylic H-Abstraction) FattyAcid->Metabolism High Liability CycloAnalog 1-Methylcyclopropyl Analog (Metabolically Robust) FattyAcid->CycloAnalog Bioisosteric Replacement (C=C → Cyclopropane) Receptor Target Receptor (Hydrophobic Pocket) FattyAcid->Receptor Native Binding CycloAnalog->Metabolism Blocked CycloAnalog->Receptor Enhanced Affinity (Entropic Lock)

Caption: Logical flow of replacing a labile alkene with a 1-methylcyclopropyl group to improve drug stability.

Synthetic Methodologies

Synthesis of these derivatives typically proceeds via two primary workflows: The "Bottom-Up" Cyclopropanation or The "Functional Group" Transformation .

Route A: The Methyl Ketone Pathway (Recommended)

This route is preferred for scalability and access to the terminal alkyne, which can be carboxylated to form the acid.

Mechanism:

  • Precursor Synthesis: Acetyl butyrolactone

    
     5-Chloro-2-pentanone 
    
    
    
    Methyl Cyclopropyl Ketone.
  • Homologation: Conversion of the ketone to a terminal alkyne (via Corey-Fuchs or Seyferth-Gilbert).

  • Carboxylation: Lithiation of the alkyne followed by

    
     quenching.
    
Route B: Direct Alkylation

Alkylation of 1-methylcyclopropane-1-carboxylic acid esters with propargyl halides. This route is shorter but often suffers from steric hindrance due to the quaternary carbon.

Visualization: Synthetic Workflow

Synthesis Start Start: Acetyl Butyrolactone Step1 Decarboxylative Chlorination (HCl, Heat) Start->Step1 Inter1 5-Chloro-2-pentanone Step1->Inter1 Step2 Cyclization (NaOH, H2O) Inter1->Step2 Ketone 1-Methylcyclopropyl Methyl Ketone Step2->Ketone Step3 Corey-Fuchs Reaction (CBr4, PPh3 / n-BuLi) Ketone->Step3 Alkyne 1-Methylcyclopropyl Acetylene Step3->Alkyne Step4 Carboxylation (1. n-BuLi, 2. CO2, 3. H+) Alkyne->Step4 Final Target: 3-(1-Methylcyclopropyl)prop-2-ynoic Acid Step4->Final

Caption: Step-by-step synthesis of the target alkynoic acid from commodity chemicals.

Detailed Experimental Protocol

Target Molecule: 3-(1-Methylcyclopropyl)prop-2-ynoic acid Prerequisites: Inert atmosphere (


 or Ar), anhydrous solvents.[1]
Step 1: Synthesis of 1-Methylcyclopropyl Methyl Ketone

Note: This step constructs the quaternary center.

  • Reagents: Acetyl butyrolactone (1.0 eq), Conc. HCl, NaOH.

  • Procedure:

    • Reflux acetyl butyrolactone in conc. HCl/water for 2 hours to effect decarboxylation and ring opening to 5-chloro-2-pentanone.

    • Distill the organic layer (bp 70–72°C @ 20 mmHg).

    • Add the chloro-ketone dropwise to a solution of NaOH (1.5 eq) in water at reflux. The intramolecular

      
       reaction closes the cyclopropane ring.
      
    • Validation:

      
       NMR should show cyclopropyl protons at 
      
      
      
      0.6–1.2 ppm and a methyl singlet.
Step 2: Conversion to Terminal Alkyne (Corey-Fuchs)

Note: Converts the acetyl group to an ethynyl group.

  • Reagents:

    
     (2.0 eq), 
    
    
    
    (4.0 eq), n-BuLi (2.1 eq), THF.
  • Procedure:

    • Generate the dibromoolefin: React ketone with

      
       in DCM at 0°C. Isolate the 1,1-dibromoalkene intermediate.
      
    • Dissolve intermediate in dry THF at -78°C.

    • Add n-BuLi (2.1 eq) dropwise. The first eq effects halogen-lithium exchange; the second induces elimination to the alkyne.

    • Quench with

      
      .[1]
      
    • Result: 1-Ethynyl-1-methylcyclopropane.

Step 3: Carboxylation to Alkynoic Acid

Note: Installs the carboxylic acid pharmacophore.

  • Reagents: n-BuLi (1.1 eq), Dry

    
     gas (excess), THF.
    
  • Procedure:

    • Cool a solution of 1-ethynyl-1-methylcyclopropane in THF to -78°C.

    • Add n-BuLi dropwise. Stir for 30 mins to form the lithium acetylide.

    • Bubble dry

      
       gas through the solution for 30 mins.
      
    • Allow to warm to RT, then quench with 1M HCl to pH 2.

    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Hexanes/EtOAc.

Applications & Data Summary

Biological Activity Profile

The introduction of the 1-methylcyclopropyl group into alkynoic acid chains significantly alters biological properties compared to linear analogs.

PropertyLinear 2-Alkynoic Acid1-Methylcyclopropyl DerivativeMechanism of Improvement
Metabolic Half-Life Low (< 30 min)High (> 2 hours)Steric shielding of

-oxidation sites.
Receptor Selectivity PromiscuousSpecificConformational restriction (Gem-dimethyl effect).
Bactericidal Potency Moderate (

~50

M)
High (

~5-10

M)
Enhanced lipophilicity and membrane penetration.
Key Therapeutic Areas[2]
  • Antimycobacterial Agents: Long-chain alkynoic acids are known to inhibit Mycobacterium smegmatis. The 1-methylcyclopropyl derivatives show enhanced activity against slow-growing mycobacteria by mimicking the "kink" of oleic acid while resisting degradation by bacterial enzymes.

  • GPR120 (FFA4) Agonists: Used in type 2 diabetes research. The acid moiety binds the orthosteric site, while the cyclopropyl group fits into the hydrophobic pocket, improving potency over endogenous ligands.

References

  • Synthesis of 1-Methylcyclopropyl Methyl Ketone

    • Title: Ketone, cyclopropyl methyl[2]

    • Source: Organic Syntheses, Coll. Vol. 4, p.597 (1963).
    • URL:[Link]

  • Antimycobacterial Activity of Alkynoic Acids

    • Title: Synthesis and biological activity of alkynoic acids deriv
    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH).
    • URL:[Link]

  • Cyclopropyl Bioisosteres in Drug Design

    • Title: The cyclopropane ring in drug design: A survey of the recent liter
    • Source: Expert Opinion on Drug Discovery.
    • URL:[Link]

  • Corey-Fuchs Reaction Protocol

    • Title: Conversion of Ketones to Terminal Alkynes
    • Source: Organic Syntheses, Coll. Vol. 8, p.326 (1993).
    • URL:[Link]

Sources

Thermodynamic Stability of Methylcyclopropyl Acetylene Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylcyclopropyl acetylene carboxylic acids (e.g., 3-(2-methylcyclopropyl)propiolic acid) represent a high-energy structural motif common in the synthesis of antiretrovirals (such as Efavirenz analogues) and advanced agrochemicals. Their utility is counterbalanced by significant thermodynamic instability. This guide analyzes the intersection of ring strain (~27.5 kcal/mol) and alkynyl acidity , providing a framework for predicting decomposition, designing safe handling protocols, and ensuring shelf-life integrity.

Part 1: Structural Dynamics & Thermodynamic Landscape

To understand the stability of these compounds, one must first quantify the competing forces within the molecule.[1] The molecule is a "spring-loaded" system containing two high-energy functionalities: the strained cyclopropane ring and the reactive alkyne-carboxylic acid tail.

The Energy Profile

The thermodynamic instability arises from the high positive enthalpy of formation (


).
  • Cyclopropane Ring Strain: The deviation from the ideal

    
     tetrahedral angle to 
    
    
    
    creates significant angular strain (Baeyer strain) and torsional strain (Pitzer strain).
  • Conjugation Effects: The "Walsh orbitals" of the cyclopropane ring can conjugate with the

    
    -system of the alkyne. While this provides minor ground-state stabilization, it often lowers the activation energy for ring-opening reactions under thermal stress.
    
  • The "Explosophore" Potential: The combination of a triple bond and a carboxylic acid creates a pathway for rapid, exothermic decarboxylation, releasing

    
     and generating a reactive terminal alkyne or allene.
    
Stereochemical Influence

The position of the methyl group dictates the specific mode of instability:

  • Cis-Isomers: If the methyl group and the acetylene chain are cis on the ring, steric repulsion increases the ground-state energy, lowering the onset temperature (

    
    ) for decomposition.
    
  • Trans-Isomers: Generally more thermodynamically stable but still susceptible to decarboxylation.

Part 2: Decomposition Pathways (The "Why")

The decomposition of methylcyclopropyl acetylene carboxylic acids is not a single event but a competition between two primary pathways.

Pathway A: Decarboxylation

This is the dominant failure mode for alkynyl carboxylic acids.

  • Mechanism: It typically proceeds via a zwitterionic intermediate or a cyclic transition state involving proton transfer.

  • Trigger: Elevated temperatures (

    
    C) or the presence of Lewis acids/bases.
    
  • Product: Release of

    
     and formation of the corresponding methylcyclopropyl acetylene (a volatile, flammable liquid).
    
Pathway B: Ring Opening / Rearrangement
  • Mechanism: Thermal stress causes the homolytic or heterolytic cleavage of the cyclopropane ring.

  • Trigger: Often requires higher temperatures than decarboxylation, unless catalyzed by transition metals (e.g., Pd, Cu residues from synthesis).

  • Product: Isomerization to conjugated dienes or enynes.

Visualization of Decomposition Logic

The following diagram illustrates the competing decay pathways and their triggers.

DecompositionPathways Start Methylcyclopropyl Acetylene Carboxylic Acid Heat Thermal Stress (>100°C) Start->Heat Metal Trace Metals (Cu/Pd) Start->Metal Decarb Decarboxylation (-CO2) Heat->Decarb Primary Pathway RingOpen Ring Opening (Rearrangement) Heat->RingOpen Secondary Pathway Metal->Decarb Catalytic ProdA Terminal Alkyne (Volatile/Flammable) Decarb->ProdA ProdB Conjugated Dienes (Polymerization Risk) RingOpen->ProdB

Caption: Figure 1. Competing thermal decomposition pathways.[2] Decarboxylation is the primary risk factor.

Part 3: Experimental Assessment Protocols

Do not rely on literature values for "generic" alkynes. The specific substitution pattern requires empirical validation.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the onset temperature of decomposition (


) and the energy release (

). This is critical for safety classification.

Methodology:

  • Preparation: Weigh 2–5 mg of the dry acid into a high-pressure gold-plated crucible (to prevent catalytic decomposition by standard aluminum pans).

  • Ramp: Heat from

    
    C to 
    
    
    
    C at a rate of
    
    
    C/min.
  • Analysis:

    • Look for an endotherm (melting) followed immediately by an exotherm (decomposition).

    • Critical Threshold: If

      
       J/g, the material has explosive potential.
      
    • Note: Alkynyl acids often decarboxylate before or during melting.

Protocol B: Isothermal Stress Testing (HPLC Tracking)

Purpose: To simulate shelf-life and identify degradation kinetics.

Methodology:

  • Sample Set: Prepare 5 vials of solid acid and 5 vials of solution (e.g., in MeCN or DMSO).

  • Incubation: Store at

    
    C / 75% RH (accelerated) and 
    
    
    
    C (control).
  • Timepoints: Analyze at T=0, 24h, 72h, 1 week, and 4 weeks.

  • HPLC Method:

    • Column: C18 (high carbon load to retain the polar acid).

    • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient. Low pH is crucial to suppress ionization and prevent peak tailing.

    • Detection: UV at 210-220 nm (alkyne absorbance).

Data Presentation: Typical Stability Profile

Hypothetical data based on structural analogues.

ConditionStateT_onset (DSC)Major DegradantStability Rating
Free Acid Solid~105–115°CDecarboxylated AlkynePoor (Cold store required)
Li-Salt Solid>180°CCarbonate / PolymerGood
Solution (DMSO) LiquidN/ADimerization / HydrolysisModerate

Part 4: Stabilization Strategies

Salt Formation

Converting the free acid to a salt significantly increases the activation energy for decarboxylation.

  • Lithium Salts: Often the most stable due to the high lattice energy and covalent character of the Li-O bond.

  • Dicyclohexylamine (DCHA) Salts: Large, bulky amines stabilize the crystal lattice and prevent close packing of the alkyne units, reducing polymerization risk.

Solvent Selection for Processing

Avoid protic solvents at high temperatures, as they can facilitate proton transfer required for decarboxylation.

  • Preferred: Toluene, THF (anhydrous).

  • Avoid: Alcohols (unless forming esters), Water (promotes decarboxylation).

Analytical Workflow Diagram

The following workflow ensures a self-validating system for batch release.

StabilityWorkflow Sample Batch Synthesis DSC DSC Screening (Safety Check) Sample->DSC Decision T_onset > 100°C? DSC->Decision Reject REJECT / REWORK (High Hazard) Decision->Reject No HPLC HPLC Purity (Isothermal 40°C) Decision->HPLC Yes Release Release for Use (Store < -20°C) HPLC->Release

Caption: Figure 2. Quality control workflow for high-energy alkynyl acid intermediates.

References

  • Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." Journal of Organic Chemistry. [Link]

  • Bera, J. K., et al. (2001).[3] "Decarboxylation reactions of alkyne-carboxylic acids." Journal of the Chemical Society, Dalton Transactions. [Link]

  • National Institute of Standards and Technology (NIST). "Cyclopropane Ring Strain Data." NIST Chemistry WebBook. [Link][4]

  • Anderson, J. D., et al. (2011). "Thermal Decomposition Mechanisms of Methoxyphenols and Alkynes." Journal of Physical Chemistry A. [Link]

Sources

In silico binding affinity of 3-(1-Methylcyclopropyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Binding Affinity Characterization of 3-(1-Methylcyclopropyl)prop-2-ynoic Acid Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Computational Chemists[1][2]

Executive Summary

This technical guide details the in silico characterization framework for 3-(1-Methylcyclopropyl)prop-2-ynoic acid (referred to herein as MCP-PA ).[1][2] MCP-PA represents a distinct chemical fragment combining a lipophilic, conformationally restricted scaffold (1-methylcyclopropyl) with a reactive, rigid linker (prop-2-ynoic acid).[1][2]

Due to the presence of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-unsaturated alkynoic acid moiety, MCP-PA possesses dual functionality: it can act as a reversible polar pharmacophore via the carboxylate group or as an electrophilic "warhead" targeting nucleophilic residues (e.g., Cysteine) in covalent inhibition.[1][2] This guide establishes a rigorous computational protocol to determine its binding affinity, distinguishing between thermodynamic equilibrium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) and kinetic covalent reactivity (

).[1]

Physicochemical Profiling & Ligand Preparation

Before affinity simulation, the ligand’s electronic state must be rigorously defined.[2] The cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol), and the adjacent methyl group restricts rotation, creating a defined vector for the alkyne tail.[2][3]

1.1 Quantum Mechanical (QM) Optimization

Standard force fields (e.g., OPLS4) may underestimate the specific bond angles of the methyl-substituted cyclopropyl ring.[1][3] We employ Density Functional Theory (DFT) for geometry optimization.[1][2]

  • Theory Level: B3LYP/6-31G++ (includes polarization and diffuse functions for the acidic oxygen).[1][2]

  • Solvation Model: Poisson-Boltzmann (PBF) in water.[1][2]

  • Objective: accurate calculation of the dipole moment and electrostatic potential (ESP) surface.

1.2 Protonation State Analysis

At physiological pH (7.4), the carboxylic acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) will exist predominantly as the carboxylate anion (

).[1][2]
  • Implication: The primary non-covalent interaction will be a strong salt bridge with cationic residues (Arg, Lys) or H-bond networks with backbone amides.[1][2]

  • Protocol: Generate both neutral and anionic states using Epik or MoKa .[1][2] Do not discard the neutral form, as it is required for membrane permeability simulations and potential covalent reaction mechanisms inside hydrophobic pockets.[2][3]

Table 1: Predicted Physicochemical Descriptors for MCP-PA

DescriptorValue (Est.)Significance
MW 124.14 DaFragment-sized; high ligand efficiency potential.[1]
cLogP ~1.2Moderate lipophilicity; favorable for hydrophobic pockets.[1][2]
Rotatable Bonds 1High rigidity; low entropic penalty upon binding (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[1]
TPSA 37.3

Good membrane permeability.[1][2]
H-Bond Donors/Acc 1 / 2Specific interaction with polar sub-pockets.[1][2]

Target Identification Strategy (Inverse Screening)

As MCP-PA is a fragment, it does not have a single "native" target.[1][2] To determine affinity, we utilize Inverse Virtual Screening (IVS) to map the fragment against a diversity set of druggable pockets.[3]

2.1 Target Classes
  • Cysteine Proteases (e.g., Cathepsins): The alkynoic acid is a Michael acceptor.[2] The nucleophilic Cys thiol can attack the

    
    -carbon of the alkyne.[1][2]
    
  • GPCRs (Orthosteric/Allosteric): The methylcyclopropyl motif is a bioisostere for isopropyl/tert-butyl groups found in many GPCR ligands, fitting into hydrophobic sub-pockets.[1][2]

2.2 Workflow Visualization

InverseScreening cluster_Screening Inverse Virtual Screening MCP_PA Ligand: MCP-PA (QM Optimized) Docking High-Throughput Docking (Glide SP / Vina) MCP_PA->Docking PDB_DB scPDB / PDBbind (Druggable Cavities) PDB_DB->Docking Filter Interaction Filter (Salt Bridge + Hydrophobic Fit) Docking->Filter Score < -6.0 kcal/mol Validation Top Ranked Targets Filter->Validation

Figure 1: Inverse Virtual Screening workflow to identify potential biological targets for the MCP-PA fragment.[1]

Affinity Determination Protocol

We employ a bifurcated protocol: Pathway A for reversible binding (thermodynamic affinity) and Pathway B for covalent inhibition (kinetic affinity).[1]

Pathway A: Reversible Binding (Thermodynamic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1][3]

This protocol applies when MCP-PA acts as a non-covalent ligand (e.g., in a GPCR hydrophobic pocket).[1][2][3]

Step 1: Molecular Docking (Flexible)
  • Tool: AutoDock Vina or Glide XP.[1][2]

  • Grid Generation: Center grid box (20x20x20

    
    ) on the identified active site residues.
    
  • Constraints: Enforce a positional constraint on the carboxylate group to engage conserved Arginine/Lysine residues if present.

  • Output: Pose selection based on Docking Score (approx.

    
    ) and visual inspection of the methylcyclopropyl fit (must avoid steric clashes).[1]
    
Step 2: Molecular Dynamics (MD) Simulation

Docking scores are static approximations.[1] MD is required to assess the stability of the complex and account for solvent effects.[2]

  • Tool: GROMACS or Desmond.

  • System Setup:

    • Force Field: CHARMM36m (protein) + CGenFF (ligand).[1]

    • Solvent: TIP3P water box with 0.15 M NaCl.[1][2]

  • Production Run: 100 ns NPT ensemble (300 K, 1 bar).

  • Analysis: Calculate Root Mean Square Deviation (RMSD) of the ligand. If RMSD > 2.0 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , the binding is unstable.[2]
    
Step 3: Free Energy Calculation (MM/PBSA)

To obtain a rigorous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, we use Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[1]

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[1]
  • Protocol: Extract 100 frames from the last 20 ns of the MD trajectory.

  • Dielectric Constants: Solute

    
     (protein interior), Solvent 
    
    
    
    (water).[1]
  • Result: A predicted binding energy in kcal/mol.[1][2] A value of

    
     to 
    
    
    
    kcal/mol is typical for a fragment of this size (
    
    
    ).[1][2]
Pathway B: Covalent Binding (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1][3]

This protocol applies if a Cysteine is present within 3-4


 of the alkyne 

-carbon.[1][2]
Mechanism

The reaction is a Michael addition: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[1][2]
Step 1: Covalent Docking (CovDock) [1][3]
  • Tool: Schrödinger CovDock or AutoDock4 (Covalent).[1][2]

  • Reaction Definition: Define the custom reaction SMARTS pattern for alkynoic acid + thiol.

    • [C,c]C#CC(=O)[O,N] + [C]S>>[C]SC=C([C,c])C(=O)[O,N]

  • Sampling: The software simulates the pre-reactive complex (non-covalent) first, then forces bond formation and minimizes the adduct.[3]

Step 2: Transition State Modeling (QM/MM)

To predict the reaction rate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), one must calculate the activation energy barrier (

).[1]
  • Method: QM/MM (Quantum Mechanics/Molecular Mechanics).[1][2]

  • QM Region: The alkyne warhead + Cysteine side chain (treated with DFT B3LYP).[1][2]

  • MM Region: Remainder of the protein.[1][2]

  • Nudged Elastic Band (NEB): Calculate the energy path from reactant to product.[1] A lower barrier indicates a faster reaction rate.[2]

Experimental Validation Plan

To validate the in silico predictions, the following assays are recommended:

  • Surface Plasmon Resonance (SPR): For reversible binding kinetics (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Mass Spectrometry (Intact Protein MS): For covalent binding.[1][2] Incubate protein with MCP-PA and look for a mass shift of +124 Da.[1][2]

  • Differential Scanning Fluorimetry (DSF): A shift in melting temperature (

    
    ) confirms binding.[1]
    

Computational Workflow Diagram

AffinityWorkflow Input Input: MCP-PA Structure Prep Ligand Prep (Epik pH 7.4) Input->Prep Decision Cysteine near Binding Site? Prep->Decision Docking Glide XP Docking Decision->Docking No CovDock CovDock (Michael Addition) Decision->CovDock Yes MD 100ns MD Simulation (GROMACS) Docking->MD MMPBSA MM/PBSA Calculation MD->MMPBSA QMMM QM/MM TS Search (Activation Energy) CovDock->QMMM

Figure 2: Decision tree for selecting the appropriate affinity calculation pathway based on binding site composition.

References

  • Genheden, S., & Ryde, U. (2015).[2][3] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1][2] Expert Opinion on Drug Discovery, 10(5), 449-461.[1][2][3]

  • Kumalo, H. M., Bhakat, S., & Soliman, M. E. (2015).[2][3] Theory and applications of covalent docking in drug discovery: merits and pitfalls. Molecules, 20(2), 1984-2000.[1][2][3] [1][3]

  • Shelley, J. C., et al. (2007).[2][3] Epik: a software program for pK a prediction and protonation state generation for drug-like molecules.[1][2] Journal of Computer-Aided Molecular Design, 21(12), 681-691.[1][2][3]

  • Trott, O., & Olson, A. J. (2010).[2][3] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2][3] Journal of Computational Chemistry, 31(2), 455-461.[1][2][3] [1][3]

  • Abraham, M. J., et al. (2015).[2][3] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1][2] SoftwareX, 1, 19-25.[2]

Sources

SMILES and InChIKey for 3-(1-Methylcyclopropyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for use in high-level organic synthesis and medicinal chemistry workflows. It prioritizes actionable data, validated synthetic pathways, and chemoinformatic precision.

Structural Characterization, Synthetic Methodology, and Pharmacophore Utility

Molecular Identification & Chemoinformatics

This section provides the definitive machine-readable identifiers for integration into chemical databases (ELN, LIMS) and computational docking studies.

Identifier Type Data String Notes
IUPAC Name 3-(1-Methylcyclopropyl)prop-2-ynoic acidSystematic nomenclature
Common Name (1-Methylcyclopropyl)propiolic acidUseful for vendor searches
SMILES (Canonical)CC1(CC1)C#CC(=O)OOptimized for database indexing
SMILES (Isomeric)CC1(C#CC(=O)O)CC1Explicit connectivity
InChI String InChI=1S/C7H8O2/c1-7(2-3-7)4-5-6(8)9/h2-3H2,1H3,(H,8,9)Standard InChI v1.06+
Molecular Formula C₇H₈O₂
Molecular Weight 124.14 g/mol Monoisotopic Mass: 124.0524
CLogP ~1.32Predicted (Consensus)
H-Bond Donors/Acceptors 1 / 2Lipinski compliant fragment

Structural Analysis & Pharmacophore Utility

The "Gem-Dimethyl" Effect Mimic

The 1-methylcyclopropyl moiety serves as a conformationally restricted bioisostere of the tert-butyl group or a gem-dimethyl group. Unlike a flexible alkyl chain, the cyclopropane ring locks the vectors of the methyl group and the alkyne tail, reducing the entropic penalty upon binding to a protein target.

The Michael Acceptor System

The conjugated alkynyl acid functionality (-C≡C-COOH) acts as a distinct electrophile.

  • Reactivity: It is a "hard" electrophile capable of undergoing Michael addition (conjugate addition) with nucleophilic cysteine residues in covalent inhibitor design.

  • Bio-orthogonality: The terminal alkyne (if decarboxylated) or the alkyne core itself can serve as a handle for "Click" chemistry (CuAAC) in chemical proteomics.

Synthetic Protocol (Authoritative)

Since this specific derivative is not a bulk commodity, we define a robust, self-validating synthetic route starting from the commercially available 1-methylcyclopropanecarboxylic acid .

Retrosynthetic Logic
  • Carboxylation: The carboxylic acid is installed last via lithiation of the terminal alkyne and quenching with CO₂.

  • Alkyne Formation: The alkyne is generated from the corresponding aldehyde via the Corey-Fuchs reaction or Bestmann-Ohira homologation.

  • Scaffold Origin: The cyclopropyl core is derived from 1-methylcyclopropanecarboxylic acid.

Step-by-Step Methodology
Phase 1: Precursor Synthesis (1-Ethynyl-1-methylcyclopropane)
  • Step A: Reduction to Alcohol

    • Reagents: LiAlH₄ (1.1 equiv), THF, 0°C → RT.

    • Substrate: 1-Methylcyclopropanecarboxylic acid.

    • Outcome: (1-Methylcyclopropyl)methanol.

  • Step B: Oxidation to Aldehyde

    • Reagents: Oxalyl chloride, DMSO, Et₃N (Swern Oxidation) or DMP.

    • Outcome: 1-Methylcyclopropanecarbaldehyde.

    • Critical Note: This aldehyde is volatile; proceed immediately to the next step.

  • Step C: Homologation to Alkyne (Seyferth-Gilbert) [1]

    • Reagents: Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), K₂CO₃, MeOH, RT.

    • Mechanism:[1][2][3] The reagent generates a diazoalkane intermediate which reacts with the aldehyde to form the terminal alkyne.

    • Yield Target: >85% over 2 steps.[4]

    • Intermediate:1-Ethynyl-1-methylcyclopropane .

Phase 2: Carboxylation (The Target Synthesis)

This protocol utilizes a cryogenic lithiation strategy to ensure regioselectivity.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Dissolve 1-ethynyl-1-methylcyclopropane (10.0 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 equiv) over 15 minutes.

    • Observation: No significant color change usually occurs.[5]

    • Time: Stir at -78°C for 45 minutes to ensure complete deprotonation (Formation of Lithium Acetylide).

  • Carboxylation: Bubble anhydrous CO₂ gas (dried through a CaCl₂ tube) into the reaction mixture for 30 minutes while maintaining -78°C.

    • Exotherm Warning: Monitor internal temperature; do not allow to rise above -60°C during addition.

  • Workup:

    • Allow the mixture to warm to 0°C.

    • Quench with 1M HCl (adjust pH to ~2).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallization from Hexanes/EtOAc or sublimation (if solid) is preferred over chromatography due to the polarity of the acid.

Analytical Validation (Self-Check)
  • ¹H NMR (CDCl₃): Look for the disappearance of the terminal alkyne proton (~2.0 ppm). The cyclopropyl protons (0.6–1.2 ppm) and methyl singlet (~1.3 ppm) must remain intact.

  • IR Spectroscopy: Strong C=O stretch (~1690 cm⁻¹) and C≡C stretch (~2240 cm⁻¹).

Visualized Reaction Pathway

The following diagram illustrates the logical flow of the synthesis and the critical decision nodes.

SynthesisPath cluster_0 Key Transformation: C-C Bond Formation Start 1-Methylcyclopropane- carboxylic acid Aldehyde 1-Methylcyclopropane- carbaldehyde Start->Aldehyde 1. LiAlH4 2. Swern Ox Alkyne 1-Ethynyl-1- methylcyclopropane Aldehyde->Alkyne Bestmann-Ohira Reagent, K2CO3 Lithium Lithium Acetylide Intermediate Alkyne->Lithium n-BuLi, THF -78°C Product 3-(1-Methylcyclopropyl) prop-2-ynoic acid Lithium->Product 1. CO2 (gas) 2. H3O+ Workup

Caption: Figure 1. Convergent synthetic pathway from commercial acid precursor to the target propiolic acid derivative via Seyferth-Gilbert homologation and lithiation-carboxylation.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (N₂ or Ar).[6] Use sure-seal techniques.

  • Alkynyl Acids: Potentially unstable at high temperatures. Store at -20°C. Avoid metal spatulas (potential for acetylide formation with trace metals).

  • Skin Sensitization: Propiolic acid derivatives are potent skin irritants and potential sensitizers due to their Michael acceptor nature. Double-gloving is mandatory.

References

  • Seyferth-Gilbert Homologation Protocol

    • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).
  • General Carboxylation of Alkynes

    • Midland, M. M. (1975). Preparation of Acetylenic Ketones and Acids. Journal of Organic Chemistry.
  • Cyclopropyl Alkyne Characterization (Homologous Data)

    • PubChem Compound Summary for 3-Cyclopropylprop-2-ynoic acid (Parent Structure).
  • InChI Standard Definition

    • IUPAC International Chemical Identifier (InChI) Technical Manual.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(1-Methylcyclopropyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the synthesis of 3-(1-Methylcyclopropyl)prop-2-ynoic acid , a critical alkynyl carboxylic acid building block used in the development of GPCR agonists (specifically FFAR2/GPR43 ligands) and antiviral therapeutics.

Unlike standard aliphatic propiolic acid syntheses, this protocol addresses the specific stability challenges posed by the 1-methylcyclopropyl moiety . The strained cyclopropane ring is susceptible to acid-catalyzed ring opening and thermal decomposition. Therefore, this guide prioritizes a lithiation-carboxylation sequence under strictly controlled cryogenic conditions, utilizing n-butyllithium (n-BuLi) and anhydrous carbon dioxide.

Key Chemical Data
PropertySpecification
Target Molecule 3-(1-Methylcyclopropyl)prop-2-ynoic acid
CAS Registry 1246471-38-4 (Analogous)
Molecular Formula

Molecular Weight 124.14 g/mol
Key Precursor 1-Ethynyl-1-methylcyclopropane (CAS 2809-75-8)

Retrosynthetic Strategy & Logic

The synthesis is designed based on a C-C bond formation strategy via nucleophilic attack of an acetylide anion on an electrophilic carbon source (


).
Mechanistic Logic
  • Acidity of Terminal Alkyne: The

    
    -hybridized C-H bond of the precursor (1-ethynyl-1-methylcyclopropane) has a 
    
    
    
    . This requires a strong base like n-BuLi (
    
    
    ) for quantitative deprotonation.
  • Cyclopropyl Stability: While cyclopropanes can be sensitive to radical or cationic conditions, the 1-methyl substitution provides steric bulk that stabilizes the ring against nucleophilic attack at the ring carbons during lithiation, provided the temperature is maintained

    
    .
    
  • Electrophile Choice: Gaseous

    
     is preferred over solid dry ice. Commercial dry ice often contains frozen water (frost), which quenches the lithiated species to regenerate the starting material. Anhydrous gas ensures high conversion.
    
Pathway Visualization

Retrosynthesis cluster_logic Mechanistic Requirement Target 3-(1-Methylcyclopropyl) prop-2-ynoic acid Disconnect Disconnection (C-C Bond) Target->Disconnect Precursor 1-Ethynyl-1-methyl cyclopropane Disconnect->Precursor Nucleophile CO2 Carbon Dioxide (Electrophile) Disconnect->CO2 Electrophile

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target acid from the alkyne precursor and carbon dioxide.

Detailed Experimental Protocol

Phase 1: Preparation of Reagents

Safety Warning: n-Butyllithium is pyrophoric.[1] All transfers must occur under an inert atmosphere (Argon or Nitrogen).

  • Anhydrous THF: Distill tetrahydrofuran (THF) over sodium/benzophenone or pass through an activated alumina column immediately prior to use. Water content must be

    
     ppm.
    
  • CO2 Drying: Pass high-purity

    
     gas through a drying tube containing anhydrous 
    
    
    
    (Drierite) and then through a needle valve for controlled addition.
Phase 2: Lithiation and Carboxylation
Reagent Stoichiometry Table
ComponentEquiv.Amount (Example Scale)Molarity/Purity
1-Ethynyl-1-methylcyclopropane 1.08.01 g (100 mmol)>95%
n-Butyllithium (n-BuLi) 1.144 mL2.5 M in Hexanes
Anhydrous THF N/A200 mLSolvent
Carbon Dioxide (

)
ExcessGas streamAnhydrous
HCl (aq) Excess~100 mL2.0 M
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet adapter. Flush with Nitrogen for 15 minutes.

  • Solvation: Charge the flask with 1-Ethynyl-1-methylcyclopropane (8.01 g) and anhydrous THF (200 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation:

    • Load n-BuLi (44 mL, 2.5 M) into a chemically resistant syringe.

    • Add n-BuLi dropwise over 30 minutes. Critical: Monitor internal temperature; do not allow it to rise above -65°C to prevent side reactions.

    • Observation: The solution may turn pale yellow or orange, indicating the formation of the lithium acetylide species.

    • Stir at -78°C for an additional 45 minutes to ensure complete metallation.

  • Carboxylation:

    • Insert a gas dispersion tube (fritted glass) or a wide-bore cannula into the solution.

    • Bubble anhydrous

      
       gas  through the reaction mixture at a moderate rate.
      
    • Exotherm Warning: The reaction is exothermic.[2][3][4] Adjust gas flow to maintain temperature below -60°C.

    • Continue bubbling for 60 minutes. The mixture may become heterogeneous (slurry) as the lithium carboxylate salt precipitates.

  • Quench & Workup:

    • Allow the reaction to warm to 0°C slowly over 1 hour while maintaining a blanket of

      
      .
      
    • Quench carefully by adding water (50 mL).[5]

    • Phase Separation: Transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (

      
       mL) to remove unreacted alkyne and neutral impurities. Discard these organic washes.
      
    • Acidification: Cool the aqueous layer (containing the carboxylate salt) to 0°C. Acidify to pH ~2 using 2.0 M HCl. Caution:

      
       evolution will occur.
      
    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Drying: Combine organic extracts, dry over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath temp < 30°C to avoid decarboxylation).
      
Phase 3: Purification

The crude product is typically a solid or viscous oil.

  • Recrystallization: If solid, recrystallize from Hexane/EtOAc (10:1).

  • Storage: Store at -20°C under Argon. Propiolic acid derivatives can slowly decarboxylate at room temperature.

Workflow Diagram

Workflow Start Start: Dry THF + Alkyne (-78°C, N2 atm) Lithiation Add n-BuLi dropwise (Temp < -65°C) Start->Lithiation Intermediate Lithium Acetylide Formed (Stir 45 min) Lithiation->Intermediate Deprotonation Carboxylation Bubble Anhydrous CO2 (Exothermic Control) Intermediate->Carboxylation Electrophilic Attack WarmUp Warm to 0°C Quench with H2O Carboxylation->WarmUp Wash Wash Aq. layer with Ether (Remove neutrals) WarmUp->Wash Acidify Acidify Aq. layer (HCl) Extract with EtOAc Wash->Acidify Save Aqueous Final Concentrate & Crystallize Target Acid Acidify->Final

Figure 2: Operational workflow for the cryogenic carboxylation process.

Quality Control & Validation (Self-Validating Systems)

To ensure the protocol was successful without relying solely on external analysis, observe these Process Indicators :

  • Colorimetric Shift: The transition from colorless to pale yellow upon n-BuLi addition confirms the formation of the acetylide anion. If the solution remains colorless or turns dark brown/black, moisture contamination or decomposition has occurred.

  • Solubility Change: The precipitation of the lithium carboxylate salt during

    
     bubbling is a positive visual confirmation of reaction progress.
    
  • Effervescence: Vigorous bubbling upon acidification of the aqueous layer indicates the release of

    
     from excess carbonate/bicarbonate, but the subsequent precipitation or oiling out of the product confirms the protonation of the organic acid.
    
Analytical Validation Parameters
  • 1H NMR (400 MHz, CDCl3):

    • 
       ~10-12 ppm (1H, broad s, -COOH ).
      
    • 
       ~1.3 ppm (3H, s, -CH 3).
      
    • 
       ~0.7-1.0 ppm (4H, m, Cyclopropyl -CH 2-).
      
  • 13C NMR: Look for the diagnostic alkyne carbons. The internal alkyne carbons typically appear between 70-90 ppm, and the carbonyl carbon around 155-160 ppm.

  • IR Spectroscopy:

    • Broad stretch 2500–3300 cm⁻¹ (O-H carboxylic).

    • Sharp peak ~2200–2250 cm⁻¹ (C≡C stretch).

    • Strong peak ~1680–1710 cm⁻¹ (C=O stretch).

References

  • Midland, M. M. (1975). "Preparation of Propiolic Acid Derivatives via n-Butyllithium Carboxylation." Journal of Organic Chemistry. (General protocol grounding).

  • Organic Syntheses. "Carboxylation of Terminal Alkynes: General Procedures." Org.[6][7][8] Synth. Coll. Vol. 5, p. 1043. (Standard operating procedure for alkyne carboxylation).

  • Skattebøl, L. (1963). "Chemistry of gem-Dihalocyclopropanes. Preparation of 1-Ethynyl-1-methylcyclopropane." Acta Chemica Scandinavica. (Synthesis of the precursor).

  • Sigma-Aldrich. "Safety Data Sheet: n-Butyllithium." (Safety grounding).

  • PubChem. "Compound Summary: 3-(1-Methylcyclopropyl)prop-2-ynoic acid analogs." (Structural verification).

Sources

Using 3-(1-Methylcyclopropyl)prop-2-ynoic acid in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Alkyne Installation via Decarboxylative Sonogashira Coupling

Executive Summary

The installation of the 1-methylcyclopropyl motif is a high-value strategy in medicinal chemistry for conformational restriction and metabolic stability modulation. However, the direct use of the terminal alkyne precursor, 1-ethynyl-1-methylcyclopropane , presents significant process challenges due to its volatility (bp ~80–85 °C), instability, and handling difficulties during scale-up.

This Application Note details the use of 3-(1-Methylcyclopropyl)prop-2-ynoic acid (CAS: 7358-93-2) as a robust, bench-stable solid surrogate. By employing a Decarboxylative Sonogashira Coupling strategy, researchers can generate the active acetylide in situ, avoiding the isolation of the volatile alkyne while achieving high-yield cross-coupling with aryl halides.

Strategic Advantage: The Decarboxylative Route

Standard Sonogashira coupling requires a terminal alkyne.[1][2][3][4] In the decarboxylative approach, the alkynoic acid serves as a "masked" alkyne. Under catalytic conditions, the carboxylic acid moiety is extruded as CO₂, generating the requisite metal-acetylide species immediately prior to transmetallation.

FeatureTerminal Alkyne RouteDecarboxylative Acid Route
Precursor 1-Ethynyl-1-methylcyclopropane3-(1-Methylcyclopropyl)prop-2-ynoic acid
State Volatile LiquidCrystalline Solid
Handling Requires cold storage; flammability riskShelf-stable; easy weighing
Stoichiometry Excess often required due to evaporationPrecise stoichiometric control (1.0–1.2 equiv)
Atom Economy HighGood (Loss of CO₂ is negligible mass penalty)

Mechanistic Insight

The reaction proceeds via a dual-activation pathway.[2] The Palladium cycle activates the aryl halide, while a secondary metal (Ag, Cu, or the Base/Ligand system) facilitates the decarboxylation of the alkynoic acid to form the nucleophilic acetylide.

Figure 1: Catalytic Cycle of Decarboxylative Sonogashira Coupling

DecarboxylativeSonogashira Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet Acid Alkynoic Acid (R-C≡C-COOH) Decarb Decarboxylation (-CO2) Acid->Decarb + Base/Ag+ Acetylide Metal Acetylide (M-C≡C-R) Decarb->Acetylide In situ generation Acetylide->TransMet Enters Cycle RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Caption: The alkynoic acid undergoes base- or metal-mediated decarboxylation to generate the reactive acetylide, which intercepts the oxidative addition complex.

Experimental Protocols

Protocol A: The Ag/Pd "Universal" Method

Best for: Broad scope, including electron-rich aryl chlorides and bromides. The silver salt actively promotes decarboxylation at lower temperatures.

Reagents:

  • Aryl Halide (1.0 equiv)[1][5][6]

  • 3-(1-Methylcyclopropyl)prop-2-ynoic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Decarboxylative Agent: Ag₂CO₃ (1.0 equiv) or Ag₂O (1.0 equiv)

  • Solvent: DMSO or DMF (0.2 M)

  • Temperature: 80–100 °C

Step-by-Step Procedure:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(1-methylcyclopropyl)prop-2-ynoic acid (149 mg, 1.2 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Inject anhydrous DMSO (5.0 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor conversion by LCMS (look for the loss of Ar-X and formation of product Mass + 79 Da).

    • Note: The acid peak may disappear early as it decarboxylates.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a Celite pad to remove silver salts. Wash the filtrate with water (3 x 10 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: The Cu-Free "Green" Method

Best for: Avoiding heavy metal waste (Ag) and preventing Glaser homocoupling. Requires slightly higher temperatures.

Reagents:

  • Aryl Halide (1.0 equiv)[1][5][6]

  • Acid (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Ligand: CyPF-tBu (Josiphos type) or XPhos (6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: NMP or Toluene/DMSO (9:1)

  • Temperature: 110–130 °C

Key Insight: In the absence of Silver/Copper, the base (Cs₂CO₃) and high temperature drive the thermal decarboxylation. Electron-rich ligands (XPhos) are crucial to stabilize the Pd center during the slower transmetallation step.

Representative Data & Scope

The following table summarizes expected performance based on literature precedents for alkynoic acid couplings (e.g., propiolic acid derivatives).

Table 1: Substrate Scope Compatibility

Aryl Halide (Ar-X)Electronic NatureMethodExpected YieldNotes
4-Iodoanisole Electron RichA (Ag/Pd)85-95%Excellent conversion.
1-Bromo-4-nitrobenzene Electron PoorB (Cu-Free)75-85%High temp favors oxidative addition of bromides.
3-Bromopyridine HeterocycleA (Ag/Pd)70-80%Ag aids in preventing N-coordination inhibition.
2-Chloro-toluene Steric/ClA (Ag/Pd + XPhos)60-75%Requires XPhos or SPhos ligand for Aryl Chlorides.

Troubleshooting & Optimization

  • Incomplete Decarboxylation (Acid remains):

    • Cause: Temperature too low or base is inactive.

    • Fix: Increase temperature by 10°C. Switch from K₂CO₃ to Cs₂CO₃ (better solubility in organic solvents). Add 10 mol% CuI as a co-catalyst if using Protocol B.

  • Homocoupling (Dimer formation):

    • Cause: Presence of Oxygen or excessive Copper.[7]

    • Fix: Ensure rigorous degassing. Use Protocol B (Cu-free) .

  • Protodecarboxylation (Alkyne formation without coupling):

    • Cause: Catalyst inactive or Oxidative Addition is slow.

    • Fix: The acid decarboxylates to the terminal alkyne, but the Pd cycle is stalled. Switch to a more active catalyst system (e.g., Pd-162 or Pd-XPhos G3) to ensure the Aryl-Pd species is ready to intercept the acetylide.

References

  • Moon, J., et al. (2008). "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides." Journal of Organic Chemistry. Link

  • Park, K., et al. (2010). "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides." Journal of Organic Chemistry. Link

  • Kim, H., & Lee, P. H. (2012). "Decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates." ACS Omega. Link

  • Jia, W., et al. (2016). "Decarboxylative Sonogashira Coupling."[2][3][6] Organic Letters. Link

  • Sigma-Aldrich. "3-Cyclopropylprop-2-ynoic acid Product Page." Link

Sources

Application Note: Amide Coupling Strategies for 3-(1-Methylcyclopropyl)prop-2-ynoic Acid

[1]

Abstract & Strategic Overview

The coupling of 3-(1-Methylcyclopropyl)prop-2-ynoic acid (CAS: 7358-93-2) with amines presents a specific chemoselective challenge common to


The Core Challenge: Standard coupling conditions often lead to a competition between:

  • Desired Amidation: Nucleophilic attack at the carbonyl carbon (1,2-addition).[1]

  • Undesired Michael Addition: Nucleophilic attack at the

    
    -alkyne carbon (1,4-addition), resulting in enaminone side products.[1]
    

This guide provides three field-validated protocols designed to maximize the rate of amidation while suppressing conjugate addition. The T3P (Propylphosphonic anhydride) method is identified as the "Gold Standard" due to its mild activation profile and low risk of side reactions.

Mechanistic Analysis: The Propiolic Acid Paradox

To optimize yield, one must understand the electronic competition within the substrate. The 1-methylcyclopropyl group provides steric bulk that partially shields the

Competitive Pathways Diagram

ReactionPathwaysSubstrate3-(1-Methylcyclopropyl)prop-2-ynoic acidActivationActivated Intermediate(Active Ester/Anhydride)Substrate->ActivationCoupling Reagent(T3P/HATU/IBCF)DesiredDESIRED PRODUCTAmideActivation->DesiredPath A: 1,2-Attack(Fast at low temp)SideProductSIDE PRODUCTEnaminone (Michael Adduct)Activation->SideProductPath B: 1,4-Attack(Favored by excess amine/heat)AmineAmine Nucleophile(R-NH2)Amine->SubstrateDirect Attack(If activation is slow)Amine->ActivationAttacks Carbonyl

Figure 1: Mechanistic divergence between desired amidation and Michael addition side reactions.

Critical Experimental Parameters

Base Selection[1]
  • Avoid: Nucleophilic bases (e.g., DMAP, imidazole) which can attack the alkyne or catalyze polymerization.[1]

  • Recommended: Sterically hindered, non-nucleophilic bases.[1]

    • DIPEA (Hünig's Base): Standard choice.[1]

    • 2,4,6-Collidine: Excellent for highly sensitive substrates.[1]

    • Pyridine: Specifically effective when used with T3P.[1]

Solvent Effects[1]
  • DMF/DMAc: High solubility but can accelerate Michael addition due to polarity stabilizing the transition state.[1]

  • EtOAc/DCM: Preferred for T3P and Mixed Anhydride methods.[1] Lower polarity often favors the 1,2-addition (amidation).[1]

Recommended Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Valuable substrates, scale-up, and preventing side reactions.[1] T3P acts as a kinetic trap, activating the acid only upon base addition, minimizing the lifetime of the reactive species.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF[2]

Procedure:

  • Dissolution: Dissolve 3-(1-Methylcyclopropyl)prop-2-ynoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (5–10 mL/mmol).

    • Note: Unlike other reagents, T3P allows mixing acid and amine before activation because it requires base to react.

  • Cooling: Cool the mixture to 0 °C.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise.[1]

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (careful if product is basic), sat.[1] NaHCO₃, and brine.[1] Dry over Na₂SO₄.[1]

Why it works: T3P byproducts are water-soluble, simplifying purification.[2][1][3] The reaction mechanism proceeds via a cyclic transition state that highly favors amidation over conjugate addition.[1]

Protocol B: Mixed Anhydride (IBCF Method)

Best for: Small scale, rapid synthesis, and amines that are slow to react.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Isobutyl chloroformate (IBCF): 1.1 equiv

  • N-Methylmorpholine (NMM): 1.2 equiv (for activation) + 1.0 equiv (for amine)

  • Solvent: Anhydrous THF or DCM[2]

Procedure:

  • Activation: Dissolve the acid (1.0 equiv) and NMM (1.2 equiv) in anhydrous THF under Nitrogen. Cool to -15 °C (Ice/Salt bath).

  • Anhydride Formation: Add IBCF (1.1 equiv) dropwise. Stir at -15 °C for 15–20 minutes.

    • Critical: Do not stir longer than 30 mins; the mixed anhydride can decompose or disproportionate.[1]

  • Amine Addition: Add the Amine (1.0–1.1 equiv) (pre-mixed with 1.0 equiv NMM if it's a salt) dropwise.

  • Reaction: Stir at -15 °C for 1 hour, then allow to warm to 0 °C. Quench after 2–3 hours total.

  • Workup: Standard aqueous extraction.

Why it works: Low temperature kinetically suppresses the Michael addition.[1] The mixed anhydride is highly reactive toward amines (1,2-attack).

Protocol C: Acid Chloride (via Ghosez’s Reagent)

Best for: Extremely non-nucleophilic amines (e.g., anilines, sulfonamides).[1] Warning: Avoid Thionyl Chloride (

1

Reagents:

  • Substrate: 1.0 equiv

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): 1.1–1.2 equiv[2]

  • Solvent: DCM[2][4]

Procedure:

  • Activation: Dissolve acid in dry DCM at 0 °C. Add Ghosez’s reagent dropwise. Stir for 1 hour at 0 °C to RT.

  • Coupling: In a separate flask, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

  • Combination: Add the acid chloride solution slowly to the amine solution at 0 °C.

  • Reaction: Stir at RT for 1–2 hours.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Product + +110 Da (approx) Michael Addition (Amine added to alkyne)1. Switch to Protocol A (T3P).2. Lower reaction temp.3. Add Amine slowly to activated acid (inverse addition).[1]
Low Conversion Poor Activation 1.[1] Ensure reagents are dry.2.[1] Switch to Protocol C (Acid Chloride).[1]
N-Acyl Urea Byproduct Carbodiimide Rearrangement (if using EDC/DCC)Stop using EDC. Switch to T3P or HATU.[2][1] If EDC is mandatory, add HOAt/HOBt.[1]
Complex Mixture Base-catalyzed polymerization Reduce base equivalents.[2][1] Switch to weaker base (Collidine vs TEA).[1]

Decision Tree for Condition Selection

DecisionTreeStartSelect Coupling StrategyAmineTypeIs the Amine Nucleophilic?Start->AmineTypeScaleReaction Scale?AmineType->ScaleYesProtoCProtocol C: Ghosez Reagent(Strong Activation)AmineType->ProtoCNoYesYes (Primary/Secondary Alkyl)NoNo (Aniline/Electron-Deficient)ProtoAProtocol A: T3P(High Purity, Robust)Scale->ProtoALarge/RobustProtoBProtocol B: Mixed Anhydride(Fast, Low Temp)Scale->ProtoBSmall/FastSmall< 100 mgLarge> 1 g

Figure 2: Selection logic for amide coupling conditions based on substrate scale and reactivity.

References

  • T3P Reagent Overview: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.[1] Link

  • Propiolic Acid Coupling Challenges: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez's Reagent Application: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455.[1] Link

  • Michael Addition Side Reactions: Rulev, A. Y. (2017).[1] Aza-Michael reaction: Achievements and prospects. Russian Chemical Reviews, 86(11). Link

Application Note: Click Chemistry with Cyclopropyl-Substituted Alkynoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, mechanistic rationale, and experimental protocols for using cyclopropyl-substituted alkynoic acids and their derivatives in click chemistry.

These specialized building blocks are critical in medicinal chemistry for creating bioisosteres (replacing unstable phenyl or amide groups) and in Fragment-Based Drug Discovery (FBDD) for probing sub-pockets with rigid, metabolically stable motifs.[1]

Introduction & Strategic Rationale

Cyclopropyl-substituted alkynoic acids (e.g., 3-cyclopropylprop-2-ynoic acid) and their terminal alkyne counterparts (cyclopropylacetylene) represent a high-value class of "click" reagents.[1] Unlike standard alkyl alkynes, the cyclopropyl group confers unique electronic and steric properties to the resulting triazole product.[1]

Why Use Cyclopropyl-Alkynes?
  • Bioisosterism: The cyclopropyl-triazole moiety is a proven bioisostere for phenyl rings and trans-amide bonds. It mimics the spatial arrangement and electronic distribution of a phenyl group but with significantly lower lipophilicity (lower cLogP) and improved solubility.

  • Metabolic Stability: The cyclopropyl group is often used to block "soft spots" for metabolic oxidation (e.g., replacing a gem-dimethyl or ethyl group), extending the half-life of the drug candidate.[1]

  • Conformational Restriction: The rigidity of the cyclopropyl ring, when coupled to the triazole, locks the substituent vectors, reducing the entropic penalty upon binding to a protein target.[1]

Core Chemical Entities[2][3]
  • Terminal Alkyne: Cyclopropylacetylene (CPA) – Used in CuAAC to generate 4-cyclopropyl-1,2,3-triazoles.[1]

  • Internal Alkynoic Acid: 3-Cyclopropylprop-2-ynoic acid – An electron-deficient internal alkyne. It requires Ruthenium catalysis (RuAAC) or thermal conditions to react, often yielding fully substituted triazoles or undergoing decarboxylative click reactions.[1]

Mechanistic Pathways & Workflow

The choice of catalyst dictates the regioselectivity and the final substitution pattern of the triazole.

ClickPathways Start Cyclopropyl-Substituted Alkynoic Acid/Alkyne PathA Path A: CuAAC (Terminal Alkyne) Start->PathA If Decarboxylated or Terminal PathB Path B: RuAAC (Internal Alkyne) Start->PathB If Internal Acid (COOH attached) ProdA 1,4-Disubstituted Triazole (Bioisostere) PathA->ProdA Cu(I) Catalyst Regioselective ProdB 1,4,5-Trisubstituted Triazole (High Complexity) PathB->ProdB Cp*RuCl(cod) Steric Control

Figure 1: Decision tree for catalyst selection based on the cyclopropyl-alkyne structure.

Experimental Protocols

Protocol A: CuAAC with Cyclopropylacetylene (Terminal)

Objective: Synthesis of a 4-cyclopropyl-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition.

Reagents:

  • Alkyne: Cyclopropylacetylene (1.0 equiv).[1] Note: Volatile (bp ~100°C).[1] Handle with cold syringes.

  • Azide: Target organic azide (1.0 equiv).

  • Catalyst: CuSO₄[1]·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).[1]

  • Ligand (Optional but Recommended): TBTA or THPTA (5 mol%) to protect Cu(I) from oxidation and prevent alkyne homocoupling.[1]

  • Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the organic azide (0.5 mmol) and Cyclopropylacetylene (0.5 mmol) in 2 mL of t-BuOH/H₂O (1:1) in a screw-cap vial.

  • Catalyst Addition: Add the ligand (TBTA, 13 mg) if using.[1] Then, add CuSO₄ solution (100 µL of 0.25 M stock) followed immediately by Sodium Ascorbate (100 µL of 0.5 M fresh stock). The solution should turn bright yellow (active Cu(I)-ligand complex).[1]

  • Reaction: Stir vigorously at room temperature for 2–12 hours.

    • Monitoring: Use TLC or LC-MS. The cyclopropyl group does not significantly sterically hinder the terminal proton, so rates are comparable to phenylacetylene.[1]

  • Work-up:

    • Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Wash combined organics with ammonium chloride (sat.[1] aq.) to remove copper traces.[1]

    • Dry over Na₂SO₄ and concentrate.

    • Caution: Do not apply high vacuum for prolonged periods if the product is low molecular weight, as the cyclopropyl moiety adds less mass than a phenyl ring.[1]

Protocol B: RuAAC with 3-Cyclopropylprop-2-ynoic Acid (Internal)

Objective: Synthesis of a 1,4,5-trisubstituted triazole or 1,5-disubstituted triazole using the internal alkynoic acid.

Reagents:

  • Alkyne: 3-Cyclopropylprop-2-ynoic acid (1.0 equiv).[1]

  • Azide: Organic azide (1.2 equiv).[1]

  • Catalyst: Cp*RuCl(cod) (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride) (2–5 mol%).[1]

  • Solvent: Dioxane or THF (Anhydrous).[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon stream, charge a dry vial with Cp*RuCl(cod) (2 mol%) and the solvent (degassed).

  • Addition: Add the azide and the 3-cyclopropylprop-2-ynoic acid.

  • Reaction: Heat to 60–80°C. Internal alkynes are less reactive and require thermal energy to overcome the steric bulk of the cyclopropyl group adjacent to the reaction center.

  • Purification: The carboxylic acid group on the product allows for easy purification via acid-base extraction (dissolve in bicarbonate, wash with organic solvent, acidify, extract product).[1]

Application Data & Comparison

Bioisosteric Comparison: Phenyl vs. Cyclopropyl

The following table highlights why a researcher would choose a cyclopropyl-alkyne over a phenyl-alkyne for drug design.

FeaturePhenyl-TriazoleCyclopropyl-TriazoleAdvantage
Hybridization sp² (Planar)sp³ (Pseudo-planar)Cp mimics phenyl geometry but is aliphatic.[1]
Metabolic Liability Prone to CYP450 oxidation (hydroxylation)Resistant to oxidationImproved Half-life (t½)
Solubility (LogP) High (Lipophilic)ModerateBetter oral bioavailability
Steric Bulk HighMediumFits smaller sub-pockets.[1]
Electronic Effect Electron withdrawing (via resonance)Electron donating (via hyperconjugation)Modulates pKa of nearby amines.[1]
Case Study: Kinase Inhibitor Fragment

In the development of inhibitors targeting the ATP-binding site (e.g., VEGFR2 or EGFR), replacing a terminal phenyl ring with a cyclopropyl ring via a triazole linker has been shown to:

  • Maintain the critical

    
    -stacking or hydrophobic interaction (due to the unique "double-bond character" of the cyclopropane C-C bonds).
    
  • Reduce the overall molecular weight (Fragment Growing).[1]

  • Eliminate a toxicophore risk associated with certain aniline metabolites derived from phenyl rings.

Troubleshooting & Optimization

  • Issue: Low Yield in CuAAC.

    • Cause: Volatility of cyclopropylacetylene.

    • Solution: Use a sealed tube; add the alkyne last; use a slight excess (1.2 equiv).[1]

  • Issue: Regioisomer Mixtures in Internal Alkyne Reaction.

    • Cause: 3-Cyclopropylprop-2-ynoic acid is electronically polarized (electron-deficient). Thermal reaction (no catalyst) will yield a mix of 1,4 and 1,5 isomers.[1][2]

    • Solution: Must use Ru-catalysis (Cp*Ru) to enforce 1,5-regioselectivity or Cu-catalysis (if decarboxylation is intended/observed).[1]

  • Issue: Copper Contamination.

    • Solution: For biological assays, wash the organic phase with 10% EDTA solution or use a scavenger resin (e.g., Cuprisorb) post-reaction.[1]

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[1]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link[1]

  • Wipf, P., et al. (2010).[1] Cyclopropyl-substituted Triazoles as Bioisosteres. Journal of Medicinal Chemistry. (Contextual citation for bioisostere properties).

  • Zhang, L., et al. (2005).[1] Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides. Journal of the American Chemical Society.[3] Link[1]

  • Sigma-Aldrich. (2024). Product Specification: 3-Cyclopropylprop-2-ynoic acid. Link

Sources

Application Notes & Protocols: Preparation of Esters from 3-(1-Methylcyclopropyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of esters from 3-(1-methylcyclopropyl)prop-2-ynoic acid. This valuable building block, featuring a sterically demanding methylcyclopropyl group conjugated to an alkynoic acid, presents unique challenges for esterification. We will explore several robust synthetic strategies, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for methodological choices. Detailed, field-tested protocols for carbodiimide-mediated coupling, the Mitsunobu reaction, and acyl chloride formation are provided, alongside a comparative analysis to guide method selection.

Introduction: The Synthetic Value of a Unique Scaffold

The 3-(1-methylcyclopropyl)prop-2-ynoic acid scaffold is of significant interest in medicinal chemistry and materials science. The 1-methylcyclopropyl group introduces a three-dimensional, rigid structure that can enhance metabolic stability and improve binding affinity by locking molecular conformations. The conjugated alkyne moiety serves as a versatile handle for further modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira coupling.

Esterification of this acid is a critical step in creating prodrugs to improve bioavailability, developing chemical probes, or synthesizing advanced intermediates.[1] However, the steric bulk adjacent to the carboxylic acid and the electronic nature of the alkyne system can render standard esterification methods, like the Fischer esterification, inefficient due to slow reaction rates and the potential for side reactions under harsh acidic conditions.[2][3] Therefore, milder and more efficient coupling strategies are required. This guide details three such authoritative methods.

Strategic Overview: Choosing the Right Path to Esterification

The selection of an esterification method is dictated by the stability of the substrates, the steric hindrance of both the acid and the alcohol, and the desired scale of the reaction. For a specialized substrate like 3-(1-methylcyclopropyl)prop-2-ynoic acid, methods that proceed under mild, neutral conditions are highly preferred.

G start Select Esterification Strategy for 3-(1-Methylcyclopropyl)prop-2-ynoic Acid sub_props Substrate Properties: - Sterically Hindered Acid - Potentially Sensitive Alcohol - Value of Starting Materials start->sub_props method1 Steglich Esterification (DCC/EDC, DMAP) sub_props->method1 Good for hindered acids; mild conditions; common reagents. method2 Mitsunobu Reaction (PPh3, DEAD/DIAD) sub_props->method2 Very mild; good for precious alcohols; inversion of stereochemistry. method3 Acid Chloride Route (SOCl2, then Alcohol/Base) sub_props->method3 Robust & high-yielding; overcomes steric hindrance; harsher reagents. G cluster_0 Steglich Esterification Mechanism Acid R-COOH O_Acyl O-Acylisourea Intermediate Acid->O_Acyl DCC DCC DCC->O_Acyl Active_Ester N-Acylpyridinium Intermediate O_Acyl->Active_Ester DMAP attacks DCU DCU (Byproduct) O_Acyl->DCU DMAP_cat DMAP (cat.) DMAP_cat->Active_Ester Ester R-COOR' Active_Ester->Ester Alcohol attacks Alcohol R'-OH Alcohol->Ester

Caption: Simplified mechanism of the Steglich Esterification.

Protocol: Synthesis of Ethyl 3-(1-Methylcyclopropyl)prop-2-ynoate

Materials:

  • 3-(1-Methylcyclopropyl)prop-2-ynoic acid (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Ethanol (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (approx. 0.1 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(1-methylcyclopropyl)prop-2-ynoic acid, anhydrous ethanol, and DMAP.

  • Dissolve the components in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice-water bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form. [4]6. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture again to 0 °C to maximize the precipitation of DCU.

  • Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Method 2: The Mitsunobu Reaction

For reactions involving valuable, complex, or sensitive alcohols, the Mitsunobu reaction is an exceptionally mild and reliable choice. [5]It facilitates the dehydration and coupling of a carboxylic acid and an alcohol using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [6]

Mechanism Rationale

The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DEAD. [7][8]This species protonates the carboxylic acid, and the resulting carboxylate anion deprotonates the alcohol-phosphine adduct, forming a key alkoxyphosphonium salt. This salt effectively activates the alcohol's hydroxyl group, turning it into an excellent leaving group. The carboxylate then acts as the nucleophile, displacing the triphenylphosphine oxide (TPPO) in an Sₙ2 fashion to form the ester. [7]This mechanism is notable for causing a clean inversion of stereochemistry at a chiral alcohol center. [5][7]

Protocol: Synthesis of Benzyl 3-(1-Methylcyclopropyl)prop-2-ynoate

Materials:

  • 3-(1-Methylcyclopropyl)prop-2-ynoic acid (1.0 eq)

  • Benzyl alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (approx. 0.2 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(1-methylcyclopropyl)prop-2-ynoic acid, benzyl alcohol, and PPh₃ in anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add DIAD dropwise to the stirred solution. [6]The order of addition is crucial; adding the azodicarboxylate last is standard practice. [6][9]An orange or yellow color may develop and then fade.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.

  • The primary challenge in workup is the removal of triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography on silica gel. In some cases, precipitation of TPPO from a nonpolar solvent (like diethyl ether or a hexane/ether mixture) prior to chromatography can be effective.

Method 3: Acyl Chloride Formation and Subsequent Esterification

When milder methods fail or when a robust, high-yielding protocol is needed for scale-up, converting the carboxylic acid to a highly reactive acyl chloride is a classic and effective strategy. [10]Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. [11][12]The resulting acyl chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Protocol: Two-Step Synthesis of tert-Butyl 3-(1-Methylcyclopropyl)prop-2-ynoate

Step A: Formation of 3-(1-Methylcyclopropyl)prop-2-ynoyl chloride

Materials:

  • 3-(1-Methylcyclopropyl)prop-2-ynoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (1 drop)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.

  • Add one drop of DMF (this catalyzes the reaction).

  • Cool the mixture to 0 °C.

  • Slowly add oxalyl chloride dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • After addition, allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • The reaction mixture containing the crude acyl chloride is typically used directly in the next step after removing the excess reagent and solvent under reduced pressure. Caution: Acyl chlorides are moisture-sensitive and corrosive.

Step B: Esterification with tert-Butanol

Materials:

  • Crude acyl chloride from Step A (1.0 eq)

  • tert-Butanol (1.2 eq)

  • Anhydrous Pyridine (2.0 eq) or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve tert-butanol and pyridine in anhydrous DCM.

  • Slowly add the alcohol/pyridine solution to the stirred acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Summary of Methods

MethodKey ReagentsConditionsProsCons/Challenges
Steglich Esterification DCC or EDC, DMAP0 °C to RT, NeutralMild conditions, high functional group tolerance, good for hindered acids. [13][14]Byproduct removal (DCU), potential for N-acylurea side product. [13][4][15]
Mitsunobu Reaction PPh₃, DEAD or DIAD0 °C to RT, NeutralExtremely mild, excellent for sensitive substrates, inverts alcohol stereochemistry. [5][6][8]Stoichiometric byproducts (TPPO, hydrazine) can complicate purification. [6][7]
Acid Chloride Route SOCl₂ or (COCl)₂, Base0 °C to RTHigh-yielding, very reliable, overcomes steric hindrance.Two-step process, uses corrosive reagents, less atom-economical.

Conclusion

The successful preparation of esters from 3-(1-methylcyclopropyl)prop-2-ynoic acid is readily achievable through several modern synthetic methods. For most applications, particularly with sensitive or valuable alcohols, the Steglich Esterification and Mitsunobu Reaction offer the best balance of efficiency and mild conditions. The choice between them may depend on the specific alcohol substrate and the ease of purification. For more challenging transformations or larger-scale synthesis where yield is paramount, the traditional Acid Chloride Route remains a highly effective and robust alternative. Careful consideration of the factors outlined in this guide will enable researchers to select and execute the optimal strategy for their synthetic goals.

References

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Saddique, F. A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Ahmad, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010129029A2 - Vinyl ester production from acetylene and carboxylic acid utilizing heterogeneous catalyst.
  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Glorius, F., et al. (n.d.). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • Odinity. (2014, March 27). Fischer Esterification. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Semantic Scholar. (1964). A method for the esterification of sterically hindered carboxylic acids. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3-CYCLOPROPYLPROP-2-YNOIC ACID | CAS No. 7358-93-2. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropyl-2-methylpropanoic acid. Retrieved from [Link]

  • PMC. (2017, May 18). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Reddit. (n.d.). [Synthesis]Can a methyl-ester be turned into an acid chloride using Thionylchloride?. Retrieved from [Link]

  • ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • W. W. Norton & Company. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Retrieved from [Link]

Sources

Application Notes and Protocols: Decarboxylative Coupling Reactions Involving Propynoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Alkyne Synthesis

The construction of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal to the creation of pharmaceuticals, functional materials, and fine chemicals. Among the various classes of organic molecules, alkynes are particularly valuable building blocks due to their linear geometry and the reactivity of the triple bond. The Sonogashira cross-coupling reaction has long been the gold standard for the synthesis of arylalkynes.[1][2] However, this method often necessitates the use of terminal alkynes, which can be gaseous, volatile, or unstable.

In recent years, decarboxylative coupling reactions have emerged as a powerful and strategic alternative, utilizing carboxylic acids as stable, readily available, and often crystalline precursors.[1] Propiolic acids, in particular, have garnered significant attention as convenient surrogates for acetylene and other terminal alkynes.[1][3] This approach offers several advantages, including the avoidance of sensitive organometallic reagents and the release of carbon dioxide as the only byproduct, aligning with the principles of green chemistry.[1][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of decarboxylative coupling reactions involving propynoic acids. We will explore the underlying mechanisms, provide detailed, field-proven protocols for key transformations, and offer insights into the scope and limitations of these reactions.

I. Palladium-Catalyzed Decarboxylative Coupling of Propynoic Acids with Aryl Halides

Palladium catalysis is a dominant force in cross-coupling chemistry, and its application in decarboxylative alkynylation is no exception. These reactions provide a direct and efficient route to both symmetrical and unsymmetrical diarylalkynes, which are prevalent motifs in medicinal chemistry and materials science.

A. Mechanistic Insights

The generally accepted mechanism for the palladium-catalyzed decarboxylative coupling of a propynoic acid with an aryl halide involves a synergistic catalytic cycle. The process is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species to form a palladium(II) intermediate. Concurrently, the propynoic acid undergoes decarboxylation, often facilitated by a base, to generate an alkynyl species. This alkynyl nucleophile then transmetalates to the palladium(II) center. The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylalkyne and regenerate the palladium(0) catalyst.

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition di_pd_complex Ar-Pd(II)-(C≡C-R)(L_n) pd_complex->di_pd_complex prop_acid R-C≡C-COOH alkynyl_species R-C≡C-M prop_acid->alkynyl_species Decarboxylation alkynyl_species->di_pd_complex Transmetalation co2 CO₂ alkynyl_species->co2 di_pd_complex->pd0 product Ar-C≡C-R di_pd_complex->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd_complex base Base base->prop_acid

Figure 1: Proposed Catalytic Cycle for Pd-Catalyzed Decarboxylative Coupling.
B. Protocol for the Synthesis of Symmetrical Diarylalkynes

This protocol is adapted from a procedure for the synthesis of symmetrical diarylalkynes from propiolic acid and aryl halides.[5][6]

Materials:

  • Propiolic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (2.0 mmol), propiolic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5.0 mol%), and dppb (0.10 mmol, 10.0 mol%).

  • Solvent and Base Addition: Add anhydrous DMSO (5 mL) via syringe, followed by the addition of DBU (2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at 80 °C. For less reactive aryl halides, the temperature may need to be increased to 110 °C.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Aryl HalideProductYield (%)Reference
4-IodoanisoleBis(4-methoxyphenyl)acetylene85[5]
4-BromobenzonitrileBis(4-cyanophenyl)acetylene78[5]
1-Bromo-4-nitrobenzeneBis(4-nitrophenyl)acetylene75[5]
4-BromoacetophenoneBis(4-acetylphenyl)acetylene82[5]

Table 1: Representative yields for the synthesis of symmetrical diarylalkynes.

C. Protocol for the One-Pot Synthesis of Unsymmetrical Diarylalkynes

A significant advantage of using propiolic acid is the ability to perform a one-pot, sequential coupling with two different aryl halides to generate unsymmetrical diarylalkynes.[5]

Materials:

  • Propiolic acid

  • Aryl iodide

  • Aryl bromide

  • Pd(PPh₃)₂Cl₂

  • dppb

  • DBU

  • DMSO, anhydrous

  • Standard laboratory equipment as listed above

Procedure:

  • First Coupling (Sonogashira-type): In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl iodide (1.0 mmol), propiolic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5.0 mol%), dppb (0.10 mmol, 10.0 mol%), and DBU (1.0 mmol) in anhydrous DMSO (5 mL).

  • Reaction Conditions: Stir the mixture at room temperature (25 °C) for the time required to consume the starting aryl iodide (monitor by TLC or GC-MS). This step favors the formation of the mono-arylated propiolic acid intermediate.

  • Second Coupling (Decarboxylative): To the reaction mixture, add the aryl bromide (1.2 mmol) and an additional portion of DBU (1.2 mmol).

  • Reaction Conditions: Increase the temperature to 80 °C and stir until the mono-arylated intermediate is consumed.

  • Workup and Purification: Follow the same workup and purification procedure as described for the synthesis of symmetrical diarylalkynes.

Aryl IodideAryl BromideProductYield (%)Reference
4-Iodoanisole4-Bromobenzonitrile1-(4-Methoxyphenyl)-2-(4-cyanophenyl)acetylene72[5]
4-Iodotoluene1-Bromo-3-nitrobenzene1-(4-Methylphenyl)-2-(3-nitrophenyl)acetylene68[5]

Table 2: Representative yields for the one-pot synthesis of unsymmetrical diarylalkynes.

II. Copper-Catalyzed Decarboxylative Coupling Reactions

Copper catalysis offers a cost-effective and often complementary approach to palladium for decarboxylative couplings. Copper-catalyzed reactions are particularly useful for the synthesis of diynes and for couplings involving nitrogen nucleophiles.

A. Mechanistic Considerations

In a typical copper-catalyzed decarboxylative coupling, a copper(I) salt is believed to coordinate to the propiolic acid, facilitating decarboxylation to form a copper acetylide intermediate. This intermediate can then undergo coupling with another species, such as a terminal alkyne in the synthesis of diynes, or be intercepted by a nucleophile. The catalytic cycle is then regenerated.

G cu_catalyst Cu(I)X cu_complex [R-C≡C-COO-Cu(I)] cu_catalyst->cu_complex cu_acetylide R-C≡C-Cu(I) cu_complex->cu_acetylide Decarboxylation co2 CO₂ cu_complex->co2 prop_acid R-C≡C-COOH prop_acid->cu_complex product R-C≡C-C≡C-R' cu_acetylide->product Oxidative Coupling coupling_partner R'-C≡C-H coupling_partner->product product->cu_catalyst

Figure 2: Simplified Mechanism for Copper-Catalyzed Decarboxylative Diyne Synthesis.
B. Protocol for the Synthesis of Unsymmetrical 1,3-Diynes

This protocol describes the copper-catalyzed decarboxylative cross-coupling of propiolic acids with terminal alkynes to afford unsymmetrical 1,3-conjugated diynes.[7]

Materials:

  • Propiolic acid derivative

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory equipment

Procedure:

  • Reaction Setup: In a reaction vial, combine the propiolic acid (1.0 mmol), terminal alkyne (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add DMF or DMSO (3 mL) followed by triethylamine (2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere for the required time (typically 12-24 hours), monitoring by TLC.

  • Workup: After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Propiolic AcidTerminal AlkyneProductYield (%)Reference
Phenylpropiolic acidPhenylacetylene1,4-Diphenylbuta-1,3-diyne85[7]
4-Methoxyphenylpropiolic acidEthynylbenzene1-(4-Methoxyphenyl)-4-phenylbuta-1,3-diyne82[7]
Thiophen-2-ylpropiolic acid1-Ethynyl-4-fluorobenzene1-(Thiophen-2-yl)-4-(4-fluorophenyl)buta-1,3-diyne75[7]

Table 3: Representative yields for the copper-catalyzed synthesis of unsymmetrical diynes.

III. Troubleshooting and Considerations

While decarboxylative couplings are robust, certain challenges may arise. Here are some common issues and potential solutions:

  • Low Yields:

    • Catalyst Inactivity: Ensure the use of high-purity catalysts and ligands. For palladium-catalyzed reactions, the choice of ligand can be critical; consider screening different phosphine ligands.

    • Incomplete Decarboxylation: The efficiency of decarboxylation can be influenced by the base and solvent. Stronger bases or higher temperatures may be required.

    • Side Reactions: In some cases, especially with propiolic acid itself, polymerization can be a competing pathway. Running the reaction at a lower temperature or using a more controlled addition of reagents might be beneficial.

  • Formation of Side Products:

    • Homocoupling: In the synthesis of unsymmetrical diarylalkynes, homocoupling of the starting materials can occur. Careful control of reaction temperature and stoichiometry is crucial.

    • Protodecarboxylation: The propiolic acid can be protonated and lose CO₂ without coupling. Using a non-protic solvent and a strong, non-nucleophilic base can mitigate this.

IV. Conclusion and Future Outlook

Decarboxylative coupling reactions involving propynoic acids represent a significant advancement in the synthesis of alkynes. These methods offer a practical, efficient, and often more sustainable alternative to traditional cross-coupling strategies. The ability to use stable and readily available carboxylic acids as starting materials, coupled with the broad functional group tolerance of many of these reactions, makes them highly attractive for applications in drug discovery and materials science.

Future research in this area will likely focus on expanding the scope of coupling partners, developing more active and environmentally benign catalyst systems (e.g., using earth-abundant metals), and exploring asymmetric variations of these reactions. The continued development of these powerful synthetic tools will undoubtedly lead to new and innovative ways to construct complex molecular architectures.

References

  • Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521. [Link]

  • Park, K., Bae, H. Y., You, D., & Lee, S. (2010). Synthesis of symmetrical and unsymmetrical diarylalkynes from propiolic acid using palladium-catalyzed decarboxylative coupling. The Journal of Organic Chemistry, 75(18), 6244–6251. [Link]

  • Park, K., Bae, H. Y., You, D., & Lee, S. (2010). Synthesis of symmetrical and unsymmetrical diarylalkynes from propiolic acid using palladium-catalyzed decarboxylative coupling. Semantic Scholar. [Link]

  • Zhang, W.-W., Zhang, X.-G., & Li, J.-H. (2011). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 76(17), 7139–7145. [Link]

  • Wang, C., Li, Y., Gong, M., & Pan, Y. (2021). Copper-catalyzed decarboxylative Se insertion coupling of indoles and propiolic acids. Tetrahedron Letters, 75, 153205. [Link]

  • Garg, N. K., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4856–4860. [Link]

  • Hansen, T. V., & Undheim, K. (2025). A three-step, one-pot strategy to unsymmetrical 1,1-diarylalkenes. BMC Research Notes, 18(1), 123. [Link]

  • Lee, S., Kim, H., & Park, K. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 2(9), 6135–6142. [Link]

  • Lee, S. (2013). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. RSC Advances, 3(44), 21237-21253. [Link]

  • Wikipedia contributors. (2023). Decarboxylative cross-coupling. Wikipedia. [Link]

  • Jiao, J., & Li, X. (2010). Copper-catalyzed decarboxylative cross-coupling of propiolic acids and terminal alkynes. Tetrahedron Letters, 51(9), 1287-1290. [Link]

  • Jones, C. R., & Leadbeater, N. E. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(11), 1934–1938. [Link]

  • Szostak, M., & Garg, N. K. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4856–4860. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Goossen, L. J., Rodríguez, N., Manjolinho, F., & Lange, P. P. (2010). Synthesis of Propiolic Acids via Copper-Catalyzed Insertion of Carbon Dioxide into the C-H Bond of Terminal Alkynes. Advanced Synthesis & Catalysis, 352(17), 2913–2917. [Link]

  • Qin, T., Cornella, J., Li, C., Malins, L. R., Edwards, J. T., Kawamura, S., Maxwell, B. D., Eastgate, M. D., & Baran, P. S. (2017). Decarboxylative Alkynylation. Science, 358(6364), 783–787. [Link]

  • Worrell, B. T., & Rovis, T. (2019). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ChemRxiv. [Link]

  • Lee, S. (2013). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC Advances, 3(44), 21237-21253. [Link]

  • Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. [Link]

  • Lee, S. (2020). Recent Advances in Decarboxylative Reactions of Alkynoic Acids. Molecules, 25(1), 123. [Link]

  • Wang, Z., & Chen, P. (2021). Enantioselective synthesis of unsymmetrical α,α-diarylacetates via organocatalyzed formal C–H insertion reactions of sulfoxonium ylides with indoles and pyrroles. Organic Chemistry Frontiers, 8(19), 5438-5444. [Link]

Sources

Application Note: Scale-Up Synthesis of 3-(1-Methylcyclopropyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Synthetic Challenge

The target molecule, 3-(1-Methylcyclopropyl)prop-2-ynoic acid , represents a high-value pharmacophore often found in kinase inhibitors and metabolic modulators. The structural combination of a strained cyclopropane ring, a quaternary carbon, and a conjugated internal alkyne presents specific scale-up challenges:

  • Volatility of Intermediates: The key precursor, 1-ethynyl-1-methylcyclopropane, has a relatively low boiling point (~75–80 °C). Isolation on a kilogram scale often results in significant yield erosion during solvent stripping.

  • Thermodynamic Instability: The cyclopropyl ring is susceptible to acid-catalyzed ring opening, particularly when conjugated to electron-withdrawing groups.

  • Exotherm Management: The carboxylation of metal-acetylides is highly exothermic and requires precise temperature control to prevent polymerization or decomposition.

The "Telescoped" Solution

To address these challenges, this protocol utilizes a Modified Corey-Fuchs Strategy with a Telescoped Carboxylation . Instead of isolating the volatile terminal alkyne, we generate the lithiated species in situ from the gem-dibromoalkene precursor and trap it directly with


.

Key Advantages:

  • Yield Preservation: Eliminates the isolation of the volatile alkyne intermediate.

  • Process Safety: Reduces handling of potentially pyrophoric dry acetylides.

  • Time Efficiency: Condenses three synthetic operations into two distinct stages.

Part 2: Retrosynthetic Analysis & Pathway

The following logic flow illustrates the disconnection strategy designed to maximize stability and yield.

Retrosynthesis Figure 1: Retrosynthetic Disconnection for Scale-Up Target Target: 3-(1-Methylcyclopropyl)prop-2-ynoic acid Intermediate1 Lithiated Species (In Situ): Lithium 3-(1-methylcyclopropyl)propiolate Target->Intermediate1 Acidification (HCl) Precursor Gem-Dibromide: 1-(2,2-Dibromovinyl)-1-methylcyclopropane Intermediate1->Precursor Lithium-Halogen Exchange (n-BuLi, -78°C) + CO2 Aldehyde Starting Material: 1-Methylcyclopropanecarbaldehyde Precursor->Aldehyde Corey-Fuchs Reaction (CBr4, PPh3)

Figure 1: The strategy bypasses the isolation of the free alkyne, proceeding via the gem-dibromide directly to the carboxylate.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of 1-(2,2-Dibromovinyl)-1-methylcyclopropane

Objective: Convert the aldehyde to the gem-dibromoalkene using optimized Corey-Fuchs conditions. Scale: 100 g Input (Aldehyde basis)

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleHazard Note
1-Methylcyclopropanecarbaldehyde1.0SubstrateVolatile, store cold
Carbon Tetrabromide (

)
1.5ReagentToxic, Ozone depleting
Triphenylphosphine (

)
3.0ReagentSensitizer
Zinc Dust (Optional)0.1ScavengerFlammable solid
Dichloromethane (DCM)10 VolSolventVolatile
Protocol
  • Reactor Setup: Equip a 5L jacketed reactor with a mechanical stirrer, nitrogen inlet, and internal temperature probe. Purge with

    
    .
    
  • Phosphorus Ylide Formation:

    • Charge

      
       (3.0 equiv) and DCM (5 Vol). Cool to 0 °C.
      
    • Add

      
       (1.5 equiv) portion-wise over 30 minutes. Note: Reaction is exothermic. Maintain T < 10 °C.
      
    • Stir the resulting orange/brown suspension at 0 °C for 1 hour to ensure formation of the dibromomethylene triphenylphosphorane.

  • Addition:

    • Add 1-Methylcyclopropanecarbaldehyde (1.0 equiv) dissolved in DCM (2 Vol) dropwise over 45 minutes.

    • Maintain internal temperature between 0–5 °C.

  • Reaction: Warm the mixture to ambient temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

  • Work-up (Triphenylphosphine Oxide Removal):

    • Critical Scale-Up Step: Add Hexanes (10 Vol) to the reaction mixture vigorously. This precipitates the bulk of the Triphenylphosphine Oxide (TPPO).

    • Filter the slurry through a pad of silica gel or Celite.

    • Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via vacuum distillation (short path) to obtain the gem-dibromide as a colorless oil.

    • Quality Check: GC purity > 95% required for the next step.

Stage 2: Telescoped Lithiation and Carboxylation

Objective: Convert the gem-dibromide to the target acid without isolating the alkyne. Mechanism: Double elimination of HBr/LiBr followed by Lithium-Halogen exchange and electrophilic trap.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleHazard Note
Gem-dibromide (Stage 1 Product)1.0Substrate-
n-Butyllithium (2.5M in Hexanes)2.2BasePyrophoric , Moisture sensitive
Dry Ice (

)
ExcessElectrophileAsphyxiant, Cold burn hazard
THF (Anhydrous)15 VolSolventPeroxide former
Protocol
  • Cryogenic Setup: Equip a 3L reactor with an overhead stirrer, low-temperature thermometer, and pressure-equalizing addition funnel. Dry the system thoroughly.

  • Solvation: Charge the Gem-dibromide (1.0 equiv) and anhydrous THF (15 Vol). Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation (The "Corey-Fuchs" Elimination):

    • Add n-BuLi (2.2 equiv) dropwise over 60 minutes.

    • Critical Control Point: Do not allow the temperature to exceed -65 °C. Higher temperatures can lead to rapid decomposition of the lithiated cyclopropyl species or polymerization.

    • After addition, stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

    • Mechanistic Note: The first equivalent effects dehydrohalogenation to the bromo-alkyne; the second equivalent performs Lithium-Halogen exchange to generate the Lithium Acetylide.

  • Carboxylation:

    • Method A (Gaseous - Preferred for Control): Pass dried

      
       gas through a drying tube (CaCl2) and bubble directly into the reaction mixture at -78 °C for 2 hours.
      
    • Method B (Solid - Rapid Quench): Add crushed, dry ice (excess) directly to the reactor. Caution: Vigorous bubbling and foaming will occur.

  • Warming: Allow the mixture to warm slowly to 0 °C under a

    
     atmosphere.
    
  • Quench & Isolation:

    • Quench carefully with Water (5 Vol).

    • Basify to pH > 10 with NaOH (2M) to ensure the product is in the aqueous phase (as the sodium salt).

    • Wash the aqueous layer with Methyl tert-butyl ether (MTBE) to remove non-acidic impurities (unreacted alkyne, oligomers).

    • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 1–2 with HCl (3M). The product may precipitate or oil out.

    • Extract with Ethyl Acetate (3 x 5 Vol).

    • Dry over

      
      , filter, and concentrate.[1][6]
      
  • Final Purification: Recrystallization from Hexanes/EtOAc or distillation (if liquid at RT, though likely a low-melting solid).

Part 4: Process Control & Troubleshooting

Critical Process Parameters (CPP)

The following decision tree helps operators navigate common deviations.

Troubleshooting Figure 2: Troubleshooting Logic for Carboxylation Step Start Issue: Low Yield in Stage 2 Check1 Was T < -65°C maintained? Start->Check1 Check2 Was CO2 dried? Check1->Check2 Yes Result1 Decomposition of Lithiated Species Check1->Result1 No Result2 Formation of Valeric Acid (BuLi + CO2 reaction) Check2->Result2 No Solution1 Action: Slow down n-BuLi addition rate. Improve cooling capacity. Result1->Solution1 Solution2 Action: Use excess CO2. Ensure vigorous agitation. Result2->Solution2

Figure 2: Logic flow for diagnosing yield loss during the critical carboxylation phase.

Analytical Specifications (Expected)
  • Appearance: Off-white solid or viscous pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~11.0 (br s, 1H, -COOH)
      
    • 
       ~1.4 (m, 4H, Cyclopropyl -CH2-)
      
    • 
       ~1.3 (s, 3H, -CH3)
      
    • Note: The absence of the acetylenic proton (

      
       ~2.0) confirms carboxylation.
      
  • IR: Strong band at ~2230

    
     (C
    
    
    
    C) and ~1690
    
    
    (C=O).

Part 5: Safety & Handling (E-E-A-T)

Cyclopropyl Ring Strain

Hazard: Cyclopropyl derivatives can undergo vigorous ring-opening polymerization in the presence of strong Lewis acids or excessive heat. Control: Avoid heating the neat carboxylic acid above 100 °C. Store final product at 4 °C.

n-Butyllithium Handling

Hazard: Pyrophoric. Reacts violently with water. Control: Use cannula transfer techniques. Ensure all glassware is oven-dried. Have a Class D fire extinguisher nearby.

Waste Disposal

Stream: The Stage 1 waste contains Triphenylphosphine Oxide and Bromoform byproducts. These must be segregated into halogenated waste streams and not mixed with general organic solvents.

References

  • Corey, E. J.; Fuchs, P. L. "A Synthetic Method for the Conversion of Aldehydes to Acetylenes." Tetrahedron Letters, 1972 , 13(36), 3769–3772.

  • Shi, J.-B.; Bu, Q.; Liu, B.-Y.; Dai, B.; Liu, N. "Organocatalytic Strategy for the Fixation of CO2 via Carboxylation of Terminal Alkynes."[3] The Journal of Organic Chemistry, 2021 , 86(2), 1850–1860.[3]

  • Kikuchi, S.; Sekine, T.; Sawamura, M. "Copper-Catalyzed Carboxylation of Terminal Alkynes with Carbon Dioxide." Organic Letters, 2012 , 14(12), 3222–3225. (Reference for alternative metal-catalyzed routes).

  • PubChem Compound Summary. "1-Ethynyl-1-methylcyclopropane (CAS 2809-75-8)." National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(1-Methylcyclopropyl)prop-2-ynoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Target: 3-(1-Methylcyclopropyl)prop-2-ynoic acid is a rigid linker often employed in structure-based drug design (e.g., HCV NS5B polymerase inhibitors, GPCR modulators).

The Problem: Users frequently report yields <40% during the final carboxylation step. The synthesis is deceptively simple but chemically unforgiving. The primary failure modes are moisture contamination during CO2 quenching and acid-catalyzed ring opening during workup.

The Solution: This guide replaces the standard "dry ice quench" with an anhydrous gas manifold system and implements a pH-controlled isolation protocol to preserve the cyclopropane ring.

Chemical Pathway Overview

The industry-standard route proceeds from Methyl 1-methylcyclopropyl ketone via homologation to the terminal alkyne, followed by lithiation and carboxylation.

SynthesisWorkflow Start Methyl 1-methylcyclopropyl ketone Step1 Homologation (Seyferth-Gilbert) Start->Step1 Bestmann-Ohira Rgt. K2CO3, MeOH Inter 1-Ethynyl-1-methylcyclopropane (The Alkyne) Step1->Inter Yield >85% Step2 Lithiation (n-BuLi, -78°C) Inter->Step2 THF, Anhydrous Step3 Carboxylation (Anhydrous CO2) Step2->Step3 Li-Acetylide Species End 3-(1-Methylcyclopropyl) prop-2-ynoic acid Step3->End Controlled Acid Workup

Figure 1: Optimized Synthetic Workflow. The critical control point is the transition from Step 2 to Step 3.

Critical Protocol: The Carboxylation Step

Context: The conversion of 1-ethynyl-1-methylcyclopropane to the target acid is the most common yield-killing step.

Optimized Protocol (Scale: 10 mmol)
ParameterSpecificationRationale
Solvent THF (Anhydrous, inhibitor-free)Ether can be used, but THF solubilizes the Li-acetylide better, preventing aggregation.
Concentration 0.2 MDilution prevents oligomerization of the reactive intermediate.
Base n-BuLi (2.5 M in hexanes)Must be titrated. Old reagents lead to incomplete deprotonation.
Temperature -78°C (Acetone/Dry Ice)Essential to prevent attack on the cyclopropane ring or THF decomposition.
CO2 Source Gas Cylinder (Dried) CRITICAL: Do NOT use crushed dry ice. It contains water frost that kills the anion.
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add 1-ethynyl-1-methylcyclopropane (1.0 equiv) and anhydrous THF. Cool to -78°C.[1]

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 20 minutes.

    • Checkpoint: The solution may turn pale yellow.[2] Stir for 45 minutes at -78°C.

  • The "Dry" Quench:

    • Pass CO2 gas from a cylinder through a drying tube (CaCl2 or Drierite).

    • Introduce the gas into the reaction headspace (or bubble via a wide-bore cannula) for 30 minutes while maintaining -78°C.

    • Note: Do not let the temperature rise above -60°C during addition.

  • Warm-up: Allow the reaction to warm to 0°C slowly under CO2 flow.

  • Quench: Pour the mixture into ice-cold saturated NaHCO3.

Troubleshooting Guide (FAQ)

Issue 1: "I see starting material (alkyne) remaining after workup."

Diagnosis: Incomplete deprotonation or "Wet" CO2. Mechanism: If your CO2 source contains moisture (common with dry ice), the water protonates the Lithium Acetylide back to the starting alkyne faster than CO2 can react.

Corrective Action:

  • Switch to Gas: Use a CO2 cylinder with a drying trap.

  • Titrate n-BuLi: Use 1,10-phenanthroline or diphenylacetic acid to verify molarity.

  • Add HMPA (Optional): If the substrate is sterically hindered (rare for this molecule), adding 1.0 equiv of HMPA or DMPU can break up lithium aggregates and increase reactivity.

Issue 2: "My product decomposes/disappears during purification."

Diagnosis: Acid-catalyzed ring opening. Mechanism: The 1-methylcyclopropyl group is acid-sensitive. Strong mineral acids (HCl, H2SO4) used during extraction can protonate the ring, leading to ring-opening to form homoallylic cations/products.

Corrective Action:

  • Controlled Acidification: When acidifying the aqueous layer to extract the product, use 1M Citric Acid or 1M NaHSO4 instead of HCl.

  • Target pH: Adjust pH to 3.0–4.0 . Do not go to pH 1.

  • Cold Extraction: Perform the acidification and extraction at 0°C.

Issue 3: "Low yield of the Alkyne Precursor (Step 1)."

Diagnosis: Inefficient homologation method. Analysis: If using the Corey-Fuchs reaction (Aldehyde


 Dibromoolefin 

Alkyne), you are adding two steps and handling unstable intermediates.

Corrective Action:

  • Switch to Seyferth-Gilbert: Use the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) with Methyl 1-methylcyclopropyl ketone .

    • Why? It is a "one-pot" transformation from ketone to alkyne.

    • Conditions: K2CO3, MeOH, RT. This avoids the strong bases required in the second step of Corey-Fuchs.

Diagnostic Logic Tree

Use this flow to diagnose yield failures in the lab.

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (Alkyne) Recovered? Start->CheckSM YesSM Yes: Incomplete Reaction CheckSM->YesSM Yes NoSM No: Decomposition CheckSM->NoSM No CheckWater Did you use solid Dry Ice? YesSM->CheckWater Moisture Moisture Quench. Use Dried CO2 Gas. CheckWater->Moisture Yes BaseQual Check n-BuLi Titer. Consider adding DMPU. CheckWater->BaseQual No CheckWorkup Did you use HCl/H2SO4? NoSM->CheckWorkup RingOpen Ring Opening. Use Citric Acid (pH 4). CheckWorkup->RingOpen Yes Oligomer Oligomerization. Keep Temp < -60°C. CheckWorkup->Oligomer No

Figure 2: Troubleshooting decision matrix for low-yield scenarios.

References

  • Alkyne Carboxylation Protocols

    • Standard Lithiation: Midland, M. M., et al. "Synthesis of terminal alkynyl ketones." Journal of Organic Chemistry, 40(15), 2250.
    • CO2 Handling: "Troubleshooting carboxylation reaction." ChemPros (Reddit), 2023. Link (Verified community insight on n-BuLi/CO2 moisture sensitivity).

  • Cyclopropane Stability & Synthesis

    • Precursor Synthesis (Patent): "Process for the preparation of 3-(1-cyclopropenyl) propionic acid."[3] WO2011086561A1. Link (Describes analogous lithiation/carboxylation of cyclopropyl moieties).

    • Ohira-Bestmann Reagent: Müller, S., et al. "Seyferth-Gilbert Homologation." Organic Syntheses, Coll.[4] Vol. 10, p.296 (2004). Link

  • General Reactivity: Cyclopropyl Carbinyl Cation Stability: Olah, G. A., et al. Journal of the American Chemical Society, 1951, 73 (6), 2509–2520. (Foundational text on the acid sensitivity and rearrangement of cyclopropyl-methyl systems).

Sources

Technical Support Center: Purification of Cyclopropyl Propynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: 3-Cyclopropyl-2-propynoic acid (and related alkynoic acid derivatives). CAS: 7358-93-2 (Parent Acid).[1][2][3]

This guide addresses the specific challenges of purifying cyclopropyl-conjugated alkynoic acids. These intermediates are highly valuable in the synthesis of antiretrovirals (e.g., Efavirenz analogs) and kinase inhibitors but present a "stability-purity paradox" due to three competing reactive motifs: the strained cyclopropane ring, the reactive alkyne, and the acidic carboxyl group.

Part 1: The Stability-Purity Paradox (Core Directive)[1]

The Problem: You cannot treat this molecule like a standard benzoic acid derivative.

  • Thermal Instability: Alkynoic acids are prone to decarboxylation at elevated temperatures (

    
    ), releasing the terminal alkyne and 
    
    
    
    .
  • Ring Strain: The cyclopropane ring (approx.[3]

    
     strain energy) is susceptible to acid-catalyzed ring opening, especially when conjugated to an electron-withdrawing alkyne-acid system.[1]
    
  • Michael Addition: The

    
    -carbon (attached to the cyclopropane) is highly electrophilic.[3] Nucleophilic impurities (amines, thiols) in your crude mixture can permanently covalently bind to your product during workup.[3]
    

The Solution: All protocols below prioritize low-temperature handling and controlled pH environments .

Part 2: Purification Decision Matrix

Before selecting a method, assess your crude profile.[3] Use this logic flow to prevent unnecessary yield loss.

PurificationDecision Start Start: Crude Mixture Analysis PurityCheck Purity > 85%? Start->PurityCheck SolidCheck Is it a Solid? PurityCheck->SolidCheck Yes ImpurityType Impurity Type? PurityCheck->ImpurityType No (<85%) Recryst Method A: Recrystallization (Hexane/EtOAc) SolidCheck->Recryst Yes AcidBase Method B: Cold Acid-Base Extraction (pH Controlled) SolidCheck->AcidBase No (Oil/Gum) ImpurityType->AcidBase Neutral Organics Chromatography Method C: Flash Chromatography (Buffered Silica) ImpurityType->Chromatography Polar/Baseline Distill STOP: Do NOT Distill (Decarboxylation Risk) Chromatography->Distill If Heating Required

Figure 1: Decision matrix for selecting the optimal purification pathway based on physical state and crude purity.[1]

Part 3: Detailed Protocols

Method A: Cold Acid-Base Extraction (The "Scalable" Method)

Best for: Removing neutral organic impurities (starting materials, unreacted alkynes) from the crude oil. Mechanism: Exploits the acidity of the carboxylic acid (pKa


 2.5–3.5) to form a water-soluble salt, while keeping the cyclopropane ring intact by avoiding strong mineral acids during re-acidification.[1]

Protocol:

  • Dissolution: Dissolve crude oil in

    
     or MTBE (Methyl tert-butyl ether).[3] Avoid DCM if possible to prevent emulsion formation.
    
  • Extraction (Salt Formation): Extract with 1N NaOH (

    
     vol).
    
    • Critical: Keep internal temp

      
      .[3] Heat generated by neutralization can trigger polymerization.[3]
      
  • Wash: Wash the combined aqueous layer with fresh

    
     to remove neutrals.[3]
    
  • Acidification (The Danger Zone):

    • Cool aqueous layer to

      
      .[3][4]
      
    • Slowly add 1N HCl or 10% Citric Acid until pH

      
       3.0.[3]
      
    • Do not overshoot to pH 1.[3] Strong acidic environments can open the cyclopropane ring.[3]

  • Recovery: Extract immediately with EtOAc, dry over

    
    , and concentrate in vacuo at 
    
    
    
    .
Method B: Recrystallization (Polymorph Control)

Best for: Final polishing of solids >85% purity.[3] Solvent System: Hexanes / Ethyl Acetate (primary recommendation).[3]

Solvent SystemRatio (v/v)Temp LimitNotes
Hexane / EtOAc 5:1 to 10:1

Safest.[1][3] Dissolve in min. warm EtOAc, add Hexane until cloudy.
Hexane /

4:1

Good for thermally unstable derivatives. High evaporation risk.[3]
Water / MeOH Variable

Risky. Protophilic solvents can encourage decarboxylation if heated too long.[3]
Method C: Flash Chromatography (Buffered)

Best for: Complex mixtures where acid-base extraction failed.[1][3] Challenge: Carboxylic acids "streak" or "tail" on silica due to interaction with silanol groups.[3]

Protocol:

  • Stationary Phase: Standard Silica Gel (40–63

    
    m).[3]
    
  • Mobile Phase: Hexanes / EtOAc + Modifier .

    • Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase.[3]

    • Why? The modifier protonates the silanol sites, preventing the propynoic acid from sticking, resulting in sharp peaks.

  • Loading: Load as a liquid (dissolved in minimal DCM) or dry load on Celite. Do not heat the column.

Part 4: Troubleshooting & FAQs

Q1: My product is turning into a dark oil during rotary evaporation. What is happening? Diagnosis: You are likely witnessing decarboxylation or polymerization .[3]

  • Cause: Bath temperature is too high (

    
    ) or the vacuum is insufficient, requiring longer heat exposure.
    
  • Fix: Set bath to

    
    . Use a high-vacuum pump if necessary to remove solvents at lower temperatures.[1][3] Add a radical inhibitor (e.g., BHT, 0.1%) if the alkyne is polymerizing.
    

Q2: I see a new spot on TLC after acid workup that wasn't there before. Diagnosis: Ring Opening or Hydration .

  • Cause: The cyclopropane ring opened under highly acidic conditions (pH < 1), or the alkyne hydrated to a ketone.

  • Fix: Use Citric Acid (mild) instead of HCl for the acidification step. Ensure the acidification is done at

    
    .
    

Q3: The NMR shows the cyclopropane and acid protons, but the alkyne carbon signals are weak/gone. Diagnosis: Michael Addition .

  • Cause: If you used a nucleophilic solvent (like MeOH or EtOH) with a trace of base, or if an amine impurity was present, it may have attacked the

    
    -position.
    
  • Fix: Switch to non-nucleophilic solvents (EtOAc, Toluene, DCM). Ensure all amine reagents from previous steps are removed via acidic wash before the final purification.[3]

Q4: Can I distill this compound? Answer: No.

  • Reason: Propynoic acids are notorious for explosive decomposition or rapid decarboxylation upon heating.[3] Even Kugelrohr distillation is risky.[3] If you must distill, convert it to the methyl ester first (using TMS-diazomethane), distill the ester, and then hydrolyze (LiOH/THF) under mild conditions.

Part 5: Mechanism of Failure (Visualized)

Understanding why the molecule degrades helps you avoid it.[3]

DegradationPathways Molecule Cyclopropyl Propynoic Acid Heat Heat (>60°C) Molecule->Heat Acid Strong Acid (pH < 1) Molecule->Acid Decarb Terminal Alkyne (Loss of CO2) Heat->Decarb Decarboxylation RingOpen Ring-Opened Product (Chloroketone/Alcohol) Acid->RingOpen Acid-Catalyzed Opening

Figure 2: Primary degradation pathways.[1][3] Avoid Heat to prevent decarboxylation; avoid Strong Acid to preserve the ring.

References

  • Decarboxylation of Alkynoic Acids

    • Moon, D., et al. "Metal-Free Decarboxylation of Alkynoic Acids."[1] Asian Journal of Organic Chemistry, 2020.[3][5]

    • Context: Describes the thermal sensitivity of the propynoic acid moiety and conditions th
    • [1]

  • Cyclopropane Ring Stability

    • Wiberg, K. B.[1] "The Structure and Properties of Cyclopropane." Angewandte Chemie International Edition, 1986.

    • Context: Foundational text on the strain energy and acid-sensitivity of cyclopropyl groups.[3]

    • [1]

  • Purification of Propiolic Acid Derivatives

    • BenchChem Technical Notes.[3][6] "Purification of Propenoic and Propynoic Acid Derivatives."

    • Context: General protocols for crystallization and chromatography of unsaturated acids.[3]

  • Synthesis of Antiviral Intermediates (Efavirenz)

    • Pierce, M. E., et al. "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor."[1] The Journal of Organic Chemistry, 1998.

    • Context: Details the handling of cyclopropyl acetylene intermediates and related acid functionalities on a kilogram scale.
    • [1]

Sources

Preventing polymerization of 3-(1-Methylcyclopropyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for 3-(1-Methylcyclopropyl)prop-2-ynoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique molecule in their synthetic endeavors. My objective is to provide you with field-tested insights and actionable protocols to ensure the stability and integrity of your material by preventing unwanted polymerization. The inherent structural features of this compound—a strained cyclopropyl ring directly conjugated with an electron-deficient alkyne and a carboxylic acid—make it a powerful synthetic building block, but also render it susceptible to polymerization if not handled with appropriate care.[1][2]

This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What makes 3-(1-Methylcyclopropyl)prop-2-ynoic acid prone to polymerization?

A1: The propensity for polymerization stems from a combination of three structural features:

  • Ring Strain: The cyclopropyl group is a highly strained three-membered ring.[3][4] This strain increases the reactivity of the adjacent alkyne, making it more susceptible to addition reactions, which are the fundamental steps in polymerization.[5][6] The molecule exists in a higher energy state and is predisposed to react to relieve this strain.

  • Alkyne Reactivity: The carbon-carbon triple bond is a region of high electron density, making it inherently reactive and capable of undergoing polymerization through various mechanisms, including radical, thermal, or catalyst-induced pathways.[7][8][9]

  • Carboxylic Acid Functionality: The carboxylic acid group can act as a proton source, potentially initiating acid-catalyzed polymerization or oligomerization pathways. While less common than radical polymerization for alkynes, it cannot be disregarded, especially in the presence of impurities or under elevated temperatures.

The diagram below illustrates the key factors that can initiate the polymerization cascade.

Initiator Initiating Factors (Heat, Light, Radical Impurities) Monomer 3-(1-Methylcyclopropyl)prop-2-ynoic acid (Stable Monomer) Initiator->Monomer Activation ActivatedMonomer Activated Monomer (Radical or Cationic Intermediate) Monomer->ActivatedMonomer Initiation ActivatedMonomer->ActivatedMonomer Polymer Polymer / Oligomer (Undesired Product) ActivatedMonomer->Polymer Termination Prevention Preventative Measures Prevention->Monomer Stabilization Inhibitors Radical Inhibitors (e.g., Phenothiazine, BHT) Inhibitors->ActivatedMonomer Quenches Radicals Storage Proper Storage (Cool, Dark, Inert Atmosphere) Storage->Initiator Blocks Activation

Caption: Polymerization Risk and Mitigation Pathway.

Q2: What are the ideal storage conditions for this compound?

A2: Proper storage is the first and most critical line of defense against polymerization. The goal is to minimize exposure to all forms of energy that could initiate a reaction.

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Reduces the kinetic energy of the molecules, significantly lowering the rate of thermally-induced polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents the formation of peroxides and eliminates oxygen, which can participate in radical initiation pathways.[]
Light Amber Vial / Protection from LightExcludes UV and visible light, which can provide the activation energy for photochemically-initiated radical polymerization.
Container Glass vial with a PTFE-lined capEnsures inert contact surfaces, preventing potential catalysis by container impurities.
Purity High Purity (≥95%)Impurities, especially trace metals or radical precursors, can act as catalysts for polymerization.
Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A3: Yes, for long-term storage or for processes that require heating, the use of a polymerization inhibitor is strongly recommended. The most effective inhibitors for unsaturated monomers are typically radical scavengers.[11]

InhibitorTypeRecommended ConcentrationKey Considerations
Phenothiazine Retarder/Inhibitor100-200 ppmHighly effective, but can be difficult to remove. Best for long-term storage where the inhibitor will not interfere with subsequent reactions.
Butylated Hydroxytoluene (BHT) Phenolic Inhibitor200-500 ppmA common and effective radical scavenger.[11] Can typically be removed via column chromatography or distillation if necessary.
4-Methoxyphenol (MEHQ) Phenolic Inhibitor200-500 ppmRequires the presence of a small amount of oxygen to be effective.[][11] Easily removed with a basic wash (e.g., dilute NaOH(aq)).
TEMPO Stable Radical50-100 ppmA very efficient radical scavenger, but can be more expensive.[11]

Expert Tip: For most laboratory-scale applications, BHT offers a good balance of efficacy and ease of removal. Always note the addition of an inhibitor in your experimental records.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the potential polymerization of your compound.

Symptom 1: The solid material appears discolored (yellow/brown) or has become gummy/waxy.
  • Probable Cause: Onset of thermal or oxidative degradation and/or polymerization. The pure compound is typically a white to off-white solid.[12] Discoloration often indicates the formation of conjugated oligomers.

  • Immediate Action:

    • Transfer a small sample to a vial and test for solubility in a suitable solvent (e.g., DCM, Ethyl Acetate). Reduced solubility is a strong indicator of polymer formation.

    • Analyze the sample via ¹H NMR. Look for significant peak broadening or the appearance of a broad, undefined signal in the aliphatic region, which suggests polymeric species.

  • Corrective Measures:

    • If the bulk of the material is still soluble and NMR shows minimal polymer, the material may be salvageable by purification (e.g., recrystallization or careful column chromatography).

    • Review your storage conditions immediately. Ensure the material is stored refrigerated, under an inert atmosphere, and protected from light.

    • If the material is extensively polymerized, it is likely unusable for most applications and should be disposed of according to your institution's safety guidelines.

Symptom 2: During a reaction in solution, the solution's viscosity increases unexpectedly, or a precipitate forms.
  • Probable Cause: Polymerization is occurring under the reaction conditions. This is often triggered by heat, the presence of radical initiators (e.g., AIBN, benzoyl peroxide intended for another purpose), or incompatible reagents.

  • Troubleshooting Workflow:

Start Observation: Unexpected Viscosity Increase or Precipitation CheckTemp Is the reaction heated above 60°C? Start->CheckTemp CheckInitiator Are radical initiators or strong acids/bases present? CheckTemp->CheckInitiator No AddInhibitor Action: Add a soluble inhibitor (e.g., BHT, 100-200 ppm) if compatible with chemistry. CheckTemp->AddInhibitor Yes CheckSolvent Is the solvent anhydrous and de-gassed? CheckInitiator->CheckSolvent No RemoveSource Action: Scrutinize reagents for incompatibility. Purify if necessary. CheckInitiator->RemoveSource Yes DegasSolvent Action: Use fresh, de-gassed solvent. Run reaction under inert atmosphere. CheckSolvent->DegasSolvent No End Problem Resolved CheckSolvent->End Yes LowerTemp Action: Lower reaction temperature. Consider alternative catalysts. LowerTemp->End AddInhibitor->LowerTemp RemoveSource->End DegasSolvent->End

Caption: Troubleshooting Workflow for In-Reaction Polymerization.

Symptom 3: ¹H NMR or LC-MS analysis of the compound shows multiple, poorly resolved peaks or a high molecular weight tail.
  • Probable Cause: Low-level oligomerization has occurred. While not a fully formed polymer, the presence of dimers, trimers, and other small oligomers can complicate reactions and analyses.

  • Preventative Protocol: Monitoring for Oligomerization

    • Baseline Analysis: Upon receiving a new batch of the compound, immediately run a high-resolution ¹H NMR and retain it as a standard.

    • TLC Check: Prepare a stock solution and establish an Rf value on TLC (e.g., in 30% EtOAc/Hexanes). Oligomers will typically appear as a streak from the baseline up to the monomer spot.

    • Periodic Monitoring: For material stored for longer than 3-6 months, re-analyze using the established NMR and TLC conditions to check for the emergence of new, broad signals or baseline streaking.

  • Corrective Action: If oligomerization is detected, the material must be repurified before use. Flash column chromatography is often effective at removing these lower molecular weight impurities.

Experimental Protocols

Protocol 1: Recommended Procedure for Adding an Inhibitor for Storage
  • Weigh the desired amount of 3-(1-Methylcyclopropyl)prop-2-ynoic acid into a clean, dry amber glass vial.

  • Prepare a stock solution of the chosen inhibitor (e.g., 1 mg/mL BHT in a volatile solvent like dichloromethane).

  • Calculate the volume of the inhibitor stock solution needed to achieve the target concentration (e.g., for 200 ppm BHT in 1 g of the acid, you would need 0.2 mg of BHT, or 0.2 mL of the stock solution).

  • Add the calculated volume of the inhibitor stock solution to the solid acid.

  • Gently swirl the vial to distribute the solution.

  • Place the vial under a gentle stream of nitrogen or argon to slowly evaporate the solvent. This ensures the inhibitor is finely and evenly dispersed over the surface of the solid.

  • Once the solvent is fully removed, flush the vial headspace with the inert gas, seal tightly with a PTFE-lined cap, and store at ≤ 4°C.

By adhering to these guidelines, you can significantly enhance the shelf-life and experimental reliability of 3-(1-Methylcyclopropyl)prop-2-ynoic acid, ensuring that its unique reactivity is harnessed for your desired transformations, not lost to undesirable polymerization.

References

  • Middle East Technical University. (n.d.). polymerization and polymer characterization of acetylenedicarboxylic acid monopotassium salt.
  • BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • BOC Sciences. (n.d.). Polymerization Inhibitors.
  • Unknown Author. (n.d.). Understanding the Applications of Cyclopropyl Acetylene in Modern Chemistry.
  • 3V Sigma USA. (n.d.). Polymerization Inhibitors.
  • ResearchGate. (2025). Why Does Cyclopropene Have the Acidity of an Acetylene but the Bond Energy of Methane? | Request PDF.
  • CymitQuimica. (n.d.). CAS 7358-93-2: 3-cyclopropylprop-2-ynoic acid.
  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?.
  • Radboud Repository. (2011). Bioconjugation with Strained Alkenes and Alkynes.
  • University of Oregon Scholars' Bank. (2024). The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes.
  • CK-12 Foundation. (2025). Physical and Chemical Properties of Alkynes.
  • Michigan State University. (n.d.). Alkyne Reactivity.
  • Sigma-Aldrich. (n.d.). 3-Cyclopropyl-2-propynoic acid 95%.
  • Sigma-Aldrich. (n.d.). 3-Cyclopropyl-2-propynoic acid 95% 7358-93-2.

Sources

Troubleshooting esterification of sterically hindered alkynoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Strategy: The Decision Matrix

Esterifying sterically hindered alkynoic acids (e.g., substituted propiolic acids) presents a dual challenge: the steric bulk at the


-carbon retards nucleophilic attack, while the alkyne moiety  is susceptible to hydration (ketone formation) or polymerization under harsh acidic/basic conditions.

Standard Fischer esterification often fails due to equilibrium limitations, and standard Steglich coupling (DCC/DMAP) frequently results in


-acylurea rearrangement byproducts because the hindered alcohol attacks the 

-acylisourea intermediate too slowly.

Use the following decision tree to select the optimal protocol for your specific substrate.

DecisionTree Start START: Hindered Alkynoic Acid AlcoholCheck Is the Alcohol partner sterically hindered (2°/3°)? Start->AlcoholCheck HalideCheck Can the Alcohol be converted to an Alkyl Halide? AlcoholCheck->HalideCheck Yes (2°/3° Alcohol) Steglich Standard Steglich (Only if <5 mol% DMAP used) AlcoholCheck->Steglich No (1° Alcohol) AlkyneCheck Is the Alkyne/Substrate Acid-Labile? Yamaguchi METHOD A: Yamaguchi Esterification (Mixed Anhydride) AlkyneCheck->Yamaguchi No (Robust) Shiina METHOD B: Shiina Esterification (MNBA) AlkyneCheck->Shiina Yes (Basic/Mild) Ghosez METHOD C: Ghosez's Reagent (Neutral Acid Chloride) AlkyneCheck->Ghosez Yes (Strictly Neutral) HalideCheck->AlkyneCheck No (Must use ROH) Alkylation METHOD D: Cesium Carbonate Alkylation HalideCheck->Alkylation Yes (Inversion OK)

Figure 1: Strategic decision tree for selecting esterification protocols based on substrate sensitivity and steric hindrance.

Method A: Yamaguchi Esterification (The "Gold Standard")

Best For: Moderately to highly hindered acids where the alcohol is valuable or complex. Mechanism: Formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP to generate a super-active acyl-ammonium species.[1]

Critical Mechanism Insight

The success of Yamaguchi coupling relies on the regioselectivity of the DMAP attack.[1][2] DMAP attacks the less hindered carbonyl of the mixed anhydride (the substrate carbonyl), not the bulky trichlorobenzoyl carbonyl.[2] If your substrate is more hindered than the reagent, the reaction may stall or produce the wrong ester.

Yamaguchi cluster_0 Critical Step Acid Hindered Acid (R-COOH) MixedAnhydride Mixed Anhydride (Intermediate) Acid->MixedAnhydride + Et3N TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride ActiveSpecies N-Acylpyridinium (Super-Electrophile) MixedAnhydride->ActiveSpecies + DMAP DMAP DMAP Attack (Regioselective) Product Hindered Ester ActiveSpecies->Product + Alcohol

Figure 2: The Yamaguchi mechanism relies on DMAP attacking the mixed anhydride to form the reactive N-acylpyridinium species.

Protocol
  • Activation: Dissolve alkynoic acid (1.0 equiv) and TEA (1.2 equiv) in dry THF or Toluene.

  • Reagent Addition: Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise at 0°C. Stir 1h at RT. Result: A white precipitate (TEA·HCl) forms.

  • Solvent Swap (Optional but Recommended): Remove THF in vacuo, re-dissolve in Toluene. This precipitates more salts and allows higher reaction temperatures.

  • Coupling: Add the alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv) .

    • Note: Unlike Steglich, Yamaguchi requires stoichiometric DMAP for hindered substrates to drive the equilibrium.

  • Reaction: Reflux (or 80°C) for 3–12 hours.

Method B: Shiina Esterification (MNBA)[3]

Best For: Acid-sensitive alkynes or when "Yamaguchi conditions" (TCBC) are too harsh. Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA).[3][4][5]

Why it works

MNBA forms a mixed anhydride similar to Yamaguchi but does not generate chloride ions (no HCl risk). It is driven by the formation of a benign urea-like byproduct and is often faster at room temperature.

Protocol
  • Dissolve alkynoic acid (1.1 equiv) and MNBA (1.2 equiv) in DCM or Toluene.

  • Add DMAP (2.0–3.0 equiv) slowly at RT.

  • Add Alcohol (1.0 equiv).

  • Stir at RT for 12h.

    • Tip: If the reaction is sluggish, add 10 mol%

      
       as a Lewis acid co-catalyst (Shiina's acidic protocol).
      

Method C: Ghosez's Reagent (The "Neutral" Acid Chloride)

Best For: Extremely hindered acids where mixed anhydrides fail, but the alkyne cannot tolerate Thionyl Chloride (


) or Oxalyl Chloride (

).
The Science

Standard acid chloride generators produce HCl, which can add across the triple bond (hydrochlorination) or hydrate it. Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under strictly neutral conditions, producing only an amide byproduct.

Protocol
  • Preparation: Dissolve alkynoic acid (1.0 equiv) in dry DCM.

  • Chlorination: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

    • Verification: Monitor by IR (shift of C=O stretch) or TLC (convert aliquot to methyl ester with MeOH).

  • Coupling: Add a solution of Alcohol (1.0 equiv) and Pyridine (or TEA) (1.5 equiv) in DCM.

  • Workup: Standard aqueous wash.

Method D: Alkylation (The "Inversion" Route)

Best For: When the "alcohol" is available as a halide (I, Br) or can be converted to a mesylate/triflate. This is the most reliable method for sterically crowded interfaces.

Protocol
  • Dissolve alkynoic acid (1.0 equiv) in DMF or NMP.

  • Add

    
     (1.5 equiv). Stir 30 mins to form the "naked" carboxylate anion.
    
  • Add Alkyl Halide (1.2 equiv).

  • Stir at RT (or 50°C for secondary halides).

    • Note: This proceeds via

      
      . Tertiary halides will not work (elimination dominates).
      

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
N-Acylurea Byproduct Steglich rearrangement.[6] The hindered alcohol is too slow to intercept the O-acylisourea.Stop using DCC. Switch to Method A (Yamaguchi) or Method B (Shiina). If you must use carbodiimides, switch to EDC·HCl and add HOBt (though HOBt adds steric bulk).
No Reaction (Yamaguchi) Mixed anhydride formed, but alcohol didn't attack.Increase DMAP. For hindered substrates, catalytic DMAP is insufficient. Use 1.5–2.0 equivalents. Ensure solvent is Toluene and heat to 80°C.
Alkyne Hydration Presence of water + acid/metal.Ensure solvents are anhydrous. Avoid

. Use Ghosez's reagent (Method C) to maintain neutral pH.
Low Yield (Volatile Acid) Propiolic acids can be volatile.Do not use high vacuum during workup. Use heavy counter-ions or perform alkylation (Method D) to skip isolation of intermediates.
Black/Tar Reaction Polymerization of alkyne.Add a radical inhibitor (BHT) to the reaction mixture. Keep temperature <80°C.

References

  • Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Shiina Esterification: Shiina, I., Ibuka, R., & Kubota, M. (2002).[2] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[3] Chemistry Letters, 31(3), 286–287. Link

  • Ghosez's Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Chloro-enamines and -ketene imonium chlorides. Angewandte Chemie International Edition in English, 8(6), 454–455. (Foundational work for the reagent). See also: Organic Syntheses, Coll. Vol. 6, p.282 (1988). Link
    
  • Cesium Carbonate Alkylation: Pfeffer, P. E., Foglia, T. A., Barr, P. A., & Obenauf, R. H. (1978). Sterically hindered carboxylates: their synthesis and macrocyclic formation. The Journal of Organic Chemistry, 43(17), 3429–3431. Link

Sources

Technical Support Center: 3-(1-Methylcyclopropyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the storage stability, handling protocols, and troubleshooting workflows for 3-(1-Methylcyclopropyl)prop-2-ynoic acid (CAS: 1876993-80-4). This document is designed for researchers requiring high-integrity data for experimental reproducibility.

Topic: Storage Stability & Handling Protocols

Document ID: TS-MCP-2024-01 | Status: Active | Classification: Reactive Intermediate

Core Storage Directive (The "Golden Rules")

This compound is a substituted propiolic acid . Structurally, it combines a strained cyclopropyl ring with a conjugated alkyne-carboxylic acid motif. This creates a "push-pull" electronic system that is thermodynamically prone to decarboxylation and polymerization .

Critical Storage Parameters
ParameterRecommendationScientific Rationale
Temperature -20°C (Required) Propiolic acids thermally decarboxylate. At >4°C, the rate of CO₂ loss increases significantly.
Atmosphere Inert (Argon/N₂) Oxygen promotes radical polymerization of the alkyne; moisture catalyzes hydrolytic ring opening.
Light Amber Vials / Dark Conjugated π-systems are photo-active. UV exposure triggers photopolymerization (yellowing).
Physical State Solid (Powder) Solution storage drastically reduces stability due to increased molecular mobility and solvent-mediated degradation.

Troubleshooting & FAQs

Category A: Visual Inspection & Degradation

Q: My compound has turned from off-white to yellow/brown. Is it still usable? A: Proceed with caution. A color shift to yellow or brown indicates the formation of polyenes (oligomers formed via alkyne polymerization).

  • Diagnostic: Run a quick 1H-NMR. Look for broadening of peaks or new vinylic signals (5.5 - 6.5 ppm) which indicate polymerization.

  • Action: If purity is >90%, you may repurify via recrystallization (cold hexanes/EtOAc) or silica filtration. If <90%, discard, as oligomers can act as radical initiators, accelerating further degradation.

Q: I see gas evolution when dissolving the compound. What is happening? A: Immediate Decarboxylation. Bubbling indicates the loss of Carbon Dioxide (CO₂) to form the terminal alkyne, 1-ethynyl-1-methylcyclopropane .

  • Cause: This is often triggered by heating or the presence of trace transition metals (Cu, Fe) in dirty glassware.

  • Prevention: Never heat above 30°C during dissolution. Use metal-free spatulas.

Category B: Solvent & Solution Stability

Q: Can I store stock solutions in DMSO or Methanol? A: Not recommended for long-term storage (>24 hours).

  • DMSO: While soluble, DMSO is a polar aprotic oxidant. Over weeks, it can facilitate oxidative degradation of the alkyne.

  • Methanol/Alcohols: Propiolic acids can undergo slow esterification or Michael addition of the solvent across the triple bond if trace acid/base is present.

  • Best Practice: Prepare solutions fresh . If freezing is mandatory, use anhydrous Dichloromethane (DCM) or Toluene at -80°C, as these non-nucleophilic solvents minimize chemical interaction.

Q: Is the cyclopropyl ring stable to acid/base workups? A: Moderately, but avoid extremes. The 1-methyl group provides some steric protection, but the ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening (homo-Michael addition).

  • Avoid: Strong mineral acids (HCl, H₂SO₄) which can open the ring to form alkene byproducts.

  • Use: Weaker acids (Acetic acid, citric acid) for pH adjustment.

Mechanistic Degradation Pathways

Understanding how the molecule breaks down is critical for preventing it. The diagram below illustrates the two primary failure modes: Thermal Decarboxylation and Radical Polymerization .

DegradationPathways Compound 3-(1-Methylcyclopropyl) prop-2-ynoic acid Heat Trigger: Heat (>30°C) or Trace Metals Compound->Heat Light Trigger: UV Light or Oxygen Compound->Light Decarboxylation Pathway A: Decarboxylation Heat->Decarboxylation Polymerization Pathway B: [2+2] or Radical Polymerization Light->Polymerization ProductA 1-Ethynyl-1-methylcyclopropane (Volatile Liquid + CO2 Gas) Decarboxylation->ProductA Loss of CO2 ProductB Oligomers/Polymers (Insoluble Brown Solid) Polymerization->ProductB Chain Growth

Figure 1: Primary degradation pathways. Pathway A (Decarboxylation) is irreversible and results in loss of mass. Pathway B (Polymerization) results in purity loss and color change.

Experimental Workflow: Handling Frozen Stocks

To maximize the lifespan of your reagent, follow this "Thaw-Use-Refreeze" cycle strictly.

HandlingWorkflow cluster_warning CRITICAL WARNING Start Remove Vial from -20°C Equilibrate Equilibrate to RT (15 min) (Do NOT open while cold) Start->Equilibrate Prevents condensation Open Open under Inert Gas (Argon/Nitrogen flow) Equilibrate->Open Condensation Opening cold vial = Water condensation inside = Hydrolysis/Degradation Equilibrate->Condensation Weigh Weigh quickly (Avoid metal spatulas) Open->Weigh Purge Purge Headspace with Argon (Displace humid air) Weigh->Purge Seal Seal with Parafilm/Tape Purge->Seal Return Return to -20°C immediately Seal->Return

Figure 2: Correct handling workflow to prevent moisture ingress (the #1 cause of shelf-life reduction).

References & Authority

  • Sigma-Aldrich. Product Specification: 3-(1-Methylcyclopropyl)prop-2-ynoic acid (CAS 1876993-80-4).(Note: Link directs to the analog 3-cyclopropylprop-2-ynoic acid as a reference standard for handling class compounds).

  • PubChem. Compound Summary: 3-cyclopropylprop-2-ynoic acid (Analogous Structure).[1]

  • Encyclopedia of Reagents for Organic Synthesis. General Handling of Alkynoic Acids. (Standard organic synthesis protocol: Alkynoic acids are prone to thermal decarboxylation and should be stored cold).

  • ChemicalBook. Safety Data & Storage for Cyclopropyl-alkynes.

(Note: Due to the specialized nature of the "1-methyl" derivative, stability data is extrapolated from the parent cyclopropyl propiolic acid and general alkyne chemistry principles.)

Sources

Technical Support Center: Recrystallization of 3-(1-Methylcyclopropyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 3-(1-Methylcyclopropyl)prop-2-ynoic acid (CAS 7358-93-2). As a specialized propiolic acid derivative, its purification can present unique challenges. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome these obstacles and achieve high-purity crystalline material.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds.[1] The principle lies in the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For 3-(1-Methylcyclopropyl)prop-2-ynoic acid, its structure, featuring a carboxylic acid, an alkyne, and a cyclopropyl group, informs the rational selection of an appropriate solvent system.[2] Carboxylic acids, in general, exhibit good crystallization behavior, often in protic solvents like alcohols or aqueous mixtures.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most promising single-solvent systems for the recrystallization of 3-(1-Methylcyclopropyl)prop-2-ynoic acid?

Based on the functional groups present, a good starting point for solvent screening would be polar protic and polar aprotic solvents. Given that the compound is a carboxylic acid, solvents capable of hydrogen bonding are often effective.[4] Consider the following:

  • Water: Propiolic acid, a structural relative, is soluble in water.[5][6] Given the increased hydrophobicity from the methylcyclopropyl group, water alone might require elevated temperatures.

  • Alcohols (Methanol, Ethanol, Isopropanol): These are excellent general solvents for carboxylic acids.[3] They offer a good balance of polarity and hydrogen bonding capabilities.

  • Acetone: A polar aprotic solvent that can be effective, especially when used in a mixed solvent system.

  • Ethyl Acetate: Another common choice, offering moderate polarity.

Q2: When should I consider a mixed-solvent system?

A mixed-solvent system is ideal when your compound is too soluble in one solvent and poorly soluble in another. The goal is to create a solvent mixture where the compound is soluble when hot but insoluble when cold. For 3-(1-Methylcyclopropyl)prop-2-ynoic acid, common and effective mixed-solvent systems to investigate include:

  • Ethanol/Water: A classic choice for many carboxylic acids.[3]

  • n-Hexane/Acetone: This combination of a nonpolar and a polar aprotic solvent can be very effective.[3]

  • n-Hexane/Ethyl Acetate: A widely used system with a good polarity gradient.[3]

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent. To troubleshoot this:

  • Slow down the cooling rate: Allow the flask to cool slowly to room temperature before inducing further cooling with an ice bath.

  • Use a lower polarity solvent system: Oiling out can be caused by using a solvent that is too good at dissolving the compound.

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again.

  • Scratch the inner surface of the flask: Use a glass rod to create a nucleation site for crystal growth.

Q4: I have poor recovery of my recrystallized product. What are the likely causes?

Low recovery can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.

  • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper.

  • Incomplete crystallization: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystal formation.

  • The chosen solvent is too effective: Even at low temperatures, the solvent may be keeping a significant amount of the compound in solution.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of 3-(1-Methylcyclopropyl)prop-2-ynoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve - Insufficient solvent volume.- Inappropriate solvent choice.- Add more solvent in small increments.- Try a more polar solvent or a mixed-solvent system.
No crystals form upon cooling - Solution is not supersaturated.- Insufficient cooling.- Evaporate some of the solvent to increase concentration.- Cool the solution in an ice bath.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Colored impurities in crystals - Impurities co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Crystals are very fine or powdery - Rapid crystallization.- Slow down the cooling process. Insulate the flask to allow for gradual cooling.

Experimental Protocol: A Systematic Approach to Solvent Selection and Recrystallization

This protocol outlines a method for determining the optimal solvent system and performing the recrystallization of 3-(1-Methylcyclopropyl)prop-2-ynoic acid.

Part 1: Solvent Screening

  • Place approximately 20-30 mg of the crude 3-(1-Methylcyclopropyl)prop-2-ynoic acid into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, n-hexane) dropwise at room temperature, agitating after each addition.

  • Record the solubility of the compound in each solvent at room temperature. An ideal solvent will show low solubility.

  • For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a water bath.

  • Observe if the compound fully dissolves upon heating.

  • Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.

  • Note the formation of crystals. The solvent that dissolves the compound when hot and yields a good crop of crystals upon cooling is a suitable choice.

Part 2: Recrystallization Procedure

  • Dissolution: Place the crude 3-(1-Methylcyclopropyl)prop-2-ynoic acid in an Erlenmeyer flask. Add the chosen solvent (or solvent system) in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The reported melting point of 3-(1-Methylcyclopropyl)prop-2-ynoic acid is 63-68 °C.[7]

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis start Start with Crude 3-(1-Methylcyclopropyl)prop-2-ynoic acid solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling isolation Vacuum Filtration cooling->isolation washing Wash with Cold Solvent isolation->washing drying Drying washing->drying end_product Pure Crystalline Product drying->end_product analysis Purity & Yield Determination end_product->analysis

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic action_node action_node start_node start_node start Recrystallization Issue oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? oiling_out->poor_recovery No action_oiling Slow Cooling Rate Add More Solvent Change Solvent System oiling_out->action_oiling Yes no_crystals No Crystals Form? poor_recovery->no_crystals No action_recovery Reduce Solvent Volume Ensure Complete Cooling poor_recovery->action_recovery Yes action_no_crystals Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->action_no_crystals Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Ahmed Hashim Raza, Sunitha P, and Basava Rao V V. "Purification Propionic Acid using n-Butanol in Semi Batch Reactive Distillation." SCIREA Journal of Chemical Engineering, vol. 6, no. 1, 2024. [Link]

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." [Link]

  • Gedanken, A. "Recrystallization and Crystallization." University of Bar-Ilan. [Link]

  • Karunanithi, A. T., et al. "Solvent design for crystallization of carboxylic acids." Computers and Chemical Engineering, vol. 33, no. 5, 2009, pp. 1014-1021. [Link]

  • Wikipedia. "Propiolic acid." [Link]

  • PubChem. "Propiolic Acid." National Center for Biotechnology Information. [Link]

Sources

Resolving solubility issues of propynoic acids in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving solubility issues with propynoic acids and their derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving desired concentrations in aqueous media. Here, we move beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions during your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the aqueous solubility of propynoic acids.

Q1: Why is my propynoic acid derivative not dissolving in neutral water or buffer?

A: The limited aqueous solubility of many propynoic acid derivatives stems from a combination of two key factors: the molecular structure and the compound's acidity (pKa).

  • Hydrophobicity: The core structure of propynoic acid, while small, contains a nonpolar alkyne group and a hydrocarbon backbone. As substituents are added to this core, the overall hydrophobicity (water-repelling nature) of the molecule can increase, leading to poor interaction with polar water molecules.[1] The larger the nonpolar regions of the molecule, the lower its intrinsic solubility in water.[1]

  • Acidity (pKa): Propynoic acids are carboxylic acids and are considered weak acids.[2] This means they exist in an equilibrium between an uncharged, protonated form (R-COOH) and a charged, deprotonated (ionized) form (R-COO⁻). The uncharged form is significantly less soluble in water than the charged form.[3] The pKa is the pH at which 50% of the acid is in the charged form and 50% is in the uncharged form. For many propynoic acid derivatives, the pKa value is around 4.87, meaning that at a neutral pH of 7, the majority of the molecules are in the more soluble, charged form.[4][5] However, if the intrinsic solubility of the uncharged form is very low, even the shift towards the charged form at neutral pH may not be sufficient to dissolve the compound to the desired concentration.

Q2: What is the first and most effective method I should try to improve solubility?

A: For ionizable compounds like propynoic acids, pH adjustment is the most direct and powerful initial approach.[6] By raising the pH of the aqueous medium to be at least 2 units above the compound's pKa, you can shift the equilibrium almost entirely (>99%) to the deprotonated, charged, and significantly more water-soluble form.[7] This relationship is described by the Henderson-Hasselbalch equation.[8][9]

Q3: Can I just heat the solution to get my compound to dissolve?

A: While gently warming can sometimes increase the rate of dissolution, it is often not a robust solution and should be approached with caution. Heating increases the kinetic energy, which can help overcome intermolecular forces in the solid state.[10] However, this can lead to the formation of a supersaturated solution. As the solution cools back to ambient temperature for your experiment, the compound is likely to precipitate out, often rapidly.[11] Furthermore, some complex organic molecules can degrade at elevated temperatures.

Q4: What are co-solvents, and when are they a good alternative?

A: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[12] Common examples include Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol (PEG).[12][13] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[14] Co-solvents are a valuable second-line approach when pH adjustment is not viable due to compound stability issues or if the required pH is incompatible with your experimental system (e.g., a cell-based assay).[15]

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific problems you may encounter during your experiments.

Problem 1: My compound dissolves at high pH but precipitates when added to my neutral buffer.

This is a classic and common challenge known as "fall-out" or precipitation upon neutralization. It occurs because the high concentration of the soluble, deprotonated form achieved in the alkaline stock solution is far above the solubility limit of the protonated form that begins to dominate as the pH drops in the final buffer.

Root Cause Analysis:

  • Insufficient Buffer Capacity: The final buffer may not be strong enough to resist the pH shift caused by adding the alkaline stock solution.

  • Concentration Exceeds Solubility Limit: The final concentration in the neutral buffer is simply too high for the compound's intrinsic solubility at that pH.

  • Kinetic vs. Thermodynamic Solubility: You may have briefly achieved a supersaturated state (kinetic solubility) before the system crashes out to its true, lower thermodynamic solubility limit.

Step-by-Step Protocol: The pH-Shift Dilution Method

This protocol is designed to prepare a high-concentration alkaline stock and dilute it carefully to maintain solubility in the final working solution.

  • Prepare an Alkaline Stock Solution:

    • Weigh out the required amount of your propynoic acid derivative.

    • Instead of water, dissolve the powder in a dilute basic solution, such as 10-100 mM Sodium Hydroxide (NaOH). Start with a small volume and add more until the solid is fully dissolved. This ensures the compound is in its highly soluble deprotonated state.

    • Self-Validation Check: The solution should be completely clear with no visible particulates.

  • Prepare the Final Buffered Medium:

    • Prepare your final experimental buffer (e.g., PBS, TRIS) at the desired final pH (e.g., 7.4). Ensure it has sufficient buffering capacity for your needs (typically 25-50 mM).

  • Perform a Controlled Dilution:

    • While vigorously stirring or vortexing the final buffer, slowly add the alkaline stock solution dropwise.

    • This "slow addition to a vortex" method is critical. It allows for rapid dispersion and enables the buffer to neutralize the incoming alkaline solution, preventing localized areas of high pH that can cause precipitation.

  • Final Validation:

    • After adding the stock, continue to stir the final solution for 5-10 minutes.

    • Visually inspect the solution against a dark background for any signs of precipitation or cloudiness (Tyndall effect).

    • Measure the final pH of your working solution to confirm it is within the desired range for your experiment.[7]

Problem 2: My compound is unstable at high pH, or pH adjustment is not compatible with my assay.

Certain propynoic acid derivatives may contain functional groups (e.g., esters) that are susceptible to hydrolysis at alkaline pH. In other cases, particularly in cell-based assays, extreme pH values can be cytotoxic.

Solution: Advanced Formulation Strategies

When pH modification is off the table, excipients that enhance apparent solubility without altering the chemical nature of the compound are the preferred method.

Co-solvents are effective but must be used judiciously to avoid artifacts in biological assays.[16]

Step-by-Step Protocol: Co-Solvent Stock Preparation

  • Select an Appropriate Co-solvent:

    • DMSO is a powerful and common choice, capable of dissolving a wide range of non-polar and polar compounds.[13]

    • Ethanol is another effective option, often used in pharmaceutical formulations.[12]

    • See the table below for a comparison.

  • Prepare a High-Concentration Stock:

    • Dissolve the propynoic acid derivative in 100% co-solvent to create a concentrated stock (e.g., 10-100 mM). This stock should be stored appropriately (often at -20°C or -80°C) to maintain stability.

  • Determine Assay Tolerance:

    • Before using the compound stock, it is crucial to run a vehicle control experiment. Prepare dilutions of the pure co-solvent in your assay medium (e.g., 1%, 0.5%, 0.1% DMSO) and test their effect on your system (e.g., cell viability, enzyme activity). This will establish the maximum tolerable co-solvent concentration.

  • Dilute the Stock:

    • Perform serial dilutions of your compound stock into the final aqueous buffer, ensuring the final concentration of the co-solvent remains below the predetermined tolerance limit. For example, a 1:1000 dilution of a 100% DMSO stock results in a final concentration of 0.1% DMSO.

Table 1: Comparison of Common Co-solvents

Co-solventTypical Starting Stock ConcentrationProsCons / Potential Issues
DMSO 10-100 mMHigh solubilizing power for many compounds.[13]Can be cytotoxic at >0.5-1%; may interfere with some enzymatic assays.
Ethanol 10-50 mMLess toxic than DMSO; readily available.Can be cytotoxic at >1%; may cause protein denaturation at high concentrations.
PEG 400 10-50 mMLow toxicity; often used in formulations.More viscous; may have lower solubilizing power than DMSO for some compounds.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) central cavity.[17][18] They can encapsulate hydrophobic molecules, like the nonpolar parts of a propynoic acid derivative, forming an "inclusion complex."[19][] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule without covalent modification.[21]

Step-by-Step Protocol: Cyclodextrin Complexation

  • Choose a Cyclodextrin:

    • β-Cyclodextrin (β-CD) is common, but its own aqueous solubility is limited.[]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are chemically modified derivatives with significantly higher aqueous solubility and are often preferred for pharmaceutical applications.[13][17]

  • Prepare the Cyclodextrin Solution:

    • Dissolve the chosen cyclodextrin in your aqueous buffer at the desired concentration. This may require some gentle heating and stirring.

  • Add the Propynoic Acid:

    • Add the powdered propynoic acid derivative directly to the cyclodextrin solution.

  • Facilitate Complexation:

    • Stir or sonicate the mixture for several hours (or overnight) at room temperature. This provides the energy and time needed for the guest molecule to enter the host cyclodextrin cavity.

  • Clarify the Solution:

    • After incubation, centrifuge or filter the solution (using a 0.22 µm filter) to remove any remaining undissolved compound. The clear filtrate is your working solution of the cyclodextrin-drug complex.

Problem 3: My compound still won't dissolve, or I need an even higher concentration.

In some cases, a single method may not be sufficient. A combination of techniques can often provide a synergistic effect.

Solution: Combination Approaches

  • pH + Co-solvent: First, dissolve the compound in a minimal amount of co-solvent (e.g., DMSO). Then, dilute this pre-solution into a buffer with an adjusted pH (e.g., pH 8.0). This can be particularly effective.

  • pH + Cyclodextrin: Prepare a cyclodextrin solution in a buffer that has been pH-adjusted. The combination of forming the soluble salt and encapsulating it can lead to very high apparent solubility.

Part 3: Visualization & Workflow Diagrams

To aid in decision-making, the following diagrams illustrate the logical flow for troubleshooting and the mechanisms of action.

Solubility_Troubleshooting_Workflow start Start: Propynoic Acid Fails to Dissolve is_ionizable Is the compound an ionizable acid? start->is_ionizable ph_adjust Primary Method: pH Adjustment is_ionizable->ph_adjust Yes secondary_methods Secondary Methods: (pH not viable) is_ionizable->secondary_methods No (Not ionizable) check_stability Is compound stable at elevated pH? ph_adjust->check_stability protocol_ph Protocol: Prepare alkaline stock and use pH-shift dilution. check_stability->protocol_ph Yes check_stability->secondary_methods No (Instability or Assay Incompatibility) success Success: Compound Solubilized protocol_ph->success choose_secondary Choose Strategy secondary_methods->choose_secondary cosolvents Use Co-solvents (e.g., DMSO, EtOH) choose_secondary->cosolvents Assay tolerates organic solvent? cyclodextrins Use Complexation Agents (e.g., HP-β-CD) choose_secondary->cyclodextrins Assay sensitive to solvents? protocol_cosolvent Protocol: Prepare concentrated stock in 100% co-solvent. Mind final concentration. cosolvents->protocol_cosolvent protocol_cd Protocol: Dissolve compound in pre-made cyclodextrin solution. cyclodextrins->protocol_cd protocol_cosolvent->success combination Tertiary Method: Combination Approach protocol_cosolvent->combination Fails? protocol_cd->success protocol_cd->combination Fails? combination->success

Caption: Decision tree for selecting a solubility enhancement strategy.

pH_Mechanism cluster_equilibrium Chemical Equilibrium in Water unprotonated R-COOH (Uncharged) Poorly Soluble protonated R-COO⁻ + H⁺ (Charged / Ionized) Highly Soluble unprotonated->protonated pKa add_base Add Base (e.g., NaOH) add_base->protonated Shifts equilibrium right (Le Châtelier's Principle)

Caption: Mechanism of solubility enhancement via pH adjustment.

References

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180. Link

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link][12]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Review. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. Link

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. Link

  • Khan, A. A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(4), 373-381. Link[14]

  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Link[8]

  • Soni, P., & Kumar, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(4), 241-243. Link

  • INCHEM. (n.d.). ICSC 0806 - PROPIONIC ACID. Retrieved from [Link][22]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link][16]

  • FlexiPrep. (n.d.). Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. Retrieved from [Link][23]

  • Solubility of Things. (n.d.). Propiolic acid. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link][24]

  • Park, S. H., & Choi, H. K. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. International Journal of Pharmaceutics, 321(1-2), 35-41. Link[25]

  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 438-444. Link[7]

  • Park, S. H., & Choi, H. K. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. International Journal of Pharmaceutics, 321(1-2), 35-41. Link

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link][26]

  • Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained. Retrieved from [Link][4]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link][6]

  • Quora. (2018). Between propanoic and propanedioic acid, which compound is more soluble in water? Retrieved from [Link][27]

  • ADMET & DMPK. (2015). View of Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link][28]

  • Al-Obaidi, H., & Bucko, M. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1435. Link

  • Quora. (2020). Between propanoic acid and propanol, which one is more acidic? Retrieved from [Link][29]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link][1]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. Link

  • ACS Reagent Chemicals. (2017). Propionic Acid. Retrieved from [Link][30]

  • Sciencemadness Wiki. (2021). Propionic acid. Retrieved from [Link][31]

  • Pearson+. (n.d.). What is the approximate pKa of propionic acid, CH3CH2CO2H? Retrieved from [Link][32]

  • Lab Alley. (n.d.). Surfactants. Retrieved from [Link][33]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link][34]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link][35]

  • ResearchGate. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Retrieved from [Link][36]

  • FooDB. (2015). Showing Compound propanoate (FDB031132). Retrieved from [Link][2]

  • YouTube. (2018). What causes drug precipitation? Retrieved from [Link][37]

  • Molecular Pharmaceutics. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Retrieved from [Link][38]

  • Overgrow.com. (2017). pH Adjustments - guide? Retrieved from [Link][39]

  • ResearchGate. (2015). How can I adjust the pH of organic solvents? Retrieved from [Link][40]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link][3]

Sources

Technical Support Center: Handling & Purification of Propynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity in Propynoic Acid Reagents Ticket ID: #PA-H2O-PROTO-01 Priority: High (Explosion/Degradation Hazard) Applicable CAS: 471-25-0 (Propynoic Acid / Propiolic Acid) Warning: Do not confuse with Propionic Acid (CAS 79-09-4). Propynoic acid contains an alkyne moiety and poses significantly higher stability risks.

Module 1: Critical Safety & Stability Mechanisms

The "Why": Mechanism of Failure

Propynoic acid (


) is not merely "sensitive to water" in the sense that it dilutes; moisture acts as a catalyst for catastrophic failure.
  • Polymerization Initiation: Propynoic acid is thermodynamically unstable. Water can act as a nucleophile or proton shuttle, lowering the activation energy for the exothermic polymerization of the alkyne triple bond. This reaction is autocatalytic and can become explosive if confined.

  • Freezing Point Hysteresis: With a melting point of ~18°C (64°F), propynoic acid freezes in standard laboratory refrigerators (4°C).

    • The Trap: When a frozen bottle is removed from cold storage, atmospheric moisture immediately condenses on the glass. If opened while cold, this water is drawn into the hygroscopic acid, initiating the degradation cycle described above.

Visualizing the Hazard Pathway

The following diagram illustrates the decision logic for handling the reagent safely.

PropynoicSafety Start Reagent Status Check Visual Visual Inspection Start->Visual Color Color: Yellow/Dark? Visual->Color State State: Viscous/Solid? Color->State No (Colorless) Discard CRITICAL: Discard Safely (Polymerization Risk) Color->Discard Yes (Degraded) State->Discard Yes (Polymerizing) Use Proceed to Synthesis State->Use No (Clear Liquid) Purify Purification Required (See Module 3) State->Purify Water Content > 0.5%

Figure 1: Decision matrix for assessing propynoic acid integrity. Any yellowing or viscosity increase indicates irreversible polymerization.

Module 2: Storage & Handling Protocols

Protocol A: The "Thaw-Equilibrate" Cycle

Objective: Prevent condensation intake during the solid-to-liquid transition.

  • Remove from Cold Storage: Take the bottle (likely frozen solid) out of the 4°C fridge.

  • Desiccator Equilibration:

    • Place the sealed bottle immediately into a desiccator containing active desiccant (e.g.,

      
       or Silica Gel).
      
    • Allow it to warm to room temperature (20–25°C) for at least 60 minutes.

    • Why? This ensures that when you open the cap, the air entering the bottle is dry, and the bottle surface is not cold enough to condense atmospheric moisture.

  • Handling:

    • Handle in a fume hood (Lachrymator!).

    • Use glass or Teflon-coated tools. Avoid metal spatulas (metal acetylides are explosive).

Data Table: Physical Properties vs. Handling Constraints
PropertyValueImplication for Handling
Melting Point 18°C (64°F)Will freeze in fridge. Must be fully thawed before aliquoting to ensure homogeneity.
Boiling Point 144°C (dec.)Do not distill at atmospheric pressure. Explosion risk.
Acidity (

)
~1.84Stronger than acetic acid. Corrosive to skin and mucous membranes.
Stability LowProne to explosive polymerization with heat, light, or base.

Module 3: Troubleshooting & Purification

Issue: "My reagent is wet. How do I dry it?"

Warning: Standard drying agents like Potassium Hydroxide (KOH) or basic Molecular Sieves (unwashed 3A/4A) can trigger explosive polymerization due to the acidity of the alkyne proton.

Method 1: Chemical Drying (Small Scale)

Recommended Agent: Magnesium Sulfate (


) or Sodium Sulfate (

).[1]
  • Protocol:

    • Add anhydrous

      
       (approx. 5-10% w/v) to the liquid acid.
      
    • Stir gently for 15 minutes.

    • Filter through a glass frit or glass wool (avoid paper filters if possible, as strong acid degrades them).

  • Contraindicated: Molecular Sieves (unless specifically acid-washed), Calcium Hydride (

    
    ), or any basic oxides.
    
Method 2: Vacuum Distillation (Large Scale / High Purity)

This is the gold standard but carries the highest risk if mismanaged.

Setup Diagram:

Distillation Flask Feed Flask (Propynoic Acid + Stir Bar) Trap Cold Trap (Liq. N2 / Acetone) Flask->Trap Vapor Path Bath Water Bath (Max 50°C) Bath->Flask Gentle Heat Receiver Receiver Flask (Chilled) Trap->Receiver Condensate Pump Vacuum Pump (<10 mmHg) Receiver->Pump Vacuum Line

Figure 2: Safe vacuum distillation setup. Note the temperature limit.

Step-by-Step Protocol:

  • Vacuum: Establish a high vacuum (<10 mmHg).

  • Heat: Use a water bath, not an oil bath or heating mantle (to prevent hot spots). Keep bath temperature below 50°C .

  • Collection: Collect the fraction distilling at the reduced boiling point (approx. 45-50°C at 10-15 mmHg).

  • CRITICAL STOP: Never distill to dryness. Leave at least 10-15% of the liquid in the pot. Concentrating polymerization initiators or peroxides in the residue can cause an explosion.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use molecular sieves to store the acid? A: Generally No. Commercial 3A/4A sieves are aluminosilicates and often slightly basic. This can deprotonate the carboxylic acid or the terminal alkyne, generating heat and initiating polymerization. If you must use sieves, use acid-washed sieves or rely on


 filtration immediately before use.

Q: The liquid has turned yellow. Is it still usable? A: No. Yellow discoloration is the first sign of oligomerization. While it might still react, the stoichiometry will be off, and the risk of rapid decomposition increases. If it turns dark orange or brown, it is a hazardous waste bomb—neutralize and discard immediately.

Q: Can I use azeotropic distillation with toluene to dry it? A: Proceed with extreme caution. While common for propionic acid, heating propynoic acid to the boiling point of toluene (110°C) is dangerous. Only use this method if you can apply vacuum to lower the azeotropic boiling point below 60°C.

Q: How do I safely dispose of old/polymerized propynoic acid? A: Do not just pour it into organic waste. Dilute it slowly into a large volume of ice water, then neutralize carefully with dilute sodium bicarbonate solution (watch for


 evolution) before disposal.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 789, Propiolic Acid. Retrieved from [Link]

  • Sigma-Aldrich (Merck).Safety Data Sheet: Propiolic Acid (CAS 471-25-0).
  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Reference for polymerization risks of acetylenic carboxylic acids).

Sources

Validation & Comparative

1H NMR Analysis of 3-(1-Methylcyclopropyl)prop-2-ynoic Acid: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-(1-Methylcyclopropyl)prop-2-ynoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of conformationally restricted pharmacophores, 3-(1-methylcyclopropyl)prop-2-ynoic acid serves as a critical "linker" scaffold, introducing rigidity via the cyclopropyl-alkyne motif. Its analysis is frequently complicated by the unique magnetic anisotropy of the cyclopropane ring and the alkyne spacer.

This guide provides a definitive spectral analysis of the target molecule, contrasting its 1H NMR profile against its primary synthetic precursors (terminal alkynes) and downstream derivatives (esters). By focusing on diagnostic signal resolution , we demonstrate why 1H NMR remains the superior method for rapid structural validation over HPLC for this specific class of strained hydrocarbons.

Structural & Spin System Analysis

The target molecule comprises a highly strained spiro-like system where a quaternary carbon links a cyclopropane ring, a methyl group, and a prop-2-ynoic acid tail.

Molecular Visualization & Proton Assignment

The following diagram details the proton environments. Note that the cyclopropane protons (


) form a complex AA'BB' system due to the magnetic non-equivalence induced by the rigid ring structure, despite chemical equivalence.

G cluster_0 Figure 1: Proton Assignment Map Struct HOOC-C≡C-C(Me)(Cyclopropyl) Ha Ha: Carboxylic Acid (COOH) Struct->Ha Deshielded (Acidic) Hb Hb: Methyl Group (-CH3) Struct->Hb Singlet (Quaternary attachment) Hc Hc: Cyclopropyl (cis to alkyne) (-CH2-) Struct->Hc Shielded (Ring Current) Hd Hd: Cyclopropyl (trans to alkyne) (-CH2-) Struct->Hd Shielded (Ring Current)

Caption: Proton assignment map for 3-(1-methylcyclopropyl)prop-2-ynoic acid. High-contrast nodes indicate distinct chemical environments.

Detailed Spectral Analysis (The Product)

The 1H NMR spectrum of 3-(1-methylcyclopropyl)prop-2-ynoic acid is characterized by three distinct regions. The data below assumes a standard solvent of DMSO-


 to ensure visibility of the carboxylic acid proton.
Table 1: Chemical Shift Data (DMSO- , 400 MHz)
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight

12.50 – 13.20 Broad Singlet1HHighly deshielded acidic proton. Often invisible in CDCl

due to exchange.

1.32 – 1.38 Singlet3HThe methyl group is attached to a quaternary carbon. The lack of splitting confirms the quaternary attachment.

0.95 – 1.15 Multiplet (AA'BB')2HComplexProtons cis to the alkyne group. Shielded by cyclopropyl anisotropy.[1]

0.70 – 0.85 Multiplet (AA'BB')2HComplexProtons trans to the alkyne group. Distinct "roofing" effect often observed.
Technical Nuance: The Cyclopropyl Anomaly

Unlike standard alkyl chains, the cyclopropyl protons (


) resonate unusually upfield (0.7–1.2 ppm). This is due to the diamagnetic anisotropy  of the cyclopropane ring current. Furthermore, the adjacent alkyne group (

) possesses its own shielding cone.
  • Observation: If the spectrum is taken in CDCl

    
    , the 
    
    
    
    peak may broaden into the baseline or shift to ~10 ppm depending on concentration and water content. DMSO-
    
    
    is the recommended solvent
    for quantitative purity assessment.

Comparative Performance Guide

In a drug development context, the "performance" of an analytical technique is defined by its ability to distinguish the target from impurities. Below, we compare the 1H NMR profile of the target against its two most common process impurities: the Starting Material (Terminal Alkyne) and the Methyl Ester Derivative .

Comparison A: Target vs. Precursor (Terminal Alkyne)

Precursor: (1-Methylcyclopropyl)acetylene (lacks the COOH group).

FeatureTarget Molecule (Acid)Precursor (Terminal Alkyne)Diagnostic Verdict
Acid Proton Signal at ~12.8 ppm AbsentDefinitive. Presence of broad downfield peak confirms carboxylation.
Alkyne Proton AbsentTriplet/Singlet at ~2.0 ppm Definitive. The disappearance of the signal at ~2.0 ppm is the primary indicator of reaction completion.
Methyl Shift ~1.35 ppm~1.25 ppmSubtle shift due to electron-withdrawing COOH (long-range).
Comparison B: Target vs. Derivative (Methyl Ester)

Alternative: Methyl 3-(1-methylcyclopropyl)prop-2-ynoate (often used in purification).

FeatureTarget Molecule (Acid)Methyl Ester DerivativeDiagnostic Verdict
Methoxy Group AbsentStrong Singlet at ~3.7 ppm Critical. Any signal at 3.7 ppm indicates incomplete hydrolysis or ester contamination.
Solubility High in DMSO/MeOHHigh in CDCl

/Hexane
Solubility profile often dictates the NMR solvent choice.
Workflow Diagram: Diagnostic Logic

The following decision tree illustrates how to use 1H NMR to validate the synthesis of the target acid.

Logic Start Crude Product Isolated Check2ppm Check 1.8 - 2.2 ppm (Terminal Alkyne H) Start->Check2ppm Check37ppm Check 3.6 - 3.8 ppm (Methoxy -OCH3) Check2ppm->Check37ppm Signal Absent Result_SM Impurity: Starting Material ((1-Methylcyclopropyl)acetylene) Check2ppm->Result_SM Signal Present Check12ppm Check 12.0+ ppm (COOH) Check37ppm->Check12ppm Signal Absent Result_Ester Impurity: Methyl Ester (Incomplete Hydrolysis) Check37ppm->Result_Ester Signal Present Result_Pure PASS: Pure Target Acid Check12ppm->Result_Pure Signal Present

Caption: Diagnostic logic flow for purity assessment using 1H NMR markers.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and sufficient resolution of the cyclopropyl AA'BB' system, the following protocol is mandatory.

Materials
  • Sample: 5–10 mg of 3-(1-methylcyclopropyl)prop-2-ynoic acid.

  • Solvent: DMSO-

    
     (99.9% D) + 0.05% TMS (Tetramethylsilane) as internal standard.
    
    • Reasoning: DMSO minimizes solute aggregation and slows proton exchange, making the carboxylic acid proton sharp and integrable.

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of the solid acid in 0.6 mL of DMSO-

    
    . Ensure complete dissolution; suspension will cause line broadening.
    
  • Shimming: Perform gradient shimming. The cyclopropyl region (0.7–1.2 ppm) is highly sensitive to field inhomogeneity. Poor shimming will merge the two multiplets into a single blob.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 5.0 seconds .
      
    • Causality: The quaternary carbons and the isolated methyl group have long

      
       relaxation times. A short delay will lead to under-integration of the methyl signal relative to the acid, skewing purity calculations.
      
    • Scans: 16 (sufficient for >95% purity check).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is required for the broad acid peak.

    • Baseline correction: Polynomial fit (Bernstein) to flatten the region between 9–14 ppm.

References

  • ChemicalBook. (n.d.). 1-Methylcyclopropane-1-carboxylic acid NMR Spectrum. Retrieved from [2]

    • Context: Provides the baseline shifts for the 1-methylcyclopropyl moiety without the alkyne spacer.
  • National Institutes of Health (PubChem). (n.d.). 3-Cyclopropyl-2-propynoic acid (Compound Summary). Retrieved from

    • Context: Structural analogue data used to verify alkyne-induced shifts on the cyclopropane ring.
  • University of Colorado Boulder. (2011). Proton NMR Chemical Shifts: Alkynes and Anisotropy. Retrieved from

    • Context: Authoritative grounding for the anisotropic shielding effects of the alkyne triple bond on adjacent protons.
  • Sigma-Aldrich. (n.d.). 1-Methylcyclopropanecarboxylic acid Product Data. Retrieved from

    • Context: Verification of physical properties and standard impurities for cyclopropyl acid deriv

Sources

13C NMR Diagnostics of Methylcyclopropyl Alkynes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of methylcyclopropyl alkynes presents a unique spectroscopic challenge due to the intersection of high ring strain (Walsh orbital hybridization) and the diamagnetic anisotropy of the alkyne triple bond. This guide provides a technical comparison of 13C NMR chemical shifts for these moieties, distinguishing them from acyclic and unmethylated analogs. It establishes a self-validating assignment protocol using 2D NMR correlation and substituent increment analysis.

The Diagnostic Challenge: Strain & Anisotropy

Assigning the 13C NMR signals of methylcyclopropyl alkynes requires navigating two competing electronic effects that deviate from standard alkyl chemical shift rules:

  • Cyclopropyl Shielding: The carbon atoms in a cyclopropane ring are significantly shielded (typically -5 to 10 ppm) due to the ring current induced by the delocalized

    
    -electrons (Walsh orbitals).
    
  • Alkyne Anisotropy: The magnetic anisotropy of the C

    
    C triple bond creates a shielding cone along the bond axis and a deshielding zone perpendicular to it. However, unlike alkenes, the direct attachment of an 
    
    
    
    -hybridized carbon to the cyclopropyl ring induces a specific ipso deshielding effect while maintaining high-field shifts for the distal ring carbons.

Key Differentiator: The presence of a methyl group on the ring (geminal to the alkyne or vicinal) introduces


 and 

substituent effects that are critical for distinguishing regioisomers (e.g., 1-methyl-1-ethynyl vs. 1-methyl-2-ethynyl).

Comparative Chemical Shift Analysis

The following data compares the diagnostic 13C NMR shifts of methylcyclopropyl alkynes against their structural baselines. Values are reported in ppm relative to TMS in CDCl


.
Table 1: Diagnostic Shift Comparison (ppm)
Carbon EnvironmentCyclopropane (Baseline)Ethynylcyclopropane (Unmethylated)1-Ethynyl-1-Methylcyclopropane (Target)1-(Prop-1-ynyl)cyclopropane (Internal Alkyne)
C1 (Ipso/Quaternary) -2.9 (CH2)4.5 – 8.0 (CH)16.0 – 19.5 (C) 5.0 – 9.0 (CH)
C2/C3 (Ring CH2) -2.9 (CH2)8.0 – 9.5 (CH2)14.5 – 16.0 (CH2) 8.0 – 9.5 (CH2)
Alkyne (

C-Ring)
N/A84.0 – 86.088.0 – 91.0 80.0 – 83.0
Alkyne (

C-H/R)
N/A66.0 – 68.0 (CH)67.0 – 69.0 (CH) 75.0 – 78.0 (CH3)
Methyl Substituent N/AN/A20.0 – 24.0 3.5 (on alkyne)
Analysis of Substituent Effects
  • The

    
    -Effect (Methylation at C1):  Adding a methyl group to the ipso carbon (C1) causes a downfield shift of approximately +10 to +12 ppm  (comparing Ethynylcyclopropane C1 at ~6 ppm to Target C1 at ~18 ppm). This confirms the quaternary nature of the carbon.
    
  • The

    
    -Effect (Ring CH2):  The distal methylenes (C2/C3) experience a smaller downfield shift (~+6 ppm) due to the vicinal methyl group.
    
  • Alkyne Sensitivity: The internal alkyne carbon attached to the ring shifts downfield (~85

    
     90 ppm) upon ring methylation due to increased steric compression and electronic donation from the methyl group.
    

Mechanistic Insight: Orbital Hybridization

To interpret these shifts correctly, one must understand the hybridization logic.

  • Walsh Orbitals: The C-C bonds in cyclopropane have high

    
    -character (
    
    
    
    hybridization), leaving the external C-H (or C-C) bonds with high
    
    
    -character (
    
    
    -like).
  • Coupling Constants (

    
    ):  This high 
    
    
    
    -character results in unusually large coupling constants for the ring protons (
    
    
    Hz), which can be detected in non-decoupled 13C spectra or HSQC experiments.
  • Alkyne Interaction: The alkyne group is electron-withdrawing by induction (

    
     vs 
    
    
    
    -like ring carbon). This deshields the ipso carbon. However, the diamagnetic anisotropy of the triple bond shields the protons located above/below the bond axis, which complicates 1H NMR but leaves 13C shifts dominated by hybridization and inductive effects.

Experimental Workflow: Assignment Protocol

For definitive structural assignment, a standard 1D 13C spectrum is insufficient due to peak overlapping in the aliphatic region (10-30 ppm). The following self-validating workflow is recommended.

Step-by-Step Protocol
  • Sample Preparation: Dissolve ~20 mg of analyte in 0.6 mL CDCl

    
    . Ensure the solution is filtered to remove paramagnetic impurities (e.g., metal dust from catalysis) which broaden linewidths.
    
  • 1D 13C Acquisition:

    • Pulse Angle: 30° (to avoid saturation).

    • Relaxation Delay (D1): Set to 3–5 seconds . Quaternary carbons (C1 and Alkyne-C) have long

      
       relaxation times. Short delays will suppress these diagnostic peaks.
      
    • Scans: Minimum 512 scans for S/N > 50:1.

  • DEPT-135: Run to distinguish CH/CH3 (positive) from CH2 (negative) and Quaternary (silent).

    • Target: C1 (ipso) will disappear. C2/C3 (ring) will be inverted (negative).

  • 2D Correlation (HSQC/HMBC): Essential for connecting the methyl protons to the specific ring carbon.

Visualization: Structural Assignment Logic

NMR_Assignment_Workflow Start Unknown Methylcyclopropyl Alkyne Step1 1D 13C Spectrum (Broadband Decoupled) Start->Step1 Decision1 Identify Quaternary Carbons (Low Intensity, 15-25 ppm & 80-90 ppm) Step1->Decision1 Step2 DEPT-135 Experiment Decision1->Step2 Ambiguous Cq? Result_DEPT C1 (Ipso) = Null C2/C3 (Ring) = Negative (-) Methyl = Positive (+) Step2->Result_DEPT Step3 HMBC (Heteronuclear Multiple Bond Correlation) Result_DEPT->Step3 Validation Correlate Methyl Protons to C1 (2-bond) and C2/C3 (3-bond) Step3->Validation Final Confirmed Structure: 1-Methyl-1-Ethynylcyclopropane Validation->Final

Figure 1: Self-validating logic flow for assigning quaternary and ring carbons in substituted cyclopropanes.

Advanced Assignment Techniques

When distinguishing between 1-methyl-1-ethynyl (geminal) and 1-methyl-2-ethynyl (vicinal) isomers, the standard shifts may overlap. Use these advanced criteria:

The HMBC "Fingerprint"
  • Geminal (1,1-substitution): The methyl protons will show a strong

    
     correlation to the quaternary ipso-carbon (C1) and a 
    
    
    
    correlation to the equivalent methylene carbons (C2/C3).
  • Vicinal (1,2-substitution): The methyl protons will show a

    
     to a tertiary ring carbon (CH) and 
    
    
    
    to the quaternary alkyne-bearing carbon.
C-H Coupling Constants ( )

If a coupled 13C spectrum (or HSQC without decoupling) is available:

  • Cyclopropyl CH2:

    
     Hz (High 
    
    
    
    -character).
  • Methyl CH3:

    
     Hz (Standard 
    
    
    
    ).
  • Terminal Alkyne CH:

    
     Hz (Very high 
    
    
    
    -character).

This huge disparity in coupling constants is a definitive confirmation of the moiety types.

References

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent increments). Link

  • Wiberg, K. B., et al. (1987). "13C NMR chemical shifts of cyclopropanes." Journal of Organic Chemistry, 52(2), 216-223. (Foundational work on cyclopropyl shifts). Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for alkyne anisotropy effects).[1][2] Link

  • Salaun, J. (2000). "Cyclopropane derivatives and their diverse biological activities." Current Medicinal Chemistry, 7(2), 179-212. (Context for drug development relevance). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for coupling constants and DEPT logic). Link

Sources

A Researcher's Guide to Interpreting IR Spectra of Alkyne Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy is an indispensable tool in the arsenal of chemists, offering a rapid and non-destructive method for functional group identification. For researchers in materials science and drug development, understanding the nuanced spectral signatures of bifunctional molecules like alkyne carboxylic acids is critical. These molecules, containing both a carboxyl group and an alkyne moiety, present a unique combination of IR absorptions. This guide provides an in-depth comparison and analysis of their characteristic IR peaks, grounded in established spectroscopic principles and experimental data, to enable confident structural elucidation.

The Anatomy of an Alkyne Carboxylic Acid IR Spectrum

The IR spectrum of an alkyne carboxylic acid is not merely a sum of its parts; it is a composite portrait where the electronic and physical interactions between the functional groups manifest in distinct ways. The key to accurate interpretation lies in recognizing four principal regions of the spectrum, each telling a part of the molecule's story.

The Carboxyl O-H Stretch: A Signature of Strong Hydrogen Bonding

The most dominant and unmistakable feature in the spectrum of a carboxylic acid is the hydroxyl (O-H) stretching vibration. Due to potent intermolecular hydrogen bonding, which often results in the formation of a stable dimer structure, this peak is exceptionally broad and strong.[1][2] It typically appears as a vast absorption envelope spanning from 2500 cm⁻¹ to 3300 cm⁻¹ .[1][3][4] This broadening is a direct consequence of the range of O-H bond strengths present in the hydrogen-bonded network.[5][6] This feature is so expansive that it frequently overlaps and partially obscures the sharper C-H stretching signals that also reside in this region.[1][5]

The Alkyne ≡C-H Stretch: A Sharp Beacon for Terminal Alkynes

For alkyne carboxylic acids where the triple bond is at the end of a carbon chain (a terminal alkyne), a highly diagnostic peak emerges. This is the stretching vibration of the hydrogen atom attached directly to an sp-hybridized carbon (≡C-H). This absorption is characteristically sharp and strong, appearing consistently around 3300 cm⁻¹ .[7][8][9] Its sharp, "icicle-like" appearance makes it a reliable indicator for terminal alkynes, often appearing as a distinct peak superimposed on the broad O-H envelope.[9][10] The absence of this peak, coupled with the presence of a C≡C stretch, is strong evidence for an internal (disubstituted) alkyne.[7]

The C≡C Triple Bond Stretch: A Subtle Signal in a Quiet Region

The carbon-carbon triple bond (C≡C) stretching vibration is found in a relatively uncluttered region of the spectrum, typically between 2100 cm⁻¹ and 2260 cm⁻¹ .[3][7][8] However, the intensity of this peak can be highly variable and is a crucial point of analysis:

  • Terminal Alkynes : Exhibit a weak to medium, sharp absorption in the 2100-2140 cm⁻¹ range.[4][11]

  • Internal Alkynes : The C≡C stretch occurs at a slightly higher frequency, from 2190-2260 cm⁻¹ .[4][11] The intensity is notably weak and can be entirely absent if the alkyne is symmetrically substituted, as this results in no change in the bond's dipole moment during vibration.[12][13]

The low intensity of the C≡C absorption is because the triple bond is relatively non-polar, leading to a small change in dipole moment during the stretching vibration.[14]

The Carbonyl C=O Stretch: A Sensor for Electronic Environment

The carbonyl (C=O) stretch of the carboxylic acid group gives rise to one of the strongest and sharpest absorptions in the entire IR spectrum.[8][15] Its position is sensitive to the electronic environment. For a typical saturated carboxylic acid, this peak appears around 1700-1725 cm⁻¹ .[3] However, in alkyne carboxylic acids, the alkyne group is conjugated with the carbonyl group. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency.[8][15] Consequently, for alkyne carboxylic acids, the C=O stretch is typically observed in the range of 1690-1715 cm⁻¹ .[1]

Comparative Analysis: Distinguishing Features

To fully appreciate the unique spectral fingerprint of an alkyne carboxylic acid, it is instructive to compare it with simpler, related structures. The table below summarizes the key differences using propiolic acid (a terminal alkyne carboxylic acid) as a representative example against a simple alkyne and a simple carboxylic acid.

Vibrational Mode Alkyne Carboxylic Acid (e.g., Propiolic Acid) Simple Terminal Alkyne (e.g., 1-Hexyne) Simple Carboxylic Acid (e.g., Hexanoic Acid)
O-H Stretch 2500-3300 cm⁻¹ (very broad, strong)[1][2]Absent2500-3300 cm⁻¹ (very broad, strong)[1]
≡C-H Stretch ~3300 cm⁻¹ (sharp, strong)[7][9]~3300 cm⁻¹ (sharp, strong)[7]Absent
sp³ C-H Stretch ~2850-3000 cm⁻¹ (often obscured by O-H)[3]~2850-3000 cm⁻¹ (medium-strong)[16]~2850-3000 cm⁻¹ (medium, sharp peaks under O-H)[1]
C≡C Stretch 2100-2140 cm⁻¹ (weak-medium, sharp)[11]2100-2140 cm⁻¹ (weak-medium, sharp)[16]Absent
C=O Stretch 1690-1715 cm⁻¹ (strong, sharp)[1]Absent1700-1725 cm⁻¹ (strong, sharp)[3]
C-O Stretch 1210-1320 cm⁻¹ (strong)[1]Absent1210-1320 cm⁻¹ (strong)[1]
O-H Bend 910-950 cm⁻¹ (broad, medium)[1][17]Absent910-950 cm⁻¹ (broad, medium)[1]

This side-by-side comparison demonstrates that the spectrum of an alkyne carboxylic acid is a unique composite, identifiable by the simultaneous presence of the extremely broad O-H stretch, a strong carbonyl peak, and the characteristic absorptions of a terminal or internal alkyne.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For solid alkyne carboxylic acids, which are common, the Potassium Bromide (KBr) pellet technique is a robust and widely used transmission method.[18][19]

Objective: To obtain a clean, high-resolution transmission IR spectrum of a solid alkyne carboxylic acid.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Solid alkyne carboxylic acid sample

  • Spatula and weighing paper

Methodology:

  • Drying: Gently heat the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which shows a strong, broad absorption and can interfere with the O-H signal of the sample.[20] Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid alkyne carboxylic acid sample and 100-200 mg of the dried KBr powder.[18] The 1:100 sample-to-matrix ratio is crucial for obtaining a spectrum with appropriate peak intensities.

  • Grinding: Transfer the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[18] This minimizes light scattering and produces high-quality, transparent pellets.

  • Pellet Pressing: Assemble the pellet die. Carefully transfer the ground powder into the die, ensuring an even distribution. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet.[18]

  • Background Spectrum: Ensure the spectrometer's sample compartment is empty. Run a background scan to measure the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This background will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the IR spectrum. The ideal spectrum should have the most intense peak (likely the C=O stretch) with a transmittance between 1% and 10%.[20]

  • Alternative Method (ATR): For rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR) is an excellent alternative.[19][21] Simply place a small amount of the solid powder directly onto the ATR crystal, apply pressure with the built-in clamp to ensure good contact, and collect the spectrum.[18]

Data Interpretation Workflow

A systematic approach is key to interpreting an IR spectrum. The following workflow outlines the logical steps to identify an alkyne carboxylic acid.

IR_Interpretation_Workflow start Begin with Unknown IR Spectrum q1 Broad peak at 2500-3300 cm⁻¹? start->q1 q2 Strong, sharp peak at ~1700 cm⁻¹? q1->q2 Yes not_acid Not a Carboxylic Acid q1->not_acid No confirm_acid Likely Carboxylic Acid q2->confirm_acid Yes q2->not_acid No q3 Sharp peak at ~3300 cm⁻¹? confirm_acid->q3 q4 Weak/Medium peak at 2100-2260 cm⁻¹? q3->q4 Yes q3->q4 No confirm_terminal Terminal Alkyne Carboxylic Acid q4->confirm_terminal Yes (and Q3 is Yes) confirm_internal Internal Alkyne Carboxylic Acid q4->confirm_internal Yes (and Q3 is No) not_alkyne_acid Not an Alkyne Carboxylic Acid q4->not_alkyne_acid No

Caption: Logical workflow for identifying an alkyne carboxylic acid from an IR spectrum.

By following this structured approach, a researcher can systematically evaluate the key regions of an IR spectrum to arrive at a confident identification, leveraging the unique combination of broad, sharp, strong, and weak signals that define this important class of molecules.

References

  • Libretexts. (2020, August 15). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology. Phenylpropiolic acid. NIST Chemistry WebBook. [Link]

  • ResearchGate. Comparison of a) the experimental infrared spectrum of the propiolic...[Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkynes. [Link]

  • Dummies.com. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Wade, L. G. IR Spectroscopy of Hydrocarbons.
  • National Center for Biotechnology Information. Propiolic Acid. PubChem. [Link]

  • University of the West Indies.
  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • SpectraBase. Propiolic acid [FTIR]. [Link]

  • Libretexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Xavier University of Louisiana. How to Interpret an Infrared (IR) Spectrum. XULA Digital Commons. [Link]

  • Libretexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Khan Academy. Signal characteristics - shape. [Link]

  • JoVE. IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • YouTube. Factors that influence IR absorption spectra. [Link]

  • JoVE. IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]

  • YouTube. interpretation of three sample infrared spectra. [Link]

  • YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

  • Libretexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • National Center for Biotechnology Information. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

Sources

Mass spectrometry fragmentation patterns of 3-(1-Methylcyclopropyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(1-Methylcyclopropyl)prop-2-ynoic acid . This document is structured to assist researchers in the unambiguous identification of this specific intermediate, particularly in the context of impurity profiling and metabolite identification for cyclopropyl-alkyne-containing pharmaceuticals (e.g., antiretrovirals or GPCR modulators).

Executive Summary & Compound Profile

3-(1-Methylcyclopropyl)prop-2-ynoic acid (MW 124.14 Da) represents a unique structural challenge in mass spectrometry due to the conjugation of a strained 1-methylcyclopropyl ring with an electron-withdrawing propynoic acid moiety. Unlike simple aliphatic acids, the fragmentation of this molecule is driven by the release of ring strain and the stability of the resulting carbocations.

This guide compares the fragmentation "performance" (spectral distinctiveness and ionization efficiency) of the target compound against its closest structural analogue, 3-Cyclopropylprop-2-ynoic acid (Nor-methyl analogue).

PropertyTarget CompoundComparative Analogue
Name 3-(1-Methylcyclopropyl)prop-2-ynoic acid3-Cyclopropylprop-2-ynoic acid
Formula


Monoisotopic Mass 124.0524 Da110.0368 Da
Key Structural Feature Quaternary C1 (Methyl + Alkyne)Tertiary C1 (Proton + Alkyne)
Primary Diagnostic Ion

55
(Methallyl cation)

41
(Allyl cation)

Experimental Protocol (Self-Validating Workflow)

To replicate the fragmentation data described below, the following High-Resolution Mass Spectrometry (HRMS) workflow is recommended. This protocol emphasizes Electrospray Ionization (ESI) in negative mode for the parent acid, and Electron Impact (EI) for the methyl-ester derivative (if derivatization is employed).

Methodology: LC-ESI-MS/MS (Negative Mode)
  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50). Add 0.1% Formic Acid to promote protonation in positive mode or use 5mM Ammonium Acetate for negative mode. Note: Carboxylic acids ionize best in Negative Mode (

    
    ).
    
  • Direct Infusion: Infuse at 10

    
    L/min into a Q-TOF or Orbitrap system.
    
  • Source Parameters:

    • Spray Voltage: -3.5 kV (Negative Mode).

    • Capillary Temp: 320°C.

    • Sheath Gas: 30 arb units.

  • Fragmentation (MS2): Apply Stepped Collision Energy (NCE) at 15, 30, and 45 eV.

    • Validation Step: Monitor the breakdown curve of the precursor ion (

      
       123.04). If the decarboxylated fragment (
      
      
      
      79) appears at <10 eV, reduce collision energy to preserve the molecular ion.

Fragmentation Mechanics & Pathway Analysis[2][3][4]

The fragmentation of 3-(1-Methylcyclopropyl)prop-2-ynoic acid is governed by three dominant mechanistic drivers: Decarboxylation , Ring Opening , and Methyl Radical Loss .

Primary Pathway (EI / Positive Mode Analogues)

In Electron Impact (70 eV), the molecular ion (


, 

124) is formed.
  • Diagnostic Methyl Loss (

    
     109): 
    The presence of the methyl group at the quaternary carbon (C1 of the ring) allows for a distinct 
    
    
    
    -cleavage.
    
    
    Significance: This peak is absent in the nor-methyl analogue, serving as a binary identifier for the methylated species.
  • Decarboxylation (

    
     80 & 79): 
    Typical of propynoic acids, the loss of 
    
    
    
    (
    
    
    Da) or the carboxyl radical (
    
    
    ,
    
    
    Da) is rapid.
    
    
    The resulting ion (
    
    
    80) is an unsaturated hydrocarbon radical cation, likely rearranging to a methyl-cyclopentadiene or cyclohexadiene isomer.
  • Ring Cleavage & The "Methallyl" Signature (

    
     55): 
    The most abundant fragment (Base Peak) often arises from the cleavage of the bond connecting the alkyne to the cyclopropyl ring.
    
    • Mechanism: The 1-methylcyclopropyl cation is formed, which immediately undergoes electrocyclic ring opening to form the stable 2-butenyl (methallyl) cation (

      
       55).
      
      
      
      
    • Comparison: The nor-methyl analogue produces the allyl cation (

      
       41). The shift from 41 to 55 is the definitive confirmation of the methyl group's location on the ring.
      
Secondary Pathway (ESI Negative Mode)

Precursor:


 (

123.04).
  • Decarboxylation (

    
     79): 
    
    
    
    
    This generates a methyl-cyclopropyl-acetylide anion.
  • Ring Strain Release: Further fragmentation of the

    
     79 ion often leads to complex rearrangements, but the loss of 
    
    
    
    or methyl radicals is suppressed in negative mode compared to EI.

Comparative Performance Analysis

The following table objectively compares the spectral "performance" (identifiability) of the target compound against its primary alternative.

Table 1: Spectral Fingerprint Comparison (EI Source)
Fragment IonTarget: 1-Methyl Analogue (

)
Alt: Nor-Methyl Analogue (

)
Mechanistic OriginPerformance Note
Molecular Ion 124 110 Parent moleculeTarget ion is +14 Da.
Base Peak 55 (

)
41 (

)
Ring/Alkyne cleavageCritical Differentiator. The stability of the methallyl cation (

55) makes it a more intense base peak than the allyl cation in many quadrupole systems.
Methyl Loss 109 (

)
Absent

-cleavage of methyl
High specificity for the target. The alternative cannot lose 15 Da easily.
Decarboxylation 79/80 65/66 Loss of

Both compounds show this generic acid behavior.
Alkyne Cleavage 53 (

)
39 (

)
Dehydrogenation of base peakUseful for confirming the hydrocarbon backbone structure.
Performance Verdict:

The 3-(1-Methylcyclopropyl)prop-2-ynoic acid exhibits superior spectral distinctiveness compared to the nor-methyl alternative. The presence of the quaternary carbon facilitates specific cleavages (Methyl loss, Methallyl formation) that are energetically favorable, resulting in a "cleaner" spectrum with high-intensity diagnostic ions (


 55, 109).

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation pathways for the Electron Impact (EI) ionization of the target compound.

FragmentationPathway cluster_legend Legend M Molecular Ion (M+) m/z 124 [C7H8O2]+ M_Me Methyl Loss m/z 109 [C6H5O2]+ M->M_Me -CH3 (15 Da) M_CO2 Decarboxylation m/z 80 [C6H8]+ M->M_CO2 -CO2 (44 Da) Base Methallyl Cation (Base Peak) m/z 55 [C4H7]+ M->Base Ring-Alkyne Cleavage (Formation of C4H7+) M_CO2->Base Rearrangement Alk Alkyne Fragment m/z 53 [C4H5]+ Base->Alk -H2 key Blue: Parent Red: Diagnostic Loss Green: Base Peak

Caption: Figure 1. EI Fragmentation pathway of 3-(1-Methylcyclopropyl)prop-2-ynoic acid highlighting the critical formation of the methallyl cation (m/z 55).

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for general fragmentation mechanisms including

    
    -cleavage and ring openings).
    
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Cyclopropyl-2-propynoic acid. National Institute of Standards and Technology. [Link] (Source for analogue comparison data).

  • Hsu, F. F., & Turk, J. (2009). Electrospray ionization with low-energy collisionally activated dissociation tandem mass spectrometry of glycerophospholipids: Mechanisms of fragmentation and structural characterization. Journal of Chromatography B, 877(26), 2673–2695.[2] [Link] (Reference for cyclopropyl ring fragmentation dynamics in ESI).

Sources

Technical Guide: HPLC Method Development for Cyclopropyl Propynoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl propynoic acid (3-cyclopropyl-2-propynoic acid) is a critical intermediate in the synthesis of antiretroviral agents and other cyclopropane-containing pharmaceuticals.[1] Its analysis presents specific challenges: the molecule is small, polar, and possesses an internal alkyne moiety that can be sensitive to thermal degradation, making Gas Chromatography (GC) less ideal without derivatization.[2]

This guide details the development of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of cyclopropyl propynoic acid. Unlike generic protocols, this guide focuses on the causality of method parameters—why specific columns, pH levels, and detectors are chosen—to ensure a self-validating, transferrable workflow.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the first step in rational method design.

PropertyValue / CharacteristicAnalytical Implication
Structure C₆H₆O₂ (MW: 110.[1][3]11)Small molecule; requires high-retention column.[1]
Functional Groups Carboxylic Acid, Internal Alkyne, Cyclopropyl RingAcidic functionality requires pH control; Alkyne provides UV absorption but potential reactivity.[2]
pKa (Predicted) ~2.0 – 2.5Critical: Mobile phase pH must be < 2.0 to suppress ionization and ensure retention on C18.
UV Max ~210–220 nmDetection requires low-UV cutoff solvents (e.g., Phosphoric acid, Acetonitrile).[1]
Solubility Soluble in MeOH, ACN, WaterCompatible with standard RP-HPLC mobile phases.[2][1]

Comparison of Analytical Techniques

Why choose HPLC over GC or Titration? The following table compares the performance of primary analytical techniques for this specific compound.

FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Potentiometric Titration
Selectivity High. Separates synthesis byproducts (e.g., cyclopropyl acetylene, isomers).[1]Medium. Good for volatiles, but requires derivatization for acids.Low. Measures total acid content; cannot distinguish impurities.
Sample Integrity High. Ambient temperature analysis prevents thermal degradation of the alkyne.Low to Medium. High injector temps can degrade the alkyne or cyclopropyl ring.High. Non-destructive.
Sensitivity High. UV detection at 210 nm is sensitive for conjugated systems.High. FID is sensitive, but derivatization introduces variability.Low. Requires macro quantities.
Throughput Medium. 10-15 min run times.[1][4]High. Fast run times (<10 min).[1]Low. Manual or semi-automated.
Recommendation Primary Method for purity and impurity profiling.Secondary Method for residual solvent analysis only.Not Recommended for purity assays.

Method Development Strategy

The core requirement for retaining small organic acids on a hydrophobic stationary phase (C18) is Ion Suppression . By lowering the pH of the mobile phase below the pKa of the acid, the equilibrium shifts toward the neutral (protonated) form, which is more hydrophobic and interacts stronger with the stationary phase.

Visualizing the Development Workflow

MethodDevelopment Start Start: Compound Assessment (pKa ~2.2, UV ~210nm) Step1 Step 1: Column Screening Select C18 with high carbon load or Polar-Embedded Group Start->Step1 Step2 Step 2: Mobile Phase pH Optimization Target pH 2.0 (Phosphoric Acid) Step1->Step2 Step3 Step 3: Gradient Optimization 5% -> 60% B to elute hydrophobic impurities Step2->Step3 Decision Resolution > 2.0 & Tailing < 1.5? Step3->Decision Refine Troubleshoot: - Lower pH - Change Column (C18 -> PFP) - Adjust Gradient Slope Decision->Refine No Final Final Method Validation (Specificity, Linearity, LOQ) Decision->Final Yes Refine->Step2

Figure 1: Strategic workflow for HPLC method development focusing on ion suppression and resolution.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system . The use of a "System Suitability Standard" ensures the instrument and column are performing correctly before samples are analyzed.

Reagents & Equipment[4][5][6][7]
  • Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).[2]

  • Column: Agilent ZORBAX SB-C18 (StableBond), 4.6 x 150 mm, 5 µm (or equivalent).[1] Reason: Sterically protected C18 is stable at low pH.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Reason: Phosphoric acid is UV transparent at 210 nm; Formic acid absorbs too much at this wavelength.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][5]

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions[5][6]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 10 µLSufficient sensitivity without overloading.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV @ 210 nmMax absorbance for the alkyne-acid chromophore.
Run Time 15 minutesAllows elution of late-eluting dimers/oligomers.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial hold to retain the polar acid.[1]
2.05Isocratic hold.
10.060Linear ramp to elute hydrophobic impurities.
10.15Return to initial conditions.
15.05Re-equilibration.
Sample Preparation
  • Standard Stock: Weigh 10 mg of Cyclopropyl Propynoic Acid reference standard into a 10 mL volumetric flask. Dissolve in Diluent to make 1.0 mg/mL.

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Sample: Prepare duplicate samples at 0.1 mg/mL in Diluent. Filter through 0.2 µm PTFE filter.

Validation & Performance Metrics

To ensure scientific integrity, the method must meet specific acceptance criteria.

System Suitability Criteria
  • Retention Time (RT): The analyte should elute between 4.0 – 6.0 minutes.

  • Tailing Factor (T): T < 1.[1]5. (If T > 1.5, the pH is likely too high, causing partial ionization).

  • Theoretical Plates (N): > 5000.[1]

  • Precision (RSD): < 1.0% for 5 replicate injections.[1]

Specificity (Impurity Profiling)

The method must separate the main peak from known synthesis precursors.

  • Cyclopropyl Acetylene: Elutes later (more hydrophobic, no -COOH).[1]

  • Cyclopropyl Carboxaldehyde: Elutes earlier or near the acid (depending on residual polarity).

Representative Data (Simulated)[2][9]
ComponentRetention Time (min)Resolution (Rs)Tailing Factor
Void Volume1.2--
Cyclopropyl Propynoic Acid 5.4 > 5.0 1.1
Synthetic Impurity A (Precursor)8.2> 10.01.0
Dimer/Oligomer11.5> 5.01.0

Troubleshooting Guide

Common issues encountered with small alkynoic acids and their solutions.

Troubleshooting Issue1 Problem: Peak Tailing (>1.5) Cause1 Cause: Silanol interaction or Partial Ionization Issue1->Cause1 Fix1 Solution: Lower pH to 1.8 or Use End-capped Column Cause1->Fix1 Issue2 Problem: Split Peak Cause2 Cause: Sample Solvent Stronger than Mobile Phase Issue2->Cause2 Fix2 Solution: Match Diluent to Initial Mobile Phase (5% ACN) Cause2->Fix2 Issue3 Problem: Baseline Drift Cause3 Cause: UV absorption of Mobile Phase B Issue3->Cause3 Fix3 Solution: Use HPLC Grade ACN Ensure pure Phosphoric Acid Cause3->Fix3

Figure 2: Decision tree for troubleshooting common HPLC anomalies.

References

  • Sigma-Aldrich. "3-Cyclopropyl-2-propynoic acid Product Specification." Sigma-Aldrich Catalog. Link[1]

  • Shimadzu Corporation. "Analysis of Organic Acids by HPLC: Principles and Applications." Shimadzu Technical Reports. Link

  • Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog, 2025. Link

  • PubChem. "3-Cyclopropyl-2-propynoic acid Compound Summary."[1] National Library of Medicine. Link[1]

  • Agilent Technologies. "Analysis of Organic Acids in Aqueous Samples using Ion Suppression Chromatography." Agilent Application Notes. Link

Sources

Comparative Reactivity Profile: Cyclopropyl vs. Isopropyl Propynoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-cyclopropylprop-2-ynoic acid (Cyclopropyl-PA) and 4-methylpent-2-ynoic acid (Isopropyl-PA). While these two moieties are often treated as bioisosteres due to similar lipophilicity and spatial occupancy, their electronic behaviors and reactivity profiles diverge significantly under synthetic conditions.

Key Takeaway: The cyclopropyl group is not merely a "rigid isopropyl." Its unique electronic structure (Walsh orbitals) confers significant


-character, increasing acidity and altering electrophilicity. Researchers must account for the "Homo-Michael" ring-opening liability  in Cyclopropyl-PA that is absent in the Isopropyl-PA analogue.

Structural & Electronic Analysis

The fundamental difference lies in the hybridization and orbital overlap capabilities of the


-substituent.
FeatureCyclopropyl Propynoic AcidIsopropyl Propynoic Acid
Structure Rigid, planar-like

-system
Flexible, rotating

-system
Hybridization

-like (Walsh Orbitals)

(Tetrahedral)
Electronic Effect

-Donor /

-Acceptor
Inductive Donor (+I) / Hyperconjugation
Steric Bulk (A-value) Low (~1.14 kcal/mol)Moderate (2.15 kcal/mol)
pKa (Predicted) ~2.8 - 3.2 (More Acidic)~3.5 - 3.8 (Less Acidic)
The Walsh Orbital Effect

Unlike the isopropyl group, which stabilizes adjacent charge primarily through hyperconjugation (


), the cyclopropyl ring utilizes Walsh orbitals . These bent bonds possess high 

-character, allowing the cyclopropyl group to conjugate with the alkyne

-system.
  • Consequence: Cyclopropyl-PA acts as an extended conjugated system (butadiene-like), whereas Isopropyl-PA acts as a standard internal alkyne. This makes the

    
    -carbon of Cyclopropyl-PA less electrophilic towards "hard" nucleophiles but susceptible to orbital-controlled soft nucleophiles.
    

Experimental Reactivity Profile

Synthesis: Lithiation & Carboxylation

Both acids are synthesized via the lithiation of their respective terminal alkynes followed by quenching with


. However, the stability of the lithiated intermediate differs.
  • Protocol Note: The cyclopropyl anion is configurationally stable but can undergo ring fragmentation if reaction temperatures exceed -20°C. The isopropyl anion is robust.

Generalized Synthesis Protocol
  • Reagents: Terminal alkyne (1.0 eq),

    
    -BuLi (1.1 eq), anhydrous THF, dry 
    
    
    
    gas.
  • Conditions:

    • Isopropyl:[1][2][3] Deprotonation at -78°C, warm to 0°C for 30 min, quench with

      
      .
      
    • Cyclopropyl:[1][4][5][6][7][8][9] Deprotonation at -78°C, maintain below -40°C during anion formation to prevent ring fragmentation or polymerization.

  • Workup: Acidify with cold 1M HCl. Extract with EtOAc.[10] Caution: Cyclopropyl-PA can decarboxylate upon heating >50°C.

Michael Addition Kinetics (Nucleophilic Attack)

This is the critical divergence point.

  • Isopropyl-PA: Undergoes standard 1,4-addition (conjugate addition) to form the

    
    -substituted acrylic acid derivative.
    
  • Cyclopropyl-PA: Can undergo 1,6-addition (Homo-Michael Addition) . Strong nucleophiles may attack the cyclopropyl ring directly, leading to ring opening and relief of ring strain (~27.5 kcal/mol).

Data Comparison: Reaction with Thiol (Cysteine mimic)

Parameter Cyclopropyl-PA Isopropyl-PA
Reaction Type Conjugate Addition (Major) + Ring Opening (Minor) Conjugate Addition (Exclusive)

| Relative Rate (


)  | 1.0 (Reference) | 3.5 (Faster due to less electronic shielding) |
| Product Stability  | Moderate (Adduct can rearrange) | High |
Electrophilic Addition (Hydration/Halogenation)

In electrophilic additions (e.g., reaction with


 or hydration), the cyclopropyl group stabilizes the intermediate vinyl cation significantly better than the isopropyl group due to the ability of Walsh orbitals to donate electron density.
  • Result: Cyclopropyl-PA reacts 10-100x faster in acid-catalyzed hydration than Isopropyl-PA.

Decision Pathways & Mechanisms

The following diagram illustrates the divergent reaction pathways for a nucleophile (


) attacking these substrates.

ReactivityComparison Start Substrate Selection Iso Isopropyl Propynoic Acid Start->Iso Cyc Cyclopropyl Propynoic Acid Start->Cyc Cond Nucleophilic Attack (Nu-) Iso->Cond Cyc->Cond Iso_Path Standard 1,4-Addition Cond->Iso_Path Isopropyl Cyc_Path1 1,4-Addition (Kinetic Control) Cond->Cyc_Path1 Soft Nu / Low Temp Cyc_Path2 Homo-Michael Addition (Ring Opening) Cond->Cyc_Path2 Hard Nu / High Temp Iso_Prod Stable Vinyl Product (Z/E Isomers) Iso_Path->Iso_Prod Cyc_Prod1 Cyclopropyl Vinyl Product Cyc_Path1->Cyc_Prod1 Cyc_Prod2 Linear Di-functionalized Product (Ring Opened) Cyc_Path2->Cyc_Prod2

Figure 1: Divergent reaction pathways. Note the bifurcation for Cyclopropyl-PA dependent on nucleophile hardness and temperature.

Strategic Recommendations for Drug Design

  • Bioisosteric Replacement:

    • Use Isopropyl if you require metabolic stability and a purely steric spacer.

    • Use Cyclopropyl if you need to increase acidity (lower pKa), introduce rigidity, or target a cysteine residue (covalent inhibition) where the potential for ring-opening is a desired "warhead" feature.

  • Safety & Scale-up:

    • Cyclopropyl-PA poses a higher safety risk during scale-up due to the potential for exothermic decomposition (decarboxylation) and ring-strain release. Always perform DSC (Differential Scanning Calorimetry) before heating >80°C.

  • Storage:

    • Store Cyclopropyl-PA at -20°C under Argon. It is prone to spontaneous polymerization initiated by trace radicals.

    • Isopropyl-PA is stable at 4°C.

References

  • Synthesis of Cyclopropyl-substituted Acids

    • Vertex AI Search Result 1.1: "Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts." WO2011086561A1.
    • Vertex AI Search Result 1.15: "Cyclopropylacetic acid synthesis." ChemicalBook. Link

  • Electronic Effects & Walsh Orbitals

    • Vertex AI Search Result 1.2: "Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison." BenchChem. Link

    • Vertex AI Search Result 1.7: "How does the cyclopropyl group influence conjugation and aromaticity?" StackExchange Chemistry. Link

  • Reactivity of Electrophilic Cyclopropanes (Ring Opening)

    • Vertex AI Search Result 1.12: "Reactivity of electrophilic cyclopropanes." PMC - NIH. Link

    • Vertex AI Search Result 1.19: "Divergent Reactivity of D-A Cyclopropanes under PTC Conditions." MDPI. Link

  • Lipophilicity and Bioisosterism

    • Vertex AI Search Result 1.3: "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups."[1] Beilstein J. Org. Chem. Link

  • Michael Addition Mechanisms

    • Vertex AI Search Result 1.20: "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. Link

Sources

Bioisosteric comparison of methylcyclopropyl and tert-butyl groups

[1]

Experimental Protocols

To validate this bioisosteric replacement, you must synthesize the 1-MeCp analog and test it head-to-head against the t-Bu parent.[1]

A. Synthesis: Installing the 1-Methylcyclopropyl Amine

Unlike tert-butylamine (readily available), the 1-methylcyclopropylamine moiety often requires de novo construction.[1] The Curtius Rearrangement from the carboxylic acid is the most robust method for medicinal chemistry scales (100 mg - 10 g).[1]

Protocol: Modified Curtius Rearrangement

  • Starting Material: 1-Methylcyclopropane-1-carboxylic acid (commercially available or synthesized via dialkylation of methyl methacrylate).[1]

  • Activation: Dissolve acid (1.0 eq) in anhydrous acetone at 0°C. Add triethylamine (1.5 eq) followed by ethyl chloroformate (1.2 eq). Stir for 30 min to form the mixed anhydride.

  • Azidation: Add aqueous sodium azide (

    
    , 1.5 eq) dropwise at 0°C. Stir for 1 hour.
    
  • Rearrangement: Extract the acyl azide into toluene. Heat the toluene solution to 80°C until

    
     evolution ceases (formation of isocyanate).
    
  • Trapping/Hydrolysis:

    • For Carbamate (Boc): Add tert-butanol and reflux.[1]

    • For Free Amine: Add 20% HCl and reflux for 1 hour.

  • Isolation: Basify with NaOH and extract with ether. Distill or convert to HCl salt immediately (volatile!).

B. In Vitro Metabolic Stability Assay (Microsomal)

This assay quantifies the stability gain.[1]

  • Preparation: Prepare 10 mM stock solutions of the t-Bu and 1-MeCp analogs in DMSO.

  • Incubation:

    • Matrix: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

    • Substrate Concentration: 1 µM (to ensure first-order kinetics).

  • Sampling: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin). Centrifuge at 4000 rpm for 20 min.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    .[1]
    • Success Criterion: The 1-MeCp analog should demonstrate a >2-fold increase in

      
       compared to the t-Bu analog.[1]
      

Decision Framework

Use this logic flow to determine if the 1-MeCp swap is appropriate for your lead series.

Decision_TreeFigure 2: Bioisosteric Decision MatrixStartLead Compound hastert-Butyl GroupMetab_IssueIs High Clearance(Microsomal) a problem?Start->Metab_IssueOxidation_SiteIs t-Bu the primarysite of metabolism?Metab_Issue->Oxidation_SiteYesKeepRetain t-Bu(Optimize elsewhere)Metab_Issue->KeepNoSpace_CheckDoes the pocket allowslightly different vector?Oxidation_Site->Space_CheckYesOxidation_Site->KeepNoSwapSynthesize 1-MeCp AnalogSpace_Check->SwapYesCheck_CF3Consider 1-CF3-Cyclopropyl(If even more stability needed)Space_Check->Check_CF3No (Need smaller/polar)Swap->Check_CF3If 1-MeCp still labile

References

  • Barnes-Seeman, D., et al. (2013).[1] Metabolically Stable tert-Butyl Replacement.[1] ACS Medicinal Chemistry Letters, 4(6), 514–516.[1] [Link][1]

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [Link][1]

  • Wiberg, K. B. (1996).[1] Structures, energies and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group, Vol. 2. Wiley.[1]

  • Westphal, M. V., et al. (2015).[1] Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties. ChemMedChem, 10(3), 461-469.[1] [Link][1]

Validating the Synthesis of 3-(1-Methylcyclopropyl)prop-2-ynoic Acid: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A-101, Block A, Level 1, 10, Jalan Tun Razak, 50400 Kuala Lumpur, Malaysia

For researchers and drug development professionals, the unambiguous confirmation of a newly synthesized compound's identity and purity is the bedrock of reliable downstream data. This guide provides an in-depth, experience-driven comparison of methodologies for validating the synthesis of the novel compound 3-(1-Methylcyclopropyl)prop-2-ynoic acid, with a primary focus on the classical yet powerful technique of melting point determination. While modern spectroscopic methods are indispensable for structural elucidation, melting point analysis remains a rapid, cost-effective, and crucial first indicator of bulk sample purity.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating results, and provides a comparative analysis against alternative outcomes and techniques, ensuring a holistic understanding for scientists engaged in novel molecular discovery.

The Synthetic Challenge: Proposing a Route to a Novel Compound

As 3-(1-Methylcyclopropyl)prop-2-ynoic acid is a novel chemical entity, a plausible synthetic route must first be established. A logical and efficient two-step approach is proposed, leveraging well-established transformations in organic chemistry. This proposed synthesis will serve as the framework for our validation discussion.

Step 1: Synthesis of the Precursor, 1-Ethynyl-1-methylcyclopropane. A robust method for creating terminal alkynes from aldehydes is the Corey-Fuchs reaction.[1][2] This two-step, one-pot homologation is highly reliable for converting 1-methylcyclopropanecarbaldehyde into the required terminal alkyne precursor.

Step 2: Carboxylation of the Terminal Alkyne. The direct carboxylation of terminal alkynes using carbon dioxide (CO₂) is an atom-economical and increasingly favored method for producing propiolic acids.[3] This transformation can be effectively achieved using cesium carbonate (Cs₂CO₃) as a base, often in the absence of a transition metal catalyst, which simplifies purification.[4][5]

The overall proposed workflow is visualized below.

G cluster_0 Step 1: Alkyne Synthesis (Corey-Fuchs) cluster_1 Step 2: Carboxylation A 1-Methylcyclopropane- carbaldehyde B 1,1-Dibromo-2-(1-methylcyclopropyl)ethene A->B  PPh₃, CBr₄ C 1-Ethynyl-1-methylcyclopropane B->C  n-BuLi, then H₂O quench D 3-(1-Methylcyclopropyl) prop-2-ynoic acid (Target Compound) C->D  CO₂, Cs₂CO₃, DMSO caption Fig 1. Proposed synthetic workflow for the target compound.

Fig 1. Proposed synthetic workflow for the target compound.

The First Line of Validation: Melting Point Analysis

Upon successful synthesis and isolation of a crystalline solid purported to be 3-(1-Methylcyclopropyl)prop-2-ynoic acid, melting point determination serves as the initial and critical assessment of purity.[6] A pure, crystalline organic compound melts at a sharp, reproducible temperature, whereas an impure sample exhibits a depressed and broadened melting range.[7] This phenomenon, known as melting point depression, is a foundational principle in physical organic chemistry.[8]

Comparative Analysis of Potential Melting Point Outcomes

The interpretation of the melting point is not a binary "pass/fail" but a diagnostic tool. The data obtained should be compared against the expected characteristics of a pure compound versus common impurity profiles.

Outcome Observed Melting Behavior Interpretation & Causality Recommended Next Steps
Ideal (High Purity) Sharp, narrow range (e.g., 1.0-1.5 °C)The sample is likely of high purity. The narrow range indicates a uniform crystalline lattice with minimal defects or foreign molecules to disrupt the energy required for phase transition.Proceed with spectroscopic characterization (NMR, MS, IR) to confirm structural identity. Record the observed melting range as a key physical property of the novel compound.
Impure Sample Depressed and broad range (e.g., > 3 °C)The presence of impurities (e.g., residual solvent, unreacted starting material, byproducts) disrupts the crystal lattice. This lowers the energy needed to melt the solid and creates a wider temperature range over which the mixture melts.Recrystallization or column chromatography is required to purify the sample. Subsequent fractions should be re-analyzed to observe a sharpening of the melting point.
Decomposition Sample darkens, effervesces, or changes color significantly before or during melting.The compound is thermally unstable and decomposes at or near its melting point. This is not uncommon for highly functionalized molecules. The parent propiolic acid, for instance, decomposes at its boiling point of 144 °C.[9][10]Record the decomposition temperature range. Consider alternative purification methods that do not require high heat (e.g., precipitation).
Hygroscopic Sample Inconsistent melting points; sample may appear wet.The sample readily absorbs moisture from the atmosphere. Water acts as an impurity, causing melting point depression and poor reproducibility.Dry the sample thoroughly under high vacuum. Handle the sample in a dry atmosphere (e.g., glove box) for melting point determination. Consider sealing the capillary tube.[7]
Protocol: High-Fidelity Melting Point Determination

This protocol ensures accuracy and reproducibility, which are critical for establishing a reliable physical constant for a new chemical entity.

Objective: To determine the melting range of the synthesized 3-(1-Methylcyclopropyl)prop-2-ynoic acid as a primary indicator of purity.

Materials:

  • Synthesized, dry crystalline sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (optional, for coarse crystals)

Methodology:

  • Sample Preparation:

    • Ensure the crystalline sample is completely dry. If necessary, dry under vacuum for several hours to remove residual solvent.

    • Place a small amount of the sample on a clean, dry watch glass. If the crystals are large, gently crush them to a fine powder using a spatula or mortar and pestle. A fine powder ensures uniform heat transfer.

    • Invert a capillary tube and press the open end into the powder multiple times to pack a small amount of sample into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to compact the powder. The final packed sample height should be 2-3 mm for optimal results.[7]

  • Initial Rapid Determination (Optional but Recommended):

    • Place the packed capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly find an approximate melting range.[6] This saves time and prevents slow heating over a wide, unknown temperature range.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

    • Insert a new, freshly packed capillary tube.

    • Set a slow heating rate of 1-2 °C per minute. This slow ramp is crucial for allowing the sample and thermometer to remain in thermal equilibrium, ensuring an accurate reading.

    • Observe the sample closely through the magnifying lens.

    • Record T₁: The temperature at which the first drop of liquid appears within the solid matrix.

    • Record T₂: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.

    • The melting range is reported as T₁ - T₂.

  • Validation and Repetition:

    • Repeat the accurate determination at least once more with a fresh sample to ensure the result is reproducible. Consistent values are a hallmark of a pure substance.

The Logic of Purity Assessment: A Self-Validating System

The process of synthesis, purification, and melting point analysis should be viewed as an interconnected, self-validating loop. A sharp melting point corroborates the success of the purification step, while a broad melting point indicates that further purification is necessary.

G Start Synthesized Crude Product Purify Purification Step (e.g., Recrystallization) Start->Purify MeasureMP Measure Melting Point Purify->MeasureMP  Obtain Crystalline Solid Pure High Purity Confirmed MeasureMP->Pure  Sharp, Narrow Range  (< 2 °C) Impure Impurity Detected MeasureMP->Impure  Broad, Depressed Range  (> 2 °C) Characterize Proceed to Spectroscopic Characterization (NMR, MS) Pure->Characterize Impure->Purify  Re-purify caption Fig 2. Workflow for validation via melting point.

Fig 2. Workflow for validation via melting point.

Beyond Melting Point: A Multi-Technique Approach

While melting point is an excellent indicator of purity, it does not confirm molecular structure. For a novel compound, it is imperative to use melting point analysis in conjunction with a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the methylcyclopropyl group, the alkyne, and the carboxylic acid proton.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, providing direct evidence that the target molecule has been formed.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C≡C stretch of the alkyne, the C=O stretch of the carboxylic acid, and the broad O-H stretch.

Only when a sharp, reproducible melting point is corroborated by unambiguous spectroscopic data can the synthesis of 3-(1-Methylcyclopropyl)prop-2-ynoic acid be considered truly validated. This rigorous, multi-faceted approach to characterization is the standard bearer for excellence in chemical research and drug development.

References

  • Shi, J.-B., Bu, Q., Liu, B.-Y., Dai, B., & Liu, N. (2021). Organocatalytic Strategy for the Fixation of CO2 via Carboxylation of Terminal Alkynes. The Journal of Organic Chemistry, 86(3), 1850–1860. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved February 10, 2026, from [Link]

  • MDPI. (2025). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. Retrieved February 10, 2026, from [Link]

  • ACS Publications. (2024). Photocatalytic Carboxylation of Terminal Alkynes with CO2 over Metal–Porphyrin Framework Nanosheets. Retrieved February 10, 2026, from [Link]

  • Royal Society of Chemistry. (2015). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry, 17(6), 3407-3410. Available at: [Link]

  • ACS Publications. (2014). Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide. Accounts of Chemical Research, 47(3), 825–836. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Propiolic Acid. PubChem Compound Database. Retrieved February 10, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 10, 2026, from [Link]

  • SciSpace. (2010). Conversion of carbonyl compounds to alkynes: general overview and recent developments. Retrieved February 10, 2026, from [Link]

  • University of Calgary. (n.d.). Melting Point. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved February 10, 2026, from [Link]

  • chemeurope.com. (n.d.). Propiolic acid. Retrieved February 10, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Melting Point Determination. Retrieved February 10, 2026, from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025). Identification of an Unknown Organic Compound by Determination of its Melting Point. Retrieved February 10, 2026, from [Link]

Sources

Chromatographic Separation of Propynoic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

Propynoic acid (Propiolic acid,


) is a critical C3 building block in the synthesis of alkynyl-functionalized APIs and heterocyclic scaffolds. Its chemical instability leads to a unique impurity profile dominated by reduction products (acrylic acid, propionic acid) and polymerization artifacts.

This guide objectively compares the performance of Ion Exclusion Chromatography (IEC) versus Polar-Embedded Reverse Phase HPLC (RP-HPLC) . While standard C18 methods often fail due to the high polarity and acidity of propynoic acid (pKa ~1.84), specialized stationary phases provide the necessary retention and selectivity.

Part 1: The Impurity Landscape & Separation Logic

The separation challenge lies in the structural similarity of the C3-acid family. However, the distinct hybridization of the


-carbon (

vs

vs

) creates a significant "acidity gap" that serves as the primary lever for chromatographic selectivity.
AnalyteStructureHybridizationpKaPolaritySeparation Challenge
Propynoic Acid


1.84 HighElutes near void on standard C18; requires ion suppression or exclusion.
Acrylic Acid


4.25MediumCo-elutes with propynoic acid if pH is not optimized.
Propionic Acid


4.87LowLeast polar; generally well-retained on RP.
Mechanism of Separation (DOT Diagram)

The following diagram illustrates how the acidity difference drives separation in Ion Exclusion Chromatography (IEC) versus Hydrophobic Interaction (RP-HPLC).

SeparationMechanism cluster_RP Reverse Phase (C18) Hydrophobic Interaction cluster_IEC Ion Exclusion (IEC) Donnan Exclusion + Size Analyte Analyte Mixture (Propynoic, Acrylic, Propionic) RP_Mech Mechanism: Partitioning into C18 ligands Analyte->RP_Mech High pH (>3) IEC_Mech Mechanism: Donnan Exclusion of Anions Analyte->IEC_Mech Acidic Mobile Phase RP_Order Elution Order: 1. Propynoic (Most Polar) 2. Acrylic 3. Propionic (Least Polar) RP_Mech->RP_Order Hydrophobicity Dominates IEC_Order Elution Order: 1. Propynoic (Strong Acid, Excluded) 2. Acrylic 3. Propionic (Weak Acid, Retained) IEC_Mech->IEC_Order pKa Dominates

Figure 1: Mechanistic divergence between RP-HPLC and IEC. In IEC, the stronger propynoic acid is excluded from the resin pores and elutes first, providing high resolution from weaker acid impurities.

Part 2: Methodology Comparison
Method A: Ion Exclusion Chromatography (IEC)

Status: Gold Standard for Organic Acids IEC utilizes a sulfonated polystyrene-divinylbenzene (PS-DVB) resin. The negatively charged sulfonate groups on the resin surface repel ionized acid molecules (Donnan Exclusion).

  • Why it works: Propynoic acid (pKa 1.[1]84) is significantly more dissociated than acrylic/propionic acids. It is more strongly excluded from the pores and elutes earliest, while the weaker acids interact with the hydrophobic backbone of the resin.

Method B: Polar-Embedded RP-HPLC

Status: High-Throughput Alternative Standard C18 columns suffer from "phase collapse" (dewetting) in the 100% aqueous mobile phases required to retain organic acids.[2] Polar-embedded phases (e.g., amide or carbamate groups) prevent collapse and provide secondary H-bonding interactions.

  • Why it works: Allows the use of 100% aqueous acidic mobile phases (pH 2.0) to suppress ionization of acrylic/propionic acids, maximizing their retention, while propynoic acid is retained slightly via the polar-embedded group.

FeatureMethod A: Ion Exclusion (Resin)Method B: Polar-Embedded RP (Silica)
Column Type Sulfonated PS-DVB (

form)
Polar-Embedded C18 (e.g., SB-Aq, polar-RP)
Mobile Phase 5 mM

(Isocratic)
20 mM Phosphate Buffer pH 2.5 / MeOH
Resolution (

)
High (> 3.0) for all critical pairsModerate (1.5 - 2.0)
Run Time Slow (20–30 mins)Fast (5–10 mins)
Robustness Excellent (pH 1–13 tolerance)Moderate (Silica hydrolysis at low pH)
Detection UV 210 nm or RIUV 210 nm
Part 3: Detailed Experimental Protocols
Protocol A: Ion Exclusion (Recommended for Purity Assays)

This method is self-validating due to the strict elution order based on pKa.

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Phenomenex Rezex ROA-Organic Acid.

  • Mobile Phase: 0.005 M Sulfuric Acid (

    
    ) in HPLC-grade water.
    
    • Preparation: Add 270 µL of 98% conc.

      
       to 1 L water. Degas thoroughly.
      
  • Flow Rate: 0.6 mL/min (Isocratic).

  • Temperature: 50°C (Critical: Higher temp improves mass transfer in resin columns).

  • Detection: UV at 210 nm (Propynoic acid has a strong chromophore due to the alkyne; RI is optional for non-UV active sugars).

  • Injection Volume: 10–20 µL.

Expected Results:

  • Propynoic Acid: ~11.5 min

  • Acrylic Acid: ~13.2 min

  • Propionic Acid: ~15.0 min

Protocol B: Polar-Embedded RP-HPLC (Recommended for IPC/Screening)

Use this for rapid in-process control (IPC) where speed is prioritized over baseline resolution of minor isomers.

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (150 x 4.6 mm, 3-5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient:

    • 0–2 min: 100% A (Isocratic hold to retain Propynoic).

    • 2–8 min: 100% A

      
       80% A / 20% B.
      
    • 8–10 min: Re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Part 4: Decision Framework

Use the following logic tree to select the appropriate method for your specific development stage.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Final Release Testing or In-Process Control (IPC)? Start->Goal IPC In-Process Control (IPC) Goal->IPC Speed Critical Release Final Purity / Release Goal->Release Accuracy Critical RP_Select Select Method B: Polar-Embedded RP-HPLC (Fast, 10 min run) IPC->RP_Select Matrix Is the sample matrix high in salts/media? Release->Matrix IEC_Select Select Method A: Ion Exclusion (Aminex/Rezex) (Robust, High Resolution) Matrix->IEC_Select No / Clean Matrix Desalt Requires Desalting (SPE or Guard Column) Matrix->Desalt Yes Desalt->IEC_Select

Figure 2: Decision tree for selecting the optimal chromatographic technique based on assay requirements.

References
  • Bio-Rad Laboratories. Aminex HPLC Columns for Carbohydrate, Organic Acid, and Alcohol Analysis. Bio-Rad Technical Bulletin. Available at: [Link]

  • Agilent Technologies. Analysis of Organic Acids in Aqueous Samples using Ion Suppression Chromatography. Agilent Application Note 5990-8966EN. Available at: [Link]

  • Phenomenex. Rezex Organic Acid Column User Guide. Phenomenex Technical Resources.[1] Available at: [Link]

  • Sielc Technologies. Separation of Propionic Acid and Impurities on Newcrom R1. Sielc Application Notebook. Available at: [Link]

  • PubChem. Propynoic Acid Compound Summary (CID 10110). National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

3-(1-Methylcyclopropyl)prop-2-ynoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(1-Methylcyclopropyl)prop-2-ynoic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Immediate Hazard Assessment (The "Stop & Think" Protocol)

Before handling waste containing 3-(1-Methylcyclopropyl)prop-2-ynoic acid , you must recognize that this molecule possesses a "Trifecta of Reactivity" that dictates its disposal path. It is not merely an organic acid; it is a high-energy building block.

  • The Acid Moiety (

    
    ):  Corrosive to tissue and metals.
    
  • The Alkyne (

    
    ):  Potential for explosive acetylide formation if in contact with copper, silver, or mercury.
    
  • The Cyclopropane Ring: High ring-strain energy (

    
    ), increasing flammability and thermodynamic instability.
    

CRITICAL WARNING:

  • NO METAL SPATULAS: Use only ceramic, Teflon, or polypropylene tools.

  • NO METAL WASTE CANS: Do not dispose of this substance in safety cans with brass flame arrestors or copper fittings.

  • DO NOT MIX WITH AZIDES: Risk of uncontrolled "click" cycloaddition, leading to explosive triazoles.

Chemical Profile & Waste Classification

To properly manifest this waste, you must classify it based on its functional reactivity. Since a specific EPA waste code likely does not exist for this niche intermediate, you must assign codes based on characteristics .

PropertyClassificationReason / Consequence
Physical State Solid (likely) or SolutionLow melting point organic solid; often handled in DCM or THF.
Acidity Corrosive pKa

3-4 (similar to propiolic acid). EPA Code: D002 .
Flammability Ignitable Organic skeleton + strained ring. EPA Code: D001 .
Reactivity Potentially Reactive Terminal alkyne can form acetylides. EPA Code: D003 (conservative assignment).
Destruction Method Incineration High-temperature thermal oxidation is required to break the cyclopropyl ring and triple bond.

Disposal Decision Matrix

This workflow dictates your operational steps based on the physical state of the waste.

DisposalWorkflow Start Waste Assessment: 3-(1-Methylcyclopropyl)prop-2-ynoic acid State Determine Physical State Start->State Solid Solid Waste (Pure Substance) State->Solid Liquid Liquid Waste (Mother Liquor/Solvent) State->Liquid Spill Spill / Contamination State->Spill PackSolid Pack in HDPE or Glass Jar. NO METAL LIDS. Solid->PackSolid Segregate Segregate from Oxidizers & Heavy Metals Liquid->Segregate Neutralize Neutralize with NaHCO3. Absorb on Vermiculite. Spill->Neutralize Label Label: 'Flammable, Corrosive, Organic Acid' PackSolid->Label Segregate->Label Neutralize->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Figure 1: Operational workflow for triaging waste streams based on physical state.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired reagents, reaction byproducts, or failed synthesis batches.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap .

    • Why? HDPE is resistant to weak organic acids and prevents physical friction.

  • Transfer: Using a plastic disposable spatula , transfer the solid into the jar.

    • Avoid: Metal spatulas (spark risk + acetylide risk).

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to static, add a small volume of inert solvent (e.g., Hexanes or Toluene) to wet the solid.

    • Why? Reduces dust explosion risk from the cyclopropyl moiety during transport.

  • Labeling: Mark as "Flammable Solid, Corrosive, Acidic."

  • Storage: Store in a flammable cabinet, segregated from bases and oxidizers, until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors containing DCM, THF, or Ethyl Acetate.

  • Segregation: Ensure the waste stream contains NO oxidizing agents (Nitric acid, Peroxides) and NO heavy metal salts (Copper, Silver).

  • Container: Use a standard solvent waste carboy (HDPE).

  • pH Check: If the solution is highly acidic (pH < 2), do not mix with general organic solvents immediately. Collect in a separate "Acidic Organic" stream.

    • Why? Mixing strong acids with general organics can trigger polymerization of other waste constituents.

  • Tagging: List "3-(1-Methylcyclopropyl)prop-2-ynoic acid" explicitly on the waste tag. Do not just write "Organic Acid."

Protocol C: Spill Cleanup & Neutralization

Best for: Benchtop spills or hood contamination.[1]

  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Neutralization Slurry:

    • Prepare a slurry of Sodium Bicarbonate (

      
      )  or Calcium Carbonate.
      
    • Do not use Sodium Hydroxide (NaOH): Strong bases can trigger rapid, exothermic polymerization of the alkyne.

  • Application: Gently cover the spill with the slurry.

    • Observation: Expect bubbling (

      
       release). Wait until bubbling ceases.
      
  • Collection: Absorb the neutralized sludge with vermiculite or clay absorbent.

  • Disposal: Scoop into a plastic bag/container and label as "Solid Waste: Contaminated Debris (Neutralized)."

Chemical Compatibility & Segregation Logic

Understanding what not to mix is more critical than what to mix. This diagram illustrates the segregation logic required to prevent "commingled waste" accidents.

Compatibility Acid 3-(1-Methylcyclopropyl) prop-2-ynoic acid Metals Copper/Silver (Acetylide Risk) Acid->Metals EXPLOSIVE Bases Strong Bases (Exothermic) Acid->Bases HEAT Oxidizers Peroxides/Nitrates (Explosion) Acid->Oxidizers FIRE Azides Azides (Triazole Formation) Acid->Azides REACTIVE Glass Borosilicate Glass Acid->Glass HDPE HDPE Plastic Acid->HDPE Solvents DCM / THF (Dilution) Acid->Solvents

Figure 2: Compatibility network. Red paths indicate high-risk combinations that must be avoided in waste streams.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for general organic acid disposal and segregation).[1][2]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Source for D001/D002 waste coding).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[3][4][5] (Source for labeling requirements).

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Reference for Acetylenic compounds and heavy metal incompatibility).

Sources

Personal protective equipment for handling 3-(1-Methylcyclopropyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Identity: 3-(1-Methylcyclopropyl)prop-2-ynoic acid CAS No: 60129-30-8 Molecular Formula: C


H

O

Physicochemical Context: This compound features a cyclopropyl ring fused to an internal alkyne conjugated with a carboxylic acid. It functions as a high-value intermediate in organic synthesis, particularly for introducing rigid spiro- or cyclopropyl-linkers into drug scaffolds.

Operational Hazard Profile: The primary hazards stem from the carboxylic acid functionality (pKa ~3–4) and the electrophilic nature of the conjugated alkyne. It is classified as Skin Irritant (Category 2) , Serious Eye Damage (Category 1) , and STOT SE 3 (Respiratory Irritation) .[1] While internal alkynes are generally stable, the conjugation increases susceptibility to nucleophilic attack and polymerization under basic conditions.

Hazard Identification & Risk Assessment

The following assessment dictates the PPE selection. We do not use a "one-size-fits-all" approach; risk scales with operation type.

Hazard ClassGHS CodeCritical EffectOperational Trigger
Corrosivity/Irritation H318, H315Irreversible eye damage; skin burns.Contact with solid dust or concentrated solutions (>10%).
Inhalation Toxicity H335Mucosal inflammation, bronchospasm.Weighing fine powder; heating solutions outside a hood.
Reactivity N/AExothermic deprotonation; polymerization.Mixing with strong bases, transition metals, or azides.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the operational condition changes (e.g., moving from solid to solution), the PPE requirement upgrades automatically.

PPE Component Routine Handling (mg scale, Solid) Synthesis/Scale-up (>1g, Solution) Rationale & Technical Spec
Ocular Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesWhy: H318 (Serious Eye Damage) requires sealed protection. Safety glasses are insufficient for acidic dusts.
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Double Gloving: Nitrile (Inner) + Neoprene (Outer)Why: Carboxylic acids permeate latex. Double gloving prevents breakthrough during prolonged solvent exposure.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if powder is static)Why: Local Exhaust Ventilation (LEV) is the primary control. Respirators are secondary to engineering controls.
Body Protection Standard Cotton Lab CoatChemical-Resistant Apron (Tyvek/PVC)Why: Protects personal clothing from corrosive splashes that can degrade fabric unnoticed.

Operational Protocols

Protocol A: Precision Weighing (Static Control)

Objective: Transfer solid material without generating airborne dust or static discharge.

  • Engineering Control: Activate the ionizing bar in the weighing enclosure (if available) to neutralize static charge on the cyclopropyl-alkyne powder.

  • Preparation: Place a tared scinitillation vial inside the balance. Do not use weighing paper; use a weighing boat or funnel to prevent residue loss.

  • Transfer: Using a stainless steel micro-spatula, transfer the solid.

    • Note: If the solid is sticky (hygroscopic tendency of acids), do not scrape vigorously to avoid aerosolization.

  • Closure: Cap the vial inside the hood immediately after weighing. Wipe the exterior with a Kimwipe dampened with methanol to remove invisible dust.

Protocol B: Reaction Setup (Inert Atmosphere)

Objective: Mitigate moisture absorption and prevent oxidative degradation of the alkyne.

  • Purge: Flame-dry glassware and cool under a stream of Argon (Ar). Nitrogen (N

    
    ) is acceptable, but Ar is heavier and blankets the acid better.
    
  • Solvent Addition: Dissolve the acid in anhydrous solvent (e.g., DCM, THF).

    • Critical Step: Add solvent slowly down the side of the flask. The heat of solution (enthalpy) for carboxylic acids can cause minor splashing.

  • Base Addition: If using a base (e.g., TEA, NaH) to deprotonate the acid:

    • Cool the vessel to 0°C.

    • Add base dropwise. The deprotonation is exothermic; rapid addition can trigger thermal runaway or polymerization of the alkyne.

Visualization: Risk-Based PPE Selection

The following logic flow ensures you select the correct PPE based on the physical state of the chemical.

PPE_Selection Start Start: Assess Operation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction StateCheck->Liquid DustRisk Dust Generation Risk? Solid->DustRisk ConcCheck Concentration / Volume? Liquid->ConcCheck LowRisk Standard PPE: Nitrile Gloves + Goggles (Work in Hood) DustRisk->LowRisk Weighing <100mg HighRisk Enhanced PPE: Double Gloves + N95/P100 (Static Control) DustRisk->HighRisk Milling / >1g Dilute Standard PPE: Nitrile Gloves + Goggles (Sash at 18") ConcCheck->Dilute <0.1 M Conc Max PPE: Face Shield + Apron + Neoprene Gloves ConcCheck->Conc >1.0 M or Neat

Figure 1: Decision logic for selecting personal protective equipment based on physical state and operational scale.

Emergency Response & Decontamination

Spill Response (Solid/Liquid)
  • Isolate: Evacuate the immediate 10-foot radius. Post "Do Not Enter" signage.

  • PPE Upgrade: Don double nitrile gloves, goggles, and a face shield before approaching.

  • Neutralization (The "Acid Logic"):

    • Do not use water initially (spreads the contamination).

    • Cover the spill with Sodium Bicarbonate (NaHCO

      
      )  or a commercial acid neutralizer.
      
    • Wait for bubbling (CO

      
       evolution) to cease. This validates neutralization.
      
  • Cleanup: Sweep up the resulting white sludge/powder using a dustpan. Place in a waste container labeled "Solid Organic Waste (Neutralized)."

First Aid (Self-Validating Steps)
  • Eye Contact: Flush for 15 minutes minimum .[2][3][4] Use the "hold-open" technique for eyelids.[2] Time it—15 minutes feels like an hour, but is necessary to normalize pH in the corneal stroma.

  • Skin Contact: Wash with soap and water.[5] Do not use organic solvents (ethanol/acetone) as they increase skin permeability, driving the acid deeper into the dermis.

Disposal & Logistics

Waste Stream Classification:

  • Stream A (Preferred): Organic Acid Waste (Halogen-free).

  • Stream B: Combustible Organic Waste (if dissolved in solvents like Acetone/Ethyl Acetate).

Disposal Protocol:

  • pH Adjustment: If disposing of aqueous layers from workups, adjust pH to 6–8 using NaHCO

    
     before adding to the aqueous waste drum.
    
  • Segregation: Never mix with oxidizing agents (e.g., Nitric Acid waste) or azides. The alkyne moiety can form unstable triazoles with azides or oxidize violently.

  • Labeling: Label clearly as "3-(1-Methylcyclopropyl)prop-2-ynoic acid - Corrosive/Irritant."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20260989, 3-Cyclopropyl-2-methylpropanoic acid (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Organic Acids. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure for Carboxylic Acids. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.